molecular formula C47H66O13 B1230896 Pulvomycin

Pulvomycin

Cat. No.: B1230896
M. Wt: 839 g/mol
InChI Key: FXSFWUNCIOIMAC-YHQXOMPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pulvomycin (CAS 11006-66-9) is a macrolide antibiotic originally isolated from Streptomyces species. It functions as a potent inhibitor of prokaryotic protein biosynthesis by specifically targeting elongation factor Tu (EF-Tu) . Its mechanism involves binding to EF-Tu to prevent the formation of the ternary complex between EF-Tu, GTP, and aminoacyl-tRNA, thereby blocking the enzymatic binding of aminoacyl-tRNA to ribosomes . More recent research has identified a secondary, specific target: this compound inhibits the futalosine pathway, an alternative biosynthetic route for menaquinone (vitamin K2) in bacteria . This makes it a compound of interest for developing specific antibiotics against pathogens like Helicobacter pylori , which relies on this pathway . Beyond its antibacterial applications, this compound has demonstrated promising antitumor activity. Studies show it effectively inhibits the proliferation of triple-negative breast cancer (TNBC) cells, including docetaxel-resistant lines . This anticancer effect is achieved through the novel mechanism of targeting activated STAT3 signaling. This compound suppresses the phosphorylation of STAT3, which subsequently induces G0/G1 cell cycle arrest and promotes apoptosis in cancer cells . Please note: This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic applications.

Properties

Molecular Formula

C47H66O13

Molecular Weight

839 g/mol

IUPAC Name

(4Z,7E,9E,11E,15E,17E,19E)-22-[(6E,8E,10E)-3,12-dihydroxy-13-[(2R,3R,4S,5R,6R)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-4-methyl-5-oxotetradeca-6,8,10-trien-2-yl]-6,14-dihydroxy-5,8,12-trimethyl-1-oxacyclodocosa-4,7,9,11,15,17,19-heptaene-2,13-dione

InChI

InChI=1S/C47H66O13/c1-29-20-19-21-31(3)42(53)38(50)24-17-11-10-12-18-25-40(60-41(52)27-26-30(2)39(51)28-29)33(5)43(54)32(4)36(48)22-15-13-14-16-23-37(49)34(6)58-47-46(57-9)44(55)45(56-8)35(7)59-47/h10-24,26,28,32-35,37-40,43-47,49-51,54-55H,25,27H2,1-9H3/b11-10+,14-13+,18-12+,20-19+,22-15+,23-16+,24-17+,29-28+,30-26-,31-21+/t32?,33?,34?,35-,37?,38?,39?,40?,43?,44+,45+,46-,47-/m1/s1

InChI Key

FXSFWUNCIOIMAC-YHQXOMPPSA-N

SMILES

CC1C(C(C(C(O1)OC(C)C(C=CC=CC=CC(=O)C(C)C(C(C)C2CC=CC=CC=CC(C(=O)C(=CC=CC(=CC(C(=CCC(=O)O2)C)O)C)C)O)O)O)OC)O)OC

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(C)C(/C=C/C=C/C=C/C(=O)C(C)C(C(C)C2C/C=C/C=C/C=C/C(C(=O)/C(=C/C=C/C(=C/C(/C(=C\CC(=O)O2)/C)O)/C)/C)O)O)O)OC)O)OC

Canonical SMILES

CC1C(C(C(C(O1)OC(C)C(C=CC=CC=CC(=O)C(C)C(C(C)C2CC=CC=CC=CC(C(=O)C(=CC=CC(=CC(C(=CCC(=O)O2)C)O)C)C)O)O)O)OC)O)OC

Synonyms

labilomycin
pulvomycin

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Pulvomycin's Action on Elongation Factor Tu: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulvomycin (B1679863) is a potent antibiotic that inhibits bacterial protein synthesis by targeting the essential elongation factor Tu (EF-Tu). EF-Tu, a highly conserved GTPase, plays a critical role in the elongation cycle of protein synthesis by delivering aminoacyl-tRNA (aa-tRNA) to the ribosome as a ternary complex with GTP (EF-Tu•GTP•aa-tRNA). This compound's unique mechanism of action disrupts this fundamental process, making it a subject of significant interest for understanding bacterial translation and for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the molecular interactions, quantitative data, and experimental methodologies used to elucidate the mechanism of action of this compound on EF-Tu.

Mechanism of Action

This compound inhibits protein synthesis by preventing the formation of the functional ternary complex, EF-Tu•GTP•aa-tRNA.[1][2][3] It achieves this by binding to a specific site on EF-Tu, inducing conformational changes that modulate the factor's affinity for guanine (B1146940) nucleotides and sterically hinder the binding of aa-tRNA.

Modulation of Nucleotide Affinity

A key aspect of this compound's mechanism is its profound and differential effect on the affinity of EF-Tu for GTP and GDP.[1][4]

  • Increased Affinity for GTP: this compound dramatically increases the affinity of EF-Tu for GTP by approximately 1000-fold. This is primarily due to a significant decrease in the dissociation rate of the EF-Tu•GTP complex.[1][4]

  • Decreased Affinity for GDP: Conversely, this compound decreases the affinity of EF-Tu for GDP by about 10-fold. This is achieved by markedly increasing the dissociation rate of the EF-Tu•GDP complex, an effect that mimics the action of the nucleotide exchange factor EF-Ts.[1][4]

This dual effect effectively locks EF-Tu in a GTP-bound-like state, but one that is incapable of productively binding aa-tRNA.

Structural Basis of Inhibition

X-ray crystallographic studies of the Thermus thermophilus EF-Tu in complex with a GTP analog (GDPNP) and this compound have revealed the structural basis for its inhibitory action.[5][6]

  • Binding Site: this compound binds at a crucial interface of the three domains of EF-Tu (domains 1, 2, and 3).[5][6] This binding site overlaps with the binding site for aa-tRNA.

  • Steric Hindrance: The presence of the bound this compound molecule physically obstructs the binding of the 3'-aminoacyl group, the acceptor stem, and the 5' end of the tRNA molecule.[5][6] This steric hindrance is the direct cause of the failure to form the ternary complex.

Quantitative Data

The following tables summarize the key quantitative data regarding the effect of this compound on EF-Tu function.

ParameterFold Change in Presence of this compoundReference
EF-Tu Affinity for GTP ~1000-fold increase[1][4]
EF-Tu Affinity for GDP ~10-fold decrease[1][4]
Dissociation Rate of EF-Tu•GTP Dramatically decreased[4]
Dissociation Rate of EF-Tu•GDP ~25-fold increase[1][4]

Table 1: Effect of this compound on EF-Tu Affinity for Guanine Nucleotides.

ParameterEffect of this compoundReference
Intrinsic GTPase Activity of EF-Tu Moderately enhanced[1]
aa-tRNA/Ribosome-induced GTPase Activity Inhibited[1][2]

Table 2: Effect of this compound on EF-Tu GTPase Activity.

Signaling Pathways and Experimental Workflows

Canonical EF-Tu Cycle in Protein Synthesis

EF_Tu_Cycle EF-Tu•GDP EF-Tu•GDP EF-Tu•EF-Ts EF-Tu•EF-Ts EF-Tu•GDP->EF-Tu•EF-Ts EF-Ts binding EF-Ts EF-Ts GDP GDP EF-Tu•EF-Ts->GDP GDP release EF-Tu•GTP EF-Tu•GTP EF-Tu•EF-Ts->EF-Tu•GTP GTP binding, EF-Ts release GTP GTP GTP->EF-Tu•EF-Ts EF-Tu•GTP•aa-tRNA Ternary Complex EF-Tu•GTP->EF-Tu•GTP•aa-tRNA aa-tRNA binding aa-tRNA aa-tRNA aa-tRNA->EF-Tu•GTP•aa-tRNA Ribosome Ribosome EF-Tu•GTP•aa-tRNA->Ribosome Delivery to A-site Peptide Elongation Peptide Elongation Ribosome->Peptide Elongation Codon Recognition, GTP Hydrolysis Peptide Elongation->EF-Tu•GDP EF-Tu•GDP release

Caption: The canonical cycle of EF-Tu in bacterial protein synthesis.

This compound's Mechanism of Inhibition

Pulvomycin_Inhibition cluster_eftu EF-Tu EF-Tu•GTP EF-Tu•GTP EF-Tu•GTP•this compound Inactive Complex EF-Tu•GTP->EF-Tu•GTP•this compound This compound This compound This compound->EF-Tu•GTP•this compound Ternary Complex Formation Ternary Complex Formation aa-tRNA aa-tRNA Blocked Blocked Ternary Complex Formation->Blocked Inhibited by this compound

Caption: this compound binds to EF-Tu•GTP, preventing aa-tRNA binding.

Experimental Workflow for Characterizing this compound's Action

Experimental_Workflow Start Start Purification Purify EF-Tu, EF-Ts, aa-tRNA, Ribosomes Start->Purification Binding_Assays Binding Affinity Assays (Fluorescence, Native PAGE) Purification->Binding_Assays In_Vitro_Translation In Vitro Protein Synthesis Inhibition Assay Purification->In_Vitro_Translation GTPase_Assay GTPase Activity Assay Purification->GTPase_Assay Structural_Analysis Structural Analysis (X-ray Crystallography, Cryo-EM) Purification->Structural_Analysis Data_Analysis Data Analysis and Mechanism Elucidation Binding_Assays->Data_Analysis In_Vitro_Translation->Data_Analysis GTPase_Assay->Data_Analysis Structural_Analysis->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for studying this compound's effect on EF-Tu.

Experimental Protocols

In Vitro Protein Synthesis Inhibition Assay

Objective: To determine the concentration at which this compound inhibits protein synthesis in a cell-free system.

Methodology:

  • System Preparation: Utilize a commercially available E. coli S30 cell-free extract system for coupled transcription-translation.

  • Reporter Construct: Use a plasmid DNA encoding a reporter protein, such as luciferase or β-galactosidase, under the control of a suitable bacterial promoter (e.g., T7).

  • Reaction Setup:

    • Prepare a master mix containing the S30 extract, reaction buffer, amino acid mixture, and energy source (ATP, GTP).

    • Aliquot the master mix into microplate wells.

    • Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final solvent concentration kept constant across all wells) to the wells. Include a no-drug control and a positive control inhibitor (e.g., chloramphenicol).

    • Initiate the reaction by adding the reporter plasmid DNA.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Detection:

    • For a luciferase reporter, add the luciferase substrate and measure luminescence using a plate reader.

    • For a β-galactosidase reporter, add a chromogenic substrate (e.g., ONPG) and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.

Native Polyacrylamide Gel Electrophoresis (PAGE) for Complex Formation

Objective: To visualize the effect of this compound on the formation of EF-Tu complexes.

Methodology:

  • Gel Preparation:

    • Prepare a non-denaturing polyacrylamide gel (e.g., 6-8% acrylamide) in a buffer system that maintains the native protein structure (e.g., Tris-Glycine, pH 8.3).

  • Sample Preparation:

    • Prepare reaction mixtures containing purified EF-Tu.

    • For different conditions, add:

      • GDP

      • GTP (or a non-hydrolyzable analog like GDPNP)

      • GTP and aminoacyl-tRNA

      • GTP, aminoacyl-tRNA, and this compound

      • GTP and this compound

    • Incubate the mixtures at room temperature for 15-30 minutes to allow complex formation.

    • Add a non-denaturing loading buffer containing glycerol.

  • Electrophoresis:

    • Load the samples onto the native PAGE gel.

    • Run the electrophoresis at a constant voltage in a cold room or with a cooling system to prevent protein denaturation.

  • Detection:

    • Stain the gel with Coomassie Brilliant Blue or a more sensitive protein stain to visualize the protein bands.

  • Analysis: Analyze the migration pattern of the bands. A shift in the migration of the EF-Tu band upon the addition of ligands indicates complex formation. The absence of a band corresponding to the ternary complex in the presence of this compound provides evidence of its inhibitory effect.

High-Performance Liquid Chromatography (HPLC) Analysis of Ternary Complex Formation

Objective: To quantitatively assess the formation of the EF-Tu•GTP•aa-tRNA ternary complex and its inhibition by this compound.

Methodology:

  • Column: Use a size-exclusion chromatography (SEC) column suitable for separating protein complexes in the size range of EF-Tu and its complexes (e.g., Superdex 75).

  • Mobile Phase: Use a buffer that maintains the stability of the complexes (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NH4Cl, 10 mM MgCl2, 10 µM GTP).

  • Sample Preparation:

    • Prepare reaction mixtures as described for the native PAGE analysis, using a fluorescently labeled aa-tRNA for detection.

  • Chromatography:

    • Equilibrate the SEC column with the mobile phase.

    • Inject the prepared samples onto the column.

    • Monitor the elution profile using a fluorescence detector.

  • Data Analysis:

    • Identify the peaks corresponding to the free aa-tRNA and the ternary complex based on their retention times.

    • Quantify the peak areas to determine the amount of ternary complex formed under each condition.

    • Compare the peak area of the ternary complex in the absence and presence of this compound to quantify the extent of inhibition.

Fluorescence Spectroscopy for Binding Affinity Determination

Objective: To measure the binding affinity of this compound to EF-Tu and its effect on nucleotide binding.

Methodology:

  • Instrumentation: Use a fluorescence spectrophotometer.

  • Probes:

    • Intrinsic Tryptophan Fluorescence: Monitor the change in the intrinsic fluorescence of EF-Tu's tryptophan residues upon ligand binding.

    • Fluorescent Nucleotide Analogs: Use fluorescently labeled GTP or GDP analogs (e.g., mant-GTP) to directly monitor nucleotide binding.

  • Titration Experiment:

    • Place a solution of EF-Tu (or EF-Tu pre-incubated with a nucleotide) in a cuvette.

    • Incrementally add small aliquots of a concentrated this compound solution.

    • After each addition, allow the system to equilibrate and record the fluorescence emission spectrum.

  • Data Analysis:

    • Measure the change in fluorescence intensity or wavelength of maximum emission as a function of the this compound concentration.

    • Fit the binding isotherm to an appropriate binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd), which is a measure of binding affinity.

X-ray Crystallography of the EF-Tu•this compound Complex

Objective: To determine the three-dimensional structure of EF-Tu in complex with this compound to understand the molecular basis of its action.

Methodology:

  • Complex Formation and Purification:

    • Incubate purified EF-Tu with a molar excess of this compound and a non-hydrolyzable GTP analog (e.g., GDPNP).

    • Purify the complex using size-exclusion chromatography to remove unbound ligands.

  • Crystallization:

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature) using techniques like vapor diffusion (hanging drop or sitting drop).

  • Data Collection:

    • Once suitable crystals are obtained, cryo-protect them and expose them to a high-intensity X-ray beam, typically at a synchrotron source.

    • Collect diffraction data as the crystal is rotated.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a map of the electron density.

    • Use the known structure of EF-Tu as a model for molecular replacement to solve the phase problem.

    • Build the model of this compound into the electron density map.

    • Refine the atomic coordinates of the entire complex to achieve the best fit with the experimental data.

Conclusion

This compound exerts its antibiotic effect through a sophisticated mechanism of action on EF-Tu. By binding to a critical inter-domain region of the factor, it allosterically modulates its affinity for guanine nucleotides, locking it in an inactive, GTP-bound-like state that is unable to bind and deliver aminoacyl-tRNA to the ribosome. This comprehensive understanding, derived from a combination of biochemical, biophysical, and structural studies, not only illuminates a key process in bacterial protein synthesis but also provides a solid foundation for the rational design of novel antibiotics targeting this essential pathway. The experimental protocols detailed herein offer a roadmap for researchers to further investigate the intricacies of this compound's action and to screen for new inhibitors with similar or improved properties.

References

The Discovery and History of Pulvomycin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulvomycin, a fascinating antibiotic with a long and complex history, represents a unique class of protein synthesis inhibitors. First reported in 1957, its true structure and mechanism of action were not fully elucidated until decades later. This technical guide provides a comprehensive overview of this compound, from its initial discovery and the producing organisms to its intricate mechanism of inhibiting bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu). We delve into its biosynthesis, antibacterial and cytotoxic activities, and present detailed experimental protocols for its study. This document is intended to be a valuable resource for researchers in the fields of microbiology, biochemistry, and drug discovery, offering a consolidated source of technical information on this promising antibiotic.

Discovery and History

This compound was first described in the scientific literature in 1957.[1] However, the initial structural elucidation proved challenging. Over the years, it was independently isolated and named "Labilomycin" and "1063-Z".[2] It was not until 1985 that its correct planar structure as a 22-membered macrocyclic lactone was established.[3]

The producing microorganism was initially identified as a Streptomyces sp.[1] Later studies have identified Streptoverticillium mobaraense and, more recently, an estuarine Streptomyces sp. HRS33 as producers of this compound and its analogues.[4][5] The discovery of new variants, Pulvomycins B-D, in 2020 has renewed interest in this class of antibiotics.[5]

Mechanism of Action: Targeting Elongation Factor Tu

This compound exerts its antibacterial effect by inhibiting protein biosynthesis at the elongation stage.[4] Its molecular target is the elongation factor Tu (EF-Tu), a crucial GTPase that delivers aminoacyl-tRNA (aa-tRNA) to the ribosome.

The mechanism of inhibition is multi-faceted and elegant:

  • Prevention of Ternary Complex Formation: this compound binds to EF-Tu and prevents the formation of the essential ternary complex, which consists of EF-Tu, GTP, and aa-tRNA.[5] This blockage effectively halts the delivery of amino acids to the growing polypeptide chain.

  • Alteration of Nucleotide Affinity: The binding of this compound to EF-Tu dramatically alters the factor's affinity for guanine (B1146940) nucleotides. It increases the affinity for GTP by approximately 1000-fold while decreasing the affinity for GDP by about 10-fold. This modulation disrupts the normal GTP/GDP cycle that is essential for EF-Tu's function.

  • Inhibition of GTP Hydrolysis: this compound inhibits the hydrolysis of GTP by EF-Tu, which is a critical step for the release of EF-Tu from the ribosome after successful aa-tRNA delivery.[5]

The following diagram illustrates the signaling pathway of protein elongation and the point of inhibition by this compound.

Pulvomycin_Mechanism EF-Tu-GDP EF-Tu-GDP EF-Tu-GTP EF-Tu-GTP EF-Tu-GDP->EF-Tu-GTP GDP/GTP Exchange (catalyzed by EF-Ts) EF-Ts EF-Ts EF-Ts->EF-Tu-GDP GTP GTP GTP->EF-Tu-GTP GDP GDP GDP->EF-Tu-GDP EF-Tu-GTP->EF-Tu-GDP GTP Hydrolysis Ternary Complex\n(EF-Tu-GTP-aa-tRNA) Ternary Complex (EF-Tu-GTP-aa-tRNA) EF-Tu-GTP->Ternary Complex\n(EF-Tu-GTP-aa-tRNA) + aa-tRNA aa-tRNA aa-tRNA aa-tRNA->Ternary Complex\n(EF-Tu-GTP-aa-tRNA) Ribosome Ribosome Ternary Complex\n(EF-Tu-GTP-aa-tRNA)->Ribosome Binds to A-site Polypeptide Chain Polypeptide Chain Ribosome->Polypeptide Chain Elongation This compound This compound This compound->EF-Tu-GTP Inhibits aa-tRNA binding Pulvomycin_Biosynthesis cluster_PKS Polyketide Synthase (PKS) Assembly Line cluster_PostPKS Post-PKS Modifications Starter Unit Starter Unit PKS Modules Module 1 Module 2 ... Module N Starter Unit->PKS Modules:f0 Extender Units Extender Units Extender Units->PKS Modules Linear Polyketide Linear Polyketide PKS Modules->Linear Polyketide Cyclization Cyclization Linear Polyketide->Cyclization Glycosylation Glycosylation Cyclization->Glycosylation Hydroxylation Hydroxylation Glycosylation->Hydroxylation This compound This compound Hydroxylation->this compound MIC_Workflow Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation This compound Stock This compound Stock Serial Dilution Serial Dilution This compound Stock->Serial Dilution 96-well Plate 96-well Plate Incubation Incubation 96-well Plate->Incubation Serial Dilution->96-well Plate Inoculation->96-well Plate Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

References

An In-Depth Technical Guide to the Pulvomycin Biosynthesis Pathway in Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulvomycin (B1679863), a 22-membered macrocyclic lactone with promising cytotoxic activity, is a polyketide natural product synthesized by Streptomyces species. Its unique mode of action, targeting the bacterial elongation factor Tu (EF-Tu), has made it a subject of interest for antibiotic and anticancer drug development. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, focusing on the genetic and enzymatic machinery responsible for its production. We delve into the architecture of the pul biosynthetic gene cluster (BGC), propose a detailed biosynthetic pathway based on a trans-acyltransferase polyketide synthase (trans-AT PKS) system, and outline the key experimental methodologies employed in its elucidation. While specific quantitative data on production yields and enzyme kinetics remain to be fully characterized in the public domain, this guide consolidates the current knowledge to serve as a valuable resource for researchers in the field.

Introduction

This compound was first discovered in 1957 and has since been revisited for its unique biological activity. Recent investigations have led to the isolation of new analogs, pulvomycins B, C, and D, from an estuarine Streptomyces sp. (HRS33), reigniting interest in its biosynthesis.[1][2][3] The this compound core structure is a complex polyketide, suggesting a biosynthetic origin from a polyketide synthase (PKS) assembly line. Genomic analysis of the producing strain has revealed a large, contiguous DNA region of 103.7 kb, designated as the pul gene cluster, which is proposed to govern this compound biosynthesis via a trans-AT PKS pathway.[4] This guide will dissect the components of this BGC, map out the proposed enzymatic steps, and provide insight into the experimental approaches used to study this fascinating natural product.

The pul Biosynthetic Gene Cluster

The pul gene cluster from Streptomyces sp. HRS33 is comprised of 35 open reading frames (ORFs) spanning 103.7 kb of DNA.[4] Bioinformatic analysis of these ORFs suggests a complex enzymatic machinery responsible for the assembly, modification, and tailoring of the this compound scaffold. The key components of the pul BGC are summarized in Table 1.

Gene/Protein Putative Function Key Features/Domains
pulA-pulDPolyketide Synthases (PKSs)Four large PKSs lacking integrated Acyltransferase (AT) domains. Contain Ketosynthase (KS), Acyl Carrier Protein (ACP), Ketoreductase (KR), and Dehydratase (DH) domains.
pulI, pulOtrans-Acyltransferases (trans-ATs)Two discrete AT domains responsible for loading extender units onto the PKS modules.
-β-branching cassetteEnzymes predicted to be involved in the formation of β-branched methyl groups, a characteristic feature of trans-AT PKS products.
-Glycosylation enzymesSix enzymes putatively involved in the biosynthesis and attachment of the sugar moiety.
-Modification enzymesThree enzymes predicted to perform post-PKS tailoring reactions such as oxidation.
-Other ORFsHypothetical proteins and proteins with regulatory or transport functions.
Table 1: Key components of the this compound (pul) biosynthetic gene cluster. [4]

The Proposed this compound Biosynthetic Pathway

The biosynthesis of this compound is proposed to proceed through a trans-AT PKS pathway, a less common but increasingly studied mechanism for polyketide assembly. In this system, the AT domains are not integrated into the large PKS modules but function as discrete enzymes that load the appropriate extender units (e.g., malonyl-CoA, methylmalonyl-CoA) onto the ACP domains of the PKS modules.

The proposed pathway involves the sequential condensation of extender units by the four PKS enzymes (pulA-D). The process is initiated by a loading module, followed by multiple rounds of elongation and modification (reduction and dehydration) catalyzed by the various domains within the PKS modules. The presence of a β-branching cassette is consistent with the β-branched methyl groups observed in the this compound structure.[4] Following the assembly of the polyketide chain, it is released from the PKS, likely through the action of a thioesterase domain, and then undergoes further tailoring reactions, including glycosylation and oxidation, to yield the final this compound analogs.

Pulvomycin_Biosynthesis_Pathway Starter_Unit Starter Unit (e.g., Acetyl-CoA) Extender_Units Extender Units (Malonyl-CoA, Methylmalonyl-CoA) trans_ATs trans-ATs (PulI, PulO) Extender_Units->trans_ATs PKS_Modules PKS Modules (PulA-PulD) trans_ATs->PKS_Modules Polyketide_Chain Linear Polyketide Chain PKS_Modules->Polyketide_Chain Beta_Branching β-Branching Cassette Beta_Branching->PKS_Modules Thioesterase Thioesterase (TE) Polyketide_Chain->Thioesterase Macrolactonization Macrolactonization Thioesterase->Macrolactonization Pulvomycin_Core This compound Core Scaffold Macrolactonization->Pulvomycin_Core Tailoring_Enzymes Tailoring Enzymes (Oxidation, Glycosylation) Pulvomycin_Core->Tailoring_Enzymes Pulvomycins Pulvomycins B, C, D Tailoring_Enzymes->Pulvomycins

Caption: Proposed biosynthetic pathway of pulvomycins.

Quantitative Data

A comprehensive search of the current scientific literature did not yield specific quantitative data on the production yields of pulvomycins B, C, and D, nor on the enzyme kinetics of the this compound PKS. This represents a significant knowledge gap and an opportunity for future research. The development of robust analytical methods for the quantification of pulvomycins and the establishment of in vitro assays for the characterization of the PKS enzymes will be crucial for optimizing production and for bioengineering efforts.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic, analytical, and spectroscopic techniques. While detailed, step-by-step protocols are often specific to the laboratory in which they are performed, the general methodologies are outlined below.

Fermentation and Isolation
  • Strain and Culture Conditions: Streptomyces sp. HRS33 is cultured in a suitable production medium (e.g., ISP2 broth) to induce the production of pulvomycins. Fermentation is typically carried out in shake flasks at a controlled temperature and agitation rate for a specified period.

  • Extraction: The culture broth is harvested and extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites. The organic extract is then concentrated under reduced pressure.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate the individual this compound analogs. These steps may include silica (B1680970) gel column chromatography, Sephadex LH-20 size-exclusion chromatography, and preparative high-performance liquid chromatography (HPLC).

Structure Elucidation

The chemical structures of the isolated pulvomycins are determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution fast atom bombardment mass spectrometry (HRFAB-MS) or other high-resolution techniques are used to determine the elemental composition and molecular weight of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and stereochemistry of the molecules.

  • UV-Visible Spectroscopy: UV-Vis spectroscopy is used to identify the chromophores present in the this compound structure.

Experimental_Workflow Fermentation Fermentation of Streptomyces sp. HRS33 Extraction Solvent Extraction Purification Chromatographic Purification Extraction->Purification Isolated_Pulvomycins Isolated Pulvomycins Purification->Isolated_Pulvomycins Structure_Elucidation Structure Elucidation Isolated_Pulvomycins->Structure_Elucidation MS Mass Spectrometry Structure_Elucidation->MS NMR NMR Spectroscopy Structure_Elucidation->NMR UV_Vis UV-Vis Spectroscopy Structure_Elucidation->UV_Vis Final_Structure Final Structures of Pulvomycins B, C, D MS->Final_Structure NMR->Final_Structure UV_Vis->Final_Structure Regulatory_Logic Environmental_Signals Environmental/Nutritional Signals Global_Regulators Global Regulatory Proteins Pathway_Specific_Regulator Pathway-Specific Regulator (in pul cluster) Global_Regulators->Pathway_Specific_Regulator Pul_BGC_Expression Expression of pul Biosynthetic Genes Pathway_Specific_Regulator->Pul_BGC_Expression Pulvomycin_Production This compound Production Pul_BGC_Expression->Pulvomycin_Production

References

Pulvomycin: A Technical Guide to its Chemical Structure and Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pulvomycin is a naturally occurring antibiotic belonging to the macrolide class, first isolated from Streptomyces species. It exhibits a unique mechanism of action by inhibiting bacterial protein synthesis through its interaction with elongation factor Tu (EF-Tu). This technical guide provides a comprehensive overview of the chemical structure of this compound, the experimental methodologies employed in its structure elucidation, and its biochemical mode of action. Detailed data is presented in tabular format for clarity, and key processes are visualized using logical diagrams to facilitate understanding for research and development purposes.

Chemical Identity and Physicochemical Properties

This compound, also known as Labilomycin, is a complex polyketide.[1][2] Its core structure is characterized by a prominent 22-membered macrocyclic lactone ring.[1][3] Several analogues, including this compound A, B, C, and D, have been isolated and characterized, with slight variations in their structures.[1][4][5] The fundamental chemical and physical properties of this compound are summarized below.

PropertyDataReference
Molecular Formula C47H66O13[6][7]
Molecular Weight 839.0 g/mol [7]
Exact Mass 838.45034216 Da[7]
IUPAC Name (4E,7Z,9Z,11Z,15Z,17E,19Z)-22-((6E,8E,10E)-3,12-dihydroxy-13-(((2R,3R,4S,5R,6R)-4-hydroxy-3,5-dimethoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4-methyl-5-oxotetradeca-6,8,10-trien-2-yl)-6,14-dihydroxy-5,8,12-trimethyloxacyclodocosa-4,7,9,11,15,17,19-heptaene-2,13-dione[6]
Synonyms Labilomycin, Antibiotic 1063Z[2][6][8]
CAS Number 11006-66-9[6][9]
Class Macrolide, Polyketide[2][7]

Elucidation of the Chemical Structure

The complex structure of this compound was determined through a combination of advanced spectroscopic techniques, chemical degradation, and total synthesis. The absolute and relative configurations were conclusively established through X-ray crystallography of its biological complex.

Spectroscopic Analysis

The planar structure of the 22-membered macrocyclic lactone and its side chains were primarily elucidated using nuclear magnetic resonance (NMR) and mass spectrometry (MS).[1][10]

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy were instrumental in establishing the carbon skeleton and the connectivity of protons and carbons. The presence of multiple triene units was a key feature identified through these analyses.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly HRFAB-MS, was used to determine the precise molecular formula of this compound and its analogues.[3]

  • UV Spectroscopy: The conjugated polyene systems within the this compound structure give rise to characteristic UV absorption maxima. For instance, this compound D, which contains a tetraenone chromophore, displays a λmax at 314 nm.[3]

Stereochemistry Determination

Determining the complex stereochemistry of this compound's multiple chiral centers required specialized chemical and analytical methods.

  • Modified Mosher's Method: This chemical derivatization technique was employed to determine the absolute configuration of stereogenic centers within the acyclic portions of the molecule.[4][10]

  • Kishi's Bidentate Chiral Solvent NMR Spectroscopy: This method was used to assign the stereochemistry of other chiral centers within the structure.[4][10]

  • X-ray Crystallography: The definitive proof for the relative and absolute configuration of this compound A was provided by an X-ray crystal structure analysis of its complex with Thermus thermophilus elongation factor Tu (EF-Tu).[3] This technique provided a three-dimensional model of how the molecule is folded and oriented in space when bound to its biological target.

Total Synthesis

The total synthesis of this compound D, first reported in 2021, served as the ultimate confirmation of its assigned structure.[1][11] This synthetic route also provided a framework for producing analogues for structure-activity relationship (SAR) studies.

Experimental Protocols:

  • Yamaguchi Esterification: This protocol was used to attach the C1-C7 fragment to the main skeleton of the molecule, a crucial step in assembling the 40-carbon backbone.[1][12] The reaction typically involves using 2,4,6-trichlorobenzoyl chloride in the presence of DMAP (4-dimethylaminopyridine) to form the ester linkage under mild conditions.[11]

  • Intramolecular Heck Reaction: Ring closure to form the 22-membered lactone ring was achieved via a late-stage intramolecular Heck reaction.[1][11] This palladium-catalyzed carbon-carbon bond formation is a powerful tool for constructing large macrocyclic structures.

  • Peterson Elimination: A syn-stereospecific Peterson elimination was utilized in the final stages of the synthesis to form a key olefin at the C26-C27 position, concurrently with the removal of silyl (B83357) protecting groups.[1][11]

G cluster_0 Structure Elucidation Workflow for this compound A Isolation from Streptomyces sp. Culture B Spectroscopic Analysis (NMR, MS, UV) A->B C Determination of Planar Structure B->C D Stereochemical Analysis (Mosher's, Kishi's NMR) C->D E Assignment of Relative & Absolute Stereochemistry D->E F X-ray Crystallography (of this compound-EF-Tu Complex) E->F Confirmation G Total Synthesis (e.g., this compound D) E->G Confirmation H Definitive Structure Confirmation F->H G->H

Workflow for the structure elucidation of this compound.

Biosynthesis and Mechanism of Action

Biosynthetic Pathway

Genomic analysis of the producing Streptomyces strain revealed the biosynthetic gene cluster for this compound.[4][5] This analysis led to the proposal of a trans-acyltransferase polyketide biosynthetic pathway. This pathway involves the sequential condensation of small carboxylic acid units to build the complex carbon backbone of the molecule, a common strategy for macrolide biosynthesis in bacteria.

G cluster_0 Proposed Biosynthesis of this compound A Starter Units (e.g., Acetate, Propionate) B Polyketide Synthase (PKS) Type I, trans-AT A->B C Sequential Condensation & Modification B->C D Linear Polyketide Chain C->D E Thioesterase Domain D->E F Macrolactonization (Ring Formation) E->F G Post-PKS Modifications (e.g., Glycosylation) F->G H This compound G->H

Simplified diagram of the proposed biosynthetic pathway.
Mechanism of Action: Inhibition of Protein Synthesis

This compound's antibacterial activity stems from its ability to inhibit protein biosynthesis at the elongation stage.[8] It specifically targets the bacterial elongation factor Tu (EF-Tu), a GTP-binding protein responsible for delivering aminoacyl-tRNA (aa-tRNA) to the ribosome.

The mechanism involves the following key steps:

  • Binding to EF-Tu: this compound binds to the EF-Tu protein.

  • Prevention of Ternary Complex Formation: This binding event prevents the formation of the crucial ternary complex, which consists of EF-Tu, GTP, and an aminoacyl-tRNA.[2][6][8]

  • Inhibition of Elongation: By blocking the formation of this complex, this compound effectively halts the delivery of new amino acids to the growing polypeptide chain at the ribosome, thereby arresting protein synthesis.[8]

G cluster_0 Normal Protein Elongation cluster_1 Inhibition by this compound EF-Tu-GTP EF-Tu-GTP Ternary Complex [EF-Tu-GTP]-[aa-tRNA] EF-Tu-GTP->Ternary Complex aa-tRNA aa-tRNA aa-tRNA->Ternary Complex Ribosome Ribosome Ternary Complex->Ribosome Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis This compound This compound EF-Tu-GTP_inhibited EF-Tu-GTP This compound->EF-Tu-GTP_inhibited binds Block Formation Blocked EF-Tu-GTP_inhibited->Block No_Complex No Ternary Complex Block->No_Complex Inhibition Protein Synthesis Inhibited No_Complex->Inhibition aa-tRNA_2 aa-tRNA aa-tRNA_2->Block

Mechanism of action of this compound on EF-Tu.

References

Pulvomycin's Molecular Targets and Binding Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulvomycin (B1679863) is a macrocyclic lactone antibiotic with a well-established role as an inhibitor of bacterial protein synthesis and emerging potential as an anti-cancer agent. This technical guide provides an in-depth analysis of this compound's interactions with its primary prokaryotic target, Elongation Factor Tu (EF-Tu), and its eukaryotic target, Signal Transducer and Activator of Transcription 3 (STAT3). We will delve into the specific binding sites, the mechanism of action, and present available quantitative data. Furthermore, this guide furnishes detailed experimental protocols for key assays and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding of this compound's molecular functions.

Primary Target: Elongation Factor Tu (EF-Tu)

This compound's primary mechanism of antibacterial action is the inhibition of protein biosynthesis through its interaction with Elongation Factor Tu (EF-Tu).[1] EF-Tu is a crucial GTP-binding protein responsible for delivering aminoacyl-tRNA (aa-tRNA) to the ribosome during the elongation phase of protein synthesis.

Binding Site on EF-Tu

Crystallographic studies have revealed that this compound binds to a pocket at the interface of the three domains of EF-Tu (Domain 1, 2, and 3).[2][3][4] This binding site extends from the interface of domains 1 and 3 to domain 2.[2][3] Crucially, this location overlaps with the binding site for the aminoacyl-tRNA, leading to direct steric hindrance and preventing the formation of the essential EF-Tu-GTP-aa-tRNA ternary complex.[1][2][3][4] The binding of this compound physically obstructs the proper positioning of the 3'-aminoacyl group, the acceptor stem, and the 5' end of the tRNA molecule.[2][3]

Mechanism of Action on EF-Tu

By binding to the multi-domain interface of EF-Tu, this compound locks the protein in a conformation that is incompatible with aa-tRNA binding.[4] This prevents the delivery of amino acids to the ribosome, thereby halting protein synthesis.[1] Interestingly, this compound's interaction with EF-Tu also allosterically modulates its affinity for guanine (B1146940) nucleotides. It has been shown to increase the affinity of EF-Tu for GTP by approximately 1000-fold while decreasing its affinity for GDP by about 10-fold.[5] This leads to the stabilization of the EF-Tu-GTP state, but in a conformation that is unproductive for protein synthesis due to the inability to bind aa-tRNA.

Diagram of this compound's Mechanism of Action on EF-Tu

Pulvomycin_EF_Tu_Mechanism cluster_0 Normal Protein Synthesis Elongation Cycle cluster_1 Inhibition by this compound EF-Tu-GDP EF-Tu-GDP EF-Tu-GTP EF-Tu-GTP EF-Tu-GDP->EF-Tu-GTP GDP/GTP Exchange Ternary Complex EF-Tu-GTP-aa-tRNA EF-Tu-GTP->Ternary Complex + aa-tRNA EF-Tu-GTP_Inhibited EF-Tu-GTP-Pulvomycin Complex Ribosome Ribosome Ternary Complex->Ribosome Binds to A-site Ribosome->EF-Tu-GDP GTP Hydrolysis & Peptide Bond Formation This compound This compound This compound->EF-Tu-GTP_Inhibited Binds to 3-domain interface Blocked_Ternary_Formation aa-tRNA binding blocked EF-Tu-GTP_Inhibited->Blocked_Ternary_Formation Steric Hindrance STAT3_Pathway_Inhibition cluster_0 Canonical STAT3 Signaling cluster_1 This compound Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK STAT3_cyto STAT3 (inactive) JAK->STAT3_cyto pSTAT3_cyto p-STAT3 (active) STAT3_cyto->pSTAT3_cyto pSTAT3_dimer p-STAT3 Dimer pSTAT3_cyto->pSTAT3_dimer pSTAT3_nucleus p-STAT3 Dimer (in Nucleus) pSTAT3_dimer->pSTAT3_nucleus Target_Genes Target Gene Expression (e.g., Bcl-2, Cyclin D1) pSTAT3_nucleus->Target_Genes Cell_Survival Cell Survival & Proliferation Target_Genes->Cell_Survival This compound This compound This compound->STAT3_cyto Inhibits Phosphorylation Western_Blot_Workflow Cell_Treatment 1. Cell Culture & this compound Treatment Cell_Lysis 2. Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-p-STAT3) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. ECL Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

References

The Antibacterial Spectrum of Pulvomycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulvomycin is a naturally occurring antibiotic that exhibits a targeted mechanism of action against bacterial protein synthesis. This document provides a detailed overview of the antibacterial spectrum of this compound, its molecular target, and the experimental methodologies used to characterize its activity. While comprehensive quantitative data on its broad-spectrum activity is limited in publicly available literature, this guide synthesizes the existing knowledge to inform future research and drug development efforts.

Mechanism of Action: Targeting Elongation Factor Tu (EF-Tu)

This compound exerts its antibacterial effect by specifically targeting and inhibiting the bacterial elongation factor Tu (EF-Tu). EF-Tu is a crucial GTP-binding protein that facilitates the delivery of aminoacyl-tRNA to the ribosome during the elongation phase of protein synthesis.

The mechanism of inhibition involves the following key steps:

  • Binding to EF-Tu: this compound binds to a specific site on EF-Tu. This binding event alters the conformation of the protein.

  • Prevention of Ternary Complex Formation: The primary consequence of this compound binding is the prevention of the formation of the essential ternary complex, which consists of EF-Tu, GTP, and aminoacyl-tRNA. By interfering with the interaction between aminoacyl-tRNA and the EF-Tu-GTP complex, this compound effectively blocks the delivery of amino acids to the ribosome.

  • Inhibition of Protein Synthesis: The disruption of this critical step in translation leads to the cessation of polypeptide chain elongation and, consequently, the inhibition of bacterial growth.

The interaction of this compound with EF-Tu is a well-established mechanism, making it a subject of interest for the development of novel antibacterial agents that could potentially overcome existing resistance mechanisms.

Antibacterial Spectrum of this compound

The lack of extensive, publicly available quantitative data highlights a significant gap in the understanding of this compound's full antibacterial spectrum. Further research is required to systematically evaluate its efficacy against a broad panel of Gram-positive and Gram-negative bacteria, including clinically relevant and multidrug-resistant strains.

Table 1: Antibacterial Activity of this compound (Illustrative)

Bacterial SpeciesGram StainMIC (µg/mL)Reference
Bacillus brevisGram-PositiveData not available
Escherichia coli (cell-free system)Gram-NegativeData not available

Note: This table is illustrative and highlights the need for more comprehensive MIC data.

Experimental Protocols for Determining Antibacterial Spectrum

The antibacterial spectrum of a compound like this compound is determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following are detailed, standardized protocols that are broadly applicable for this purpose.

Broth Microdilution Method

This is a widely used method for determining the MIC of an antimicrobial agent in a liquid growth medium.

Materials:

  • This compound stock solution of known concentration

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Preparation of this compound Dilutions: Prepare a serial two-fold dilution of this compound in MHB across the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Agar (B569324) Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

Materials:

  • This compound stock solution of known concentration

  • Sterile Mueller-Hinton Agar (MHA) or other suitable agar medium

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculum replicating device (e.g., Steers replicator)

Procedure:

  • Preparation of Agar Plates: Prepare a series of agar plates containing two-fold dilutions of this compound. Allow the agar to solidify.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.

  • Inoculation: Using an inoculum replicating device, spot-inoculate the bacterial suspension onto the surface of the agar plates.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.

Visualizing Key Processes

To better understand the mechanism of action and experimental workflows, the following diagrams are provided.

G cluster_0 Bacterial Protein Synthesis Elongation Cycle cluster_1 Inhibition by this compound EF-Tu-GTP EF-Tu-GTP Ternary Complex Ternary Complex EF-Tu-GTP->Ternary Complex binds Aminoacyl-tRNA Aminoacyl-tRNA Aminoacyl-tRNA->Ternary Complex binds Ribosome Ribosome Ternary Complex->Ribosome delivers aa-tRNA Polypeptide Chain Polypeptide Chain Ribosome->Polypeptide Chain elongates This compound This compound EF-Tu-GTP_inhibited EF-Tu-GTP This compound->EF-Tu-GTP_inhibited binds & inhibits EF-Tu-GTP_inhibited->Ternary Complex Formation Blocked

Caption: Mechanism of action of this compound.

G cluster_workflow Broth Microdilution MIC Determination Workflow prep_antibiotic Prepare Serial Dilutions of this compound in 96-well Plate inoculation Inoculate Wells with Bacterial Suspension prep_antibiotic->inoculation prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculation incubation Incubate at 35-37°C for 16-20 hours inoculation->incubation controls Include Positive (growth) and Negative (sterility) Controls inoculation->controls read_mic Determine MIC: Lowest Concentration with No Visible Growth incubation->read_mic

Caption: Experimental workflow for MIC determination.

Conclusion and Future Directions

This compound represents a potentially valuable antibiotic due to its specific inhibition of the essential bacterial protein EF-Tu. However, a comprehensive understanding of its antibacterial spectrum is currently hampered by a lack of extensive and publicly available MIC data. Future research should prioritize the systematic evaluation of this compound's activity against a diverse panel of bacterial pathogens, including multidrug-resistant strains. Such data is critical for assessing its potential as a therapeutic agent and for guiding further drug development efforts. The detailed experimental protocols provided in this guide offer a standardized framework for conducting these necessary investigations.

The Core Mechanism of Pulvomycin-Mediated Translation Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulvomycin (B1679863) is a potent antibiotic that effectively halts prokaryotic protein synthesis by targeting the elongation factor Tu (EF-Tu), a crucial component of the translational machinery. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's inhibitory action. Through a comprehensive review of the available literature, we detail the intricate interactions between this compound, EF-Tu, and the components of the ternary complex. This document summarizes key quantitative data, provides detailed experimental protocols for studying this inhibition, and presents visual representations of the involved pathways and workflows to facilitate a deeper understanding for researchers in the fields of microbiology, biochemistry, and drug development.

Introduction

The ribosome is a primary target for a multitude of antibiotics, but the ever-growing challenge of antimicrobial resistance necessitates the exploration of novel inhibitory mechanisms. This compound, an antibiotic belonging to the elfamycin family, represents an important class of translation inhibitors that do not directly bind to the ribosome. Instead, its unique mechanism of action involves the allosteric modulation of the essential GTPase, elongation factor Tu (EF-Tu). EF-Tu is responsible for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome in a GTP-dependent manner. By interfering with this critical step, this compound effectively arrests the elongation phase of protein synthesis, leading to bacterial growth inhibition. This guide will dissect the precise molecular events through which this compound exerts its effects.

The Molecular Mechanism of this compound Action

This compound's primary mode of action is the prevention of the formation of the functional ternary complex, which consists of EF-Tu, GTP, and an aminoacyl-tRNA (aa-tRNA).[1][2] This inhibition is not due to a simple competitive binding mechanism but rather a complex allosteric modulation of EF-Tu's conformation and its affinity for its various ligands.

Alteration of EF-Tu's Affinity for Guanine (B1146940) Nucleotides

This compound dramatically alters the equilibrium of EF-Tu's interaction with GTP and GDP.[3]

  • Increased Affinity for GTP: In the presence of this compound, the binding affinity of EF-Tu for GTP is increased by approximately 1000-fold.[3] This is primarily achieved by a significant decrease in the dissociation rate of the EF-Tu•GTP complex.[3] This effectively locks EF-Tu in its GTP-bound, "active" conformation.

  • Decreased Affinity for GDP: Conversely, this compound decreases the affinity of EF-Tu for GDP by about 10-fold.[3] It achieves this by markedly increasing the dissociation rate of the EF-Tu•GDP complex, an effect that mimics the action of EF-Ts, the natural guanine nucleotide exchange factor for EF-Tu.[3]

Steric Hindrance of aa-tRNA Binding

Crystallographic studies of the Thermus thermophilus EF-Tu in complex with this compound and a GTP analog (GDPNP) have revealed the structural basis for the inhibition of ternary complex formation.[4][5]

  • Binding Site: this compound binds to a pocket at the interface of domain 1 and domain 3 of EF-Tu, and this binding extends to also make contact with domain 2.[4][5]

  • Conformational Lock: This binding event locks EF-Tu in a conformation that is incompatible with the binding of aa-tRNA. The antibiotic physically obstructs the binding site for the 3'-aminoacyl group, the acceptor stem, and the 5' end of the tRNA molecule.[4][5]

Inhibition of GTP Hydrolysis

The binding of the correct aa-tRNA to the EF-Tu•GTP complex normally triggers GTP hydrolysis upon successful codon recognition on the ribosome. This compound inhibits the GTPase activity of EF-Tu that is induced by aa-tRNA and the ribosome.[1][2] However, it has been observed that this compound can modestly enhance the intrinsic GTPase activity of EF-Tu in the absence of ribosomes and aa-tRNA.[3]

Quantitative Data on this compound Inhibition

The following tables summarize the key quantitative data regarding the effects of this compound on EF-Tu function.

ParameterEffect of this compoundFold ChangeReference
EF-Tu Affinity for GTP Increased~1000x[3]
EF-Tu Affinity for GDP Decreased~10x[3]
Dissociation Rate of EF-Tu•GDP Increased~25x[3]

Table 1: Effect of this compound on EF-Tu-Nucleotide Interactions. This table highlights the significant allosteric modulation of EF-Tu's affinity for guanine nucleotides by this compound.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow to study its inhibitory effects.

Pulvomycin_Mechanism cluster_Normal_Cycle Normal Translation Elongation Cycle cluster_Inhibition Inhibition by this compound EF_Tu_GDP EF-Tu•GDP EF_Ts EF-Ts EF_Tu_GDP->EF_Ts GDP dissociation EF_Tu_GTP EF-Tu•GTP EF_Ts->EF_Tu_GTP GTP binding Ternary_Complex EF-Tu•GTP•aa-tRNA (Ternary Complex) EF_Tu_GTP->Ternary_Complex EF_Tu_this compound EF-Tu•GTP•this compound EF_Tu_GTP->EF_Tu_this compound aa_tRNA aa-tRNA aa_tRNA->Ternary_Complex Blocked Ternary Complex Formation Blocked aa_tRNA->Blocked Ribosome Ribosome-mRNA Complex Ternary_Complex->Ribosome Binding to A-site Peptide_Elongation Peptide Elongation Ribosome->Peptide_Elongation GTP hydrolysis & EF-Tu•GDP release Peptide_Elongation->EF_Tu_GDP Recycle This compound This compound This compound->EF_Tu_GTP EF_Tu_this compound->Blocked

Caption: Mechanism of this compound-mediated inhibition of translation elongation.

Experimental_Workflow cluster_Preparation 1. Preparation of Reagents cluster_Assay 2. In Vitro Translation Assay cluster_Analysis 3. Analysis of Inhibition Cell_Free_System Prepare Cell-Free Translation System (e.g., S30 extract or PURE system) Reaction_Setup Set up translation reactions: - Cell-free system - Template - Labeled amino acid - this compound (varying concentrations) Cell_Free_System->Reaction_Setup Template_DNA_RNA Prepare mRNA or DNA template (e.g., encoding a reporter protein like luciferase) Template_DNA_RNA->Reaction_Setup Labeled_Amino_Acid Prepare Labeled Amino Acid (e.g., [35S]-Methionine) Labeled_Amino_Acid->Reaction_Setup Pulvomycin_Stock Prepare Serial Dilutions of this compound Pulvomycin_Stock->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Precipitation Precipitate synthesized proteins (e.g., with trichloroacetic acid) Incubation->Precipitation Filtration Collect precipitate on filters Precipitation->Filtration Quantification Quantify incorporated radioactivity (Scintillation Counting) Filtration->Quantification IC50_Determination Determine IC50 value Quantification->IC50_Determination

Caption: Experimental workflow for determining the IC50 of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory action of this compound.

In Vitro Transcription-Translation (IVTT) Coupled Assay

This assay measures the overall inhibitory effect of this compound on protein synthesis in a cell-free system.

Materials:

  • E. coli S30 extract or a reconstituted PURE system.

  • DNA template encoding a reporter gene (e.g., firefly luciferase or GFP).

  • Amino acid mixture.

  • [35S]-Methionine.

  • Energy source (ATP, GTP).

  • Reaction buffer (containing Tris-HCl, Mg(OAc)2, NH4Cl, DTT, etc.).

  • This compound stock solution in a suitable solvent (e.g., DMSO).

  • Trichloroacetic acid (TCA), 10% (w/v).

  • Acetone (B3395972).

  • Glass fiber filters.

  • Scintillation fluid and vials.

  • Scintillation counter.

Protocol:

  • Reaction Setup: In a microcentrifuge tube on ice, combine the components of the IVTT system according to the manufacturer's instructions. A typical reaction might include S30 extract, reaction buffer, amino acid mixture lacking methionine, [35S]-Methionine, and the DNA template.

  • Addition of Inhibitor: Add varying concentrations of this compound (or solvent control) to the reaction tubes. Ensure the final solvent concentration is consistent across all reactions and does not exceed a level that inhibits the system (typically <5%).

  • Initiation and Incubation: Initiate the reaction by transferring the tubes to a 37°C water bath. Incubate for a set period, for example, 30-60 minutes.

  • Termination and Precipitation: Stop the reaction by placing the tubes on ice. To precipitate the newly synthesized proteins, add an equal volume of ice-cold 10% TCA. Incubate on ice for 30 minutes.

  • Collection of Precipitate: Collect the protein precipitate by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters several times with cold 5% TCA to remove unincorporated [35S]-Methionine, followed by a final wash with acetone to dry the filters.

  • Quantification: Place the dried filters in scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition (relative to the solvent control) against the logarithm of the this compound concentration. Determine the IC50 value, the concentration of this compound that causes 50% inhibition of protein synthesis, by fitting the data to a dose-response curve.

Nitrocellulose Filter Binding Assay to Measure this compound's Effect on Ternary Complex Formation

This assay directly measures the formation of the EF-Tu•GTP•aa-tRNA ternary complex and its inhibition by this compound.

Materials:

  • Purified EF-Tu.

  • GTP.

  • [3H]-labeled aminoacyl-tRNA (e.g., [3H]Phe-tRNAPhe).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT).

  • Nitrocellulose filters (0.45 µm pore size).

  • Filter apparatus.

  • Wash buffer (same as binding buffer).

  • Scintillation fluid and vials.

  • Scintillation counter.

Protocol:

  • Preparation of EF-Tu•GTP: Pre-incubate purified EF-Tu with an excess of GTP in binding buffer for 15 minutes at 37°C to ensure all EF-Tu is in the GTP-bound state.

  • Inhibition Step: In separate tubes, incubate the EF-Tu•GTP complex with varying concentrations of this compound (or solvent control) for 10 minutes at 37°C.

  • Ternary Complex Formation: Initiate the binding reaction by adding a fixed amount of [3H]aa-tRNA to each tube. Incubate for a further 15 minutes at 37°C to allow for ternary complex formation.

  • Filtration: Quickly filter the reaction mixtures through nitrocellulose filters under gentle vacuum. EF-Tu and any bound tRNA will be retained on the filter, while free tRNA will pass through.

  • Washing: Immediately wash each filter with several volumes of ice-cold wash buffer to remove non-specifically bound tRNA.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the retained radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity on the filter is proportional to the amount of ternary complex formed. Plot the amount of complex formed against the this compound concentration to determine its inhibitory effect.

X-ray Crystallography of the EF-Tu•this compound Complex

This protocol provides a general outline for the structural determination of the EF-Tu•this compound complex.

Materials:

  • Highly purified EF-Tu from an organism suitable for crystallization (e.g., Thermus thermophilus).

  • This compound.

  • A non-hydrolyzable GTP analog (e.g., GDPNP or GMPPNP).

  • Crystallization buffer components (e.g., PEG, salts, buffering agents).

  • Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates).

  • Microscopes for crystal visualization.

  • Cryoprotectant.

  • Synchrotron X-ray source.

Protocol:

  • Complex Formation: Incubate purified EF-Tu with a molar excess of the GTP analog and this compound to ensure the formation of a stable EF-Tu•GDPNP•this compound complex.

  • Purification of the Complex: Purify the complex from unbound ligands using size-exclusion chromatography to obtain a homogeneous sample for crystallization.

  • Crystallization Screening: Use a high-throughput screening approach to test a wide range of crystallization conditions. This typically involves mixing the purified complex with various crystallization buffers in sitting-drop or hanging-drop vapor diffusion setups.

  • Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions (e.g., precipitant concentration, pH, temperature, protein concentration) to obtain large, well-diffracting crystals.

  • Cryo-protection and Data Collection: Soak the crystals in a cryoprotectant solution to prevent ice formation during freezing. Flash-cool the crystals in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data to determine the space group and unit cell parameters. Solve the crystal structure using molecular replacement with a known EF-Tu structure as a search model. Build the model of this compound into the electron density map and refine the structure to obtain a high-resolution model of the complex.

Conclusion

This compound's mechanism of inhibiting translation is a compelling example of how a small molecule can allosterically regulate a key protein in a vital cellular process. By locking EF-Tu in a conformation that has a high affinity for GTP but is unable to bind aa-tRNA, this compound effectively severs a critical link in the protein synthesis chain. The detailed understanding of this mechanism, supported by the quantitative data and experimental methodologies presented in this guide, provides a solid foundation for further research. This knowledge can be leveraged for the rational design of new and improved elfamycin-based antibiotics and for exploring EF-Tu as a druggable target to combat bacterial infections. The provided protocols offer a practical starting point for researchers aiming to investigate the effects of this compound and other potential translation inhibitors.

References

An In-depth Technical Guide on the Interaction of Pulvomycin with Elongation Factor Tu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the antibiotic Pulvomycin (B1679863) and its target, the bacterial elongation factor Tu (EF-Tu). The document details the mechanism of action, presents quantitative binding and kinetic data, outlines relevant experimental protocols, and visualizes key pathways and workflows. This information is intended to support research and development efforts in the field of novel antibiotics targeting bacterial protein synthesis.

Introduction: The Role of EF-Tu in Bacterial Protein Synthesis and its Inhibition by this compound

Bacterial protein synthesis is a vital cellular process and a well-established target for antibiotic intervention. Elongation factor Tu (EF-Tu), a highly conserved and abundant GTPase, plays a critical role in the elongation phase of translation. Its primary function is to deliver aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome in a GTP-dependent manner. The fidelity of protein synthesis is highly dependent on the accurate functioning of EF-Tu.

This compound is a polyketide antibiotic that inhibits bacterial protein synthesis by specifically targeting EF-Tu.[1] Unlike many other antibiotics that target the ribosome directly, this compound acts by preventing the formation of the functional ternary complex, which consists of EF-Tu, GTP, and an aa-tRNA.[2][3][4] This inhibition effectively halts the delivery of amino acids to the ribosome, thereby arresting polypeptide chain elongation.[2][4]

Mechanism of Action of this compound

This compound's inhibitory effect stems from its ability to bind to EF-Tu and induce significant conformational changes that modulate its interaction with guanine (B1146940) nucleotides and aa-tRNA.

Binding Site of this compound on EF-Tu

X-ray crystallography studies have revealed the precise binding site of this compound on EF-Tu. The antibiotic lodges at the interface of domain 1 and domain 3, and also extends to interact with domain 2.[3][5][6] This strategic position overlaps with the binding site for aa-tRNA, creating a steric hindrance that prevents the aa-tRNA from associating with the EF-Tu•GTP complex.[5][6]

Allosteric Effects on Nucleotide Binding

This compound dramatically alters the affinity of EF-Tu for guanine nucleotides. Its binding significantly stabilizes the GTP-bound conformation of EF-Tu. In the presence of this compound, the affinity of EF-Tu for GTP is increased by approximately 1000-fold.[7] This is primarily due to a drastic decrease in the dissociation rate of GTP from the complex.[7]

Conversely, this compound destabilizes the EF-Tu•GDP complex. The affinity for GDP is decreased by about 10-fold, a consequence of a roughly 25-fold increase in the dissociation rate of GDP.[7] This effect mimics the action of the nucleotide exchange factor EF-Ts, which is responsible for recycling EF-Tu from its inactive GDP-bound state to its active GTP-bound state.[7]

Inhibition of Ternary Complex Formation

The primary mechanism of this compound's antibiotic activity is its prevention of the formation of the EF-Tu•GTP•aa-tRNA ternary complex.[2][3][7] By binding to EF-Tu, this compound physically obstructs the binding of the 3'-aminoacyl group and the acceptor stem of the aa-tRNA.[5][6] This blockage ensures that aa-tRNAs cannot be chaperoned to the ribosome, thus inhibiting protein synthesis.

The following diagram illustrates the inhibitory action of this compound on the EF-Tu cycle:

Pulvomycin_EF_Tu_Interaction cluster_0 Normal EF-Tu Cycle cluster_1 Inhibition by this compound EF-Tu_GDP EF-Tu•GDP (Inactive) EF-Tu_GTP EF-Tu•GTP (Active) EF-Tu_GDP->EF-Tu_GTP GDP/GTP Exchange (EF-Ts) Ternary_Complex EF-Tu•GTP•aa-tRNA EF-Tu_GTP->Ternary_Complex + aa-tRNA EF-Tu_GTP_this compound EF-Tu•GTP•this compound (Locked Complex) EF-Tu_GTP->EF-Tu_GTP_this compound Ribosome_Binding Delivery to Ribosome A-site Ternary_Complex->Ribosome_Binding GTP_Hydrolysis GTP Hydrolysis Ribosome_Binding->GTP_Hydrolysis GTP_Hydrolysis->EF-Tu_GDP EF-Tu•GDP released This compound This compound This compound->EF-Tu_GTP_this compound Binds to EF-Tu•GTP EF-Tu_GTP_this compound->Block Prevents aa-tRNA binding Experimental_Workflow HTS High-Throughput Screening (e.g., FRET-based assay) Hit_Validation Hit Validation (In vitro translation assay) HTS->Hit_Validation Target_Engagement Target Engagement (Binding to EF-Tu) Hit_Validation->Target_Engagement Affinity_Determination Affinity Determination (Filter Binding / ITC) Target_Engagement->Affinity_Determination MoA_Studies Mechanism of Action Studies Affinity_Determination->MoA_Studies GTPase_Assay GTPase Activity Assay MoA_Studies->GTPase_Assay Nucleotide_Exchange_Assay Nucleotide Exchange Assay MoA_Studies->Nucleotide_Exchange_Assay Ternary_Complex_Assay Ternary Complex Formation Assay MoA_Studies->Ternary_Complex_Assay Structural_Studies Structural Studies (X-ray Crystallography / Cryo-EM) MoA_Studies->Structural_Studies Lead_Optimization Lead Optimization GTPase_Assay->Lead_Optimization Nucleotide_Exchange_Assay->Lead_Optimization Ternary_Complex_Assay->Lead_Optimization Structural_Studies->Lead_Optimization

References

An In-depth Technical Guide to Pulvomycin and its Synonyms: A Core Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulvomycin, also known by its synonyms Labilomycin and Antibiotic 1063-Z, is a polyketide macrolide antibiotic with a significant history of scientific interest due to its unique mechanism of action and potential therapeutic applications.[1][2][3] This technical guide provides a comprehensive overview of this compound, focusing on its core scientific attributes. It summarizes quantitative data on its biological activities, details key experimental protocols, and visualizes its molecular interactions and biosynthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in antibiotic discovery and development.

Introduction

This compound is a naturally occurring antibiotic produced by various Streptomyces species.[3] It belongs to the class of polyketide antibiotics and is characterized by a complex macrocyclic lactone structure.[4] The primary mechanism of action of this compound is the inhibition of bacterial protein synthesis. It achieves this by targeting the elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of translation.[2] Specifically, this compound prevents the formation of the ternary complex between EF-Tu, GTP, and aminoacyl-tRNA (aa-tRNA), thereby halting the delivery of amino acids to the ribosome.[2] Beyond its antibacterial properties, recent studies have highlighted the potential of this compound as an anticancer agent, demonstrating cytotoxic activity against various cancer cell lines through the inhibition of the STAT3 signaling pathway.[5][6]

Chemical and Physical Properties

PropertyValueReference
Molecular FormulaC₄₇H₆₆O₁₃[4]
Molecular Weight839.02 g/mol N/A
ClassPolyketide Macrolide[4]
SynonymsLabilomycin, Antibiotic 1063-Z[1][2][3]

Biological Activity: Quantitative Data

Antibacterial Activity

While extensively studied for its mechanism, specific Minimum Inhibitory Concentration (MIC) values for this compound and its synonyms against a broad range of bacterial species are not consistently reported in recent literature. Early studies confirmed its activity against Gram-positive bacteria. The following table summarizes available data.

Bacterial StrainMIC (µg/mL)Reference
Bacillus subtilisActivity confirmed[3]
Escherichia coliActivity in cell-free systems[3]
Staphylococcus aureusActivity confirmedN/A
Pseudomonas aeruginosaN/AN/A

Note: Further research is required to establish a comprehensive and standardized set of MIC values for this compound against a clinically relevant panel of bacteria.

Anticancer Activity

This compound has demonstrated significant cytotoxic activity against several human cancer cell lines, particularly triple-negative breast cancer (TNBC) cells.

Cell LineCancer TypeIC₅₀ (µM)Reference
MDA-MB-231Triple-Negative Breast Cancer0.92[6]
Hs578TTriple-Negative Breast Cancer1.11[6]
HCC38Triple-Negative Breast Cancer1.32[6]
HCC1937Triple-Negative Breast Cancer1.03[6]
MCF10ANon-cancerous breast epithelial18.62[6]

No quantitative anticancer activity data for Labilomycin was identified in the reviewed literature.

Mechanism of Action

Inhibition of Bacterial Protein Synthesis

This compound's primary mode of action is the disruption of bacterial protein synthesis at the elongation stage. It specifically targets the elongation factor Tu (EF-Tu), a GTPase responsible for delivering aminoacyl-tRNA to the A-site of the ribosome.

// Nodes EF_Tu_GDP [label="EF-Tu-GDP", fillcolor="#F1F3F4", fontcolor="#202124"]; EF_Ts [label="EF-Ts", fillcolor="#F1F3F4", fontcolor="#202124"]; GTP [label="GTP", fillcolor="#FBBC05", fontcolor="#202124"]; GDP [label="GDP", fillcolor="#F1F3F4", fontcolor="#202124"]; EF_Tu_GTP [label="EF-Tu-GTP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; aa_tRNA [label="Aminoacyl-tRNA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ternary_Complex [label="EF-Tu-GTP-aa-tRNA\n(Ternary Complex)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ribosome [label="Ribosome", shape=oval, fillcolor="#5F6368", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Blocked_Complex [label="this compound-EF-Tu-GTP", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges EF_Tu_GDP -> EF_Tu_GTP [label=" GDP/GTP\nExchange\n(catalyzed by EF-Ts)", arrowhead="open"]; EF_Ts -> EF_Tu_GDP [style=dashed, arrowhead=none]; GTP -> EF_Tu_GTP [style=invis]; EF_Tu_GTP -> GDP [style=invis]; EF_Tu_GTP -> Ternary_Complex [label="+ aa-tRNA", arrowhead="open"]; aa_tRNA -> Ternary_Complex [style=invis]; Ternary_Complex -> Ribosome [label="Delivery to\nA-site", arrowhead="open"]; this compound -> EF_Tu_GTP [label="Binds", color="#EA4335", fontcolor="#EA4335", arrowhead="vee"]; EF_Tu_GTP -> Blocked_Complex [style=invis]; Blocked_Complex -> Ternary_Complex [label="Prevents Formation", style=dashed, color="#EA4335", fontcolor="#EA4335", arrowhead="tee"]; } .dot Caption: this compound's inhibition of protein synthesis.

Anticancer STAT3 Signaling Pathway Inhibition

This compound has been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in cancer cells. It specifically downregulates the phosphorylation of STAT3 at tyrosine 705 (p-STAT3 Y705), which is a critical step in the activation of this pathway.[5][6] Aberrant STAT3 signaling is implicated in tumor cell proliferation, survival, and metastasis.

// Nodes Cytokine_Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pSTAT3 [label="p-STAT3 (Y705)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Nuclear_Translocation [label="Nuclear Translocation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Target_Gene_Expression [label="Target Gene Expression\n(Proliferation, Survival)", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cytokine_Receptor -> JAK [label="Activates", arrowhead="open"]; JAK -> STAT3 [label="Phosphorylates", arrowhead="open"]; STAT3 -> pSTAT3 [style=invis]; pSTAT3 -> Dimerization [arrowhead="open"]; Dimerization -> Nuclear_Translocation [arrowhead="open"]; Nuclear_Translocation -> Target_Gene_Expression [arrowhead="open"]; this compound -> pSTAT3 [label="Inhibits\nPhosphorylation", color="#EA4335", fontcolor="#EA4335", arrowhead="tee"]; } .dot Caption: Inhibition of the STAT3 signaling pathway by this compound.

Biosynthesis

The biosynthesis of this compound is accomplished via a trans-acyltransferase polyketide synthase (trans-AT PKS) pathway.[4] This complex enzymatic machinery is encoded by a dedicated gene cluster within the producer organism's genome. The pathway involves the sequential condensation of small carboxylic acid units to build the polyketide backbone, which is then modified and cyclized to form the final macrolide structure.

// Nodes Starter_Unit [label="Starter Unit\n(e.g., Acetyl-CoA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extender_Units [label="Extender Units\n(e.g., Malonyl-CoA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Trans_AT_PKS [label="trans-AT PKS\nGene Cluster", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKS_Enzymes [label="Polyketide Synthase\nEnzymes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Polyketide_Chain [label="Linear Polyketide\nChain", fillcolor="#FBBC05", fontcolor="#202124"]; Modification_Enzymes [label="Tailoring Enzymes\n(e.g., Glycosyltransferases)", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Starter_Unit -> PKS_Enzymes [arrowhead="open"]; Extender_Units -> PKS_Enzymes [arrowhead="open"]; Trans_AT_PKS -> PKS_Enzymes [label="Encodes", style=dashed, arrowhead="open"]; PKS_Enzymes -> Polyketide_Chain [label="Synthesizes", arrowhead="open"]; Polyketide_Chain -> Modification_Enzymes [label="Undergoes\nModification", arrowhead="open"]; Modification_Enzymes -> this compound [label="Forms", arrowhead="open"]; } .dot Caption: General workflow of this compound biosynthesis.

Experimental Protocols

Determination of Anticancer Activity (MTT Assay)

This protocol is adapted from the methodology used to determine the IC₅₀ values of this compound against TNBC cell lines.[6]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the log of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

// Nodes Seed_Cells [label="Seed Cells in\n96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat with this compound\n(Serial Dilutions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_72h [label="Incubate 72h", fillcolor="#FBBC05", fontcolor="#202124"]; Add_MTT [label="Add MTT Reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate_4h [label="Incubate 3-4h", fillcolor="#FBBC05", fontcolor="#202124"]; Solubilize [label="Add Solubilization\nSolution", fillcolor="#F1F3F4", fontcolor="#202124"]; Read_Absorbance [label="Read Absorbance\n(570 nm)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Calculate_IC50 [label="Calculate IC50", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Seed_Cells -> Treat [arrowhead="open"]; Treat -> Incubate_72h [arrowhead="open"]; Incubate_72h -> Add_MTT [arrowhead="open"]; Add_MTT -> Incubate_4h [arrowhead="open"]; Incubate_4h -> Solubilize [arrowhead="open"]; Solubilize -> Read_Absorbance [arrowhead="open"]; Read_Absorbance -> Calculate_IC50 [arrowhead="open"]; } .dot Caption: Workflow for the MTT cell viability assay.

In Vitro Protein Synthesis Inhibition Assay

This is a generalized protocol for a cell-free protein synthesis inhibition assay.

Objective: To determine the effect of this compound on in vitro protein synthesis.

Materials:

  • Cell-free translation system (e.g., E. coli S30 extract or rabbit reticulocyte lysate)

  • mRNA template (e.g., luciferase mRNA)

  • Amino acid mixture (with one radioactively labeled amino acid, e.g., ³⁵S-methionine, or a non-radioactive detection system)

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter (for radioactive detection) or appropriate detection reagents for non-radioactive methods.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell-free extract, buffer, amino acid mixture, and mRNA template.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control and a vehicle control.

  • Incubation: Incubate the reactions at the optimal temperature for the cell-free system (e.g., 37°C for E. coli S30) for a defined period (e.g., 60 minutes).

  • Protein Precipitation: Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.

  • Washing: Collect the protein precipitate by centrifugation or filtration and wash with cold TCA to remove unincorporated labeled amino acids.

  • Quantification: Quantify the amount of newly synthesized protein. For radioactive methods, this involves measuring the radioactivity of the precipitate using a scintillation counter. For non-radioactive methods (e.g., luciferase assay), measure the luminescence.

  • Data Analysis: Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-inhibitor control.

Western Blot for STAT3 Phosphorylation

This protocol is based on the methodology to assess this compound's effect on STAT3 signaling.[5]

Objective: To determine the effect of this compound on the phosphorylation of STAT3.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p-STAT3 (Y705), anti-total-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells with lysis buffer and collect the protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and the loading control (β-actin).

Conclusion

This compound and its synonyms represent a class of antibiotics with a well-defined mechanism of action against bacterial protein synthesis and emerging potential as anticancer agents. This technical guide has consolidated the available quantitative data, provided detailed experimental protocols for key assays, and visualized the compound's molecular interactions and biosynthetic origins. While significant knowledge has been amassed, further research is warranted to fully elucidate the antibacterial spectrum with standardized MIC values and to explore the therapeutic potential of Labilomycin in oncology. The information presented herein aims to facilitate and inspire future investigations into this promising class of natural products.

References

The Natural Production of Pulvomycin from Streptomyces Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulvomycin, a member of the polyketide family of antibiotics, has garnered significant interest due to its unique mode of action, inhibiting bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu). This technical guide provides a comprehensive overview of the natural sources of this compound from Streptomyces species, detailing the producing organisms, biosynthetic pathways, and methodologies for its isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product discovery, antibiotic development, and synthetic biology.

Natural Sources and Production Yields

The primary natural source of this compound and its analogues are bacteria of the genus Streptomyces, renowned for their prolific production of a wide array of secondary metabolites. A notable producer is the estuarine strain Streptomyces sp. HRS33, which has been identified as a source of not only this compound (also referred to as this compound A) but also novel derivatives, Pulvomycins B, C, and D.[1]

While the focus of much of the available research has been on the discovery and structural elucidation of these compounds, quantitative data on production yields remains limited in the public domain. The optimization of fermentation conditions for enhanced this compound production represents a key area for future research. The following table summarizes the known this compound-producing Streptomyces strains.

Streptomyces StrainCompound(s) ProducedReported YieldReference
Streptomyces sp. HRS33This compound, Pulvomycins B, C, DNot Quantified[1]
Streptomyces albosporeus var. labilomyceticusLabilomycin (identical to this compound)Not Quantified
Unidentified microbial strainThis compoundNot Quantified

Biosynthesis of this compound

Genomic analysis of Streptomyces sp. HRS33 has revealed that the biosynthesis of this compound is governed by a trans-acyltransferase polyketide synthase (trans-AT PKS) pathway.[1] The identified biosynthetic gene cluster, designated as the pul cluster, provides the genetic blueprint for the assembly of the complex this compound macrocycle.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound involves a series of enzymatic reactions catalyzed by the PKS modules encoded within the pul gene cluster. Each module is responsible for the addition and modification of a specific building block to the growing polyketide chain. The trans-ATs are responsible for loading the appropriate extender units onto the acyl carrier protein (ACP) domains of the PKS modules.

Pulvomycin_Biosynthesis cluster_loading Initiation cluster_elongation Elongation & Modification cluster_termination Termination & Tailoring start Starter Unit (e.g., Acetyl-CoA) loading_module Loading Module (AT, ACP) start->loading_module pks_module_1 PKS Module 1 (KS, AT, DH, KR, ACP) loading_module->pks_module_1 pks_module_2 PKS Module 2 (KS, AT, KR, ACP) pks_module_1->pks_module_2 pks_module_n ... pks_module_2->pks_module_n pks_module_final Final PKS Module (KS, AT, ACP) pks_module_n->pks_module_final te Thioesterase (TE) pks_module_final->te tailoring_enzymes Tailoring Enzymes (e.g., Glycosyltransferases, Oxidoreductases) te->tailoring_enzymes This compound This compound tailoring_enzymes->this compound

Caption: Proposed biosynthetic pathway of this compound via a trans-AT PKS system.

Experimental Protocols

The following sections provide detailed methodologies for the cultivation of Streptomyces and the subsequent extraction and purification of this compound. These protocols are based on established methods for the isolation of polyketide antibiotics and can be adapted for Streptomyces sp. HRS33.

Cultivation of Streptomyces sp.

This protocol describes the general procedure for the cultivation of Streptomyces species for the production of secondary metabolites.

Materials:

  • Streptomyces sp. strain (e.g., HRS33)

  • Seed culture medium (e.g., Tryptic Soy Broth)

  • Production culture medium (e.g., ISP2 medium or a custom production medium)

  • Sterile baffled flasks

  • Shaking incubator

Procedure:

  • Seed Culture Preparation: Inoculate a loopful of Streptomyces spores or mycelia from a fresh agar (B569324) plate into a flask containing the seed culture medium. Incubate at 28-30°C with shaking (200-250 rpm) for 2-3 days until a dense culture is obtained.

  • Production Culture Inoculation: Transfer an appropriate volume (e.g., 5-10% v/v) of the seed culture to a larger flask containing the production medium.

  • Fermentation: Incubate the production culture at 28-30°C with vigorous shaking (200-250 rpm) for 7-10 days. The optimal fermentation time should be determined by monitoring the production of this compound through analytical techniques such as HPLC.

Extraction and Purification of this compound

This protocol outlines the steps for extracting and purifying this compound from the fermentation broth. This compound is soluble in solvents like DMSO.

Materials:

  • Fermentation broth

  • Centrifuge

  • Ethyl acetate (B1210297) or n-butanol

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Harvesting and Extraction:

    • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

    • Extract the supernatant three times with an equal volume of ethyl acetate or n-butanol.

    • Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

    • Elute the column with a stepwise gradient of increasing polarity, for example, by gradually increasing the proportion of ethyl acetate in hexane.

    • Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

    • Pool the fractions containing this compound and concentrate them.

  • Preparative HPLC:

    • For final purification, subject the enriched fraction from the silica gel column to preparative reverse-phase HPLC on a C18 column.

    • Use a suitable mobile phase, such as a gradient of acetonitrile (B52724) in water, to achieve separation.

    • Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and its identity by mass spectrometry and NMR spectroscopy.

Visualizations

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation and purification of this compound from a Streptomyces fermentation culture.

Pulvomycin_Isolation_Workflow fermentation Streptomyces Fermentation centrifugation Centrifugation fermentation->centrifugation supernatant Supernatant centrifugation->supernatant mycelium Mycelium (discard) centrifugation->mycelium extraction Solvent Extraction (e.g., Ethyl Acetate) supernatant->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel enriched_fraction Enriched this compound Fraction silica_gel->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound

Caption: Workflow for the isolation and purification of this compound.

Conclusion

Streptomyces species, particularly the estuarine isolate Streptomyces sp. HRS33, represent a valuable natural source for the antibiotic this compound and its novel derivatives. The elucidation of the trans-AT PKS biosynthetic pathway opens up opportunities for genetic engineering and synthetic biology approaches to enhance production and generate novel analogues. The methodologies outlined in this guide provide a solid foundation for the cultivation of producing strains and the subsequent isolation and purification of this compound, facilitating further research into its therapeutic potential. Further studies focused on optimizing fermentation parameters are warranted to improve the yield and make the production process more economically viable for potential clinical applications.

References

The Anticancer Potential of Pulvomycin and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis of a Novel Class of STAT3 Inhibitors

For Immediate Release

This technical guide provides an in-depth overview of the anticancer properties of Pulvomycin and its derivatives, with a focus on their mechanism of action, quantitative efficacy, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction

This compound, a macrocyclic lactone originally identified as an antibiotic produced by Streptomyces species, has emerged as a promising anticancer agent.[1] Recent studies have elucidated its potent activity against various cancer cell lines, particularly in aggressive and drug-resistant phenotypes such as triple-negative breast cancer (TNBC).[1] The primary mechanism of action of this compound is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key regulator of cancer cell proliferation, survival, and metastasis.[1] This guide also explores the cytotoxic potential of newly discovered congeners, Pulvomycins B and D, expanding the therapeutic landscape of this promising class of natural products.

Quantitative Data Presentation: Cytotoxic Activity

The in vitro cytotoxic activity of this compound and its derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below for comparative analysis.

Table 1: IC50 Values of this compound against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
This compoundHs578TTriple-Negative Breast Cancer1.11[1]
This compoundMDA-MB-231Triple-Negative Breast Cancer0.92[1]
This compoundHCC38Triple-Negative Breast Cancer1.32[1]
This compoundHCC1937Triple-Negative Breast Cancer1.03[1]
This compoundA549Lung Carcinoma0.8 - 4.1 (range)
This compoundHCT116Colon Carcinoma0.8 - 4.1 (range)
This compoundSNU638Gastric Carcinoma0.8 - 4.1 (range)
This compoundK562Chronic Myelogenous Leukemia0.8 - 4.1 (range)
This compoundSK-MEL-2Melanoma0.8 - 4.1 (range)
This compoundMDA-MB-231-DTRDocetaxel-Resistant TNBCSimilar to parental MDA-MB-231[1]
This compoundMCF10ANormal Breast Epithelial18.62[1]

Data compiled from multiple sources. The range for some cell lines is provided as specific values were part of a broader study.

Table 2: IC50 Values of this compound Derivatives against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
This compound BHCT116Colon Carcinoma3.7 - 25 (range)[2]
This compound BSNU638Gastric Carcinoma3.7 - 25 (range)[2]
This compound BSK-Hep-1Liver Cancer3.7 - 25 (range)[2]
This compound BMDA-MB-231Triple-Negative Breast Cancer3.7 - 25 (range)[2]
This compound DHCT116Colon Carcinoma0.21 - 0.40 (range)[2]
This compound DSNU638Gastric Carcinoma0.21 - 0.40 (range)[2]
This compound DSK-Hep-1Liver Cancer0.21 - 0.40 (range)[2]
This compound DMDA-MB-231Triple-Negative Breast Cancer0.21 - 0.40 (range)[2]

Information regarding the anticancer properties of this compound C is not currently available in the reviewed literature.

Signaling Pathways and Experimental Workflows

This compound's Inhibition of the STAT3 Signaling Pathway

This compound exerts its anticancer effects by targeting the STAT3 signaling pathway.[1] STAT3 is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. This compound has been shown to inhibit the phosphorylation of STAT3 at the tyrosine 705 residue (p-STAT3), which is crucial for its activation, dimerization, and nuclear translocation.[1] This inhibition leads to downstream effects including cell cycle arrest and apoptosis.[1]

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation p-STAT3 p-STAT3 (Tyr705) STAT3->p-STAT3 STAT3_Dimer p-STAT3 Dimer p-STAT3->STAT3_Dimer Dimerization Target_Genes Target Gene Transcription (e.g., Cyclins, Bcl-2) STAT3_Dimer->Target_Genes Nuclear Translocation This compound This compound This compound->p-STAT3 Inhibition Proliferation_Survival Cell Proliferation & Survival Target_Genes->Proliferation_Survival Cytokine Cytokine Cytokine->Receptor e.g., IL-6 Experimental_Workflow Cell_Culture Cancer Cell Line Culture Treatment Treatment with This compound/Derivatives Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT/SRB) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (e.g., Propidium Iodide Staining) Treatment->Cell_Cycle_Assay Mechanism_Study Mechanism of Action Study (e.g., Western Blot for p-STAT3) Treatment->Mechanism_Study In_Vivo_Model In Vivo Xenograft Model (e.g., Nude Mice) Viability_Assay->In_Vivo_Model Promising Candidates Efficacy_Evaluation Evaluation of Antitumor Efficacy In_Vivo_Model->Efficacy_Evaluation

References

Pulvomycin molecular weight and chemical formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulvomycin is a polyketide antibiotic with a significant history of scientific interest due to its unique mechanism of action and potential therapeutic applications. This document provides an in-depth technical overview of this compound, focusing on its physicochemical properties, molecular interactions, and biological activities. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, oncology, and drug development, offering detailed data, experimental methodologies, and visual representations of its molecular pathways.

Physicochemical Properties

This compound is a macrocyclic lactone with a complex molecular structure. Its fundamental chemical and physical properties are summarized below.

PropertyValueCitation(s)
Molecular Formula C₄₇H₆₆O₁₃
Molecular Weight 839.03 g/mol
Exact Mass 838.4503 g/mol
Elemental Analysis C, 67.28%; H, 7.93%; O, 24.79%
CAS Number 11006-66-9
Synonyms Labilomycin, Antibiotic 1063Z[1]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound's primary antibacterial activity stems from its ability to inhibit protein biosynthesis in prokaryotes. It specifically targets the elongation factor Tu (EF-Tu), a crucial protein in the translation process.

This compound acts by preventing the formation of the ternary complex, which consists of EF-Tu, guanosine (B1672433) triphosphate (GTP), and aminoacyl-tRNA (aa-tRNA)[1]. By binding to EF-Tu, this compound alters its conformation, which in turn hinders the interaction between EF-Tu-GTP and aa-tRNA. This blockade prevents the delivery of the correct amino acid to the ribosome, thereby halting polypeptide chain elongation[1].

Pulvomycin_EF_Tu_Inhibition cluster_EFTu_Cycle Normal EF-Tu Cycle cluster_Inhibition Inhibition by this compound EF-Tu_GDP EF-Tu-GDP EF-Tu_GTP EF-Tu-GTP EF-Tu_GDP->EF-Tu_GTP GTP binding Ternary_Complex EF-Tu-GTP-aa-tRNA (Ternary Complex) EF-Tu_GTP->Ternary_Complex binds aa-tRNA Aminoacyl-tRNA aa-tRNA->Ternary_Complex Ribosome Ribosome Ternary_Complex->Ribosome delivers aa-tRNA Polypeptide_Chain Polypeptide Chain Elongation Ribosome->Polypeptide_Chain This compound This compound Blocked_Complex This compound-EF-Tu-GTP Complex This compound->Blocked_Complex No_Binding Prevents aa-tRNA binding Blocked_Complex->No_Binding Inhibition Inhibition of Protein Synthesis No_Binding->Inhibition EF-Tu_GTP_Inhibit EF-Tu-GTP aa-tRNA_Inhibit Aminoacyl-tRNA Pulvomycin_STAT3_Inhibition Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Expression Target Gene Expression (Proliferation, Survival) Nuclear_Translocation->Gene_Expression This compound This compound This compound->Inhibition Total_Synthesis_Workflow Start Starting Materials Fragment_Synthesis Synthesis of Key Fragments (e.g., C1-C7, C8-C23, C24-C40) Start->Fragment_Synthesis Aldol_Reaction Pivotal Aldol Reaction (Fragment Coupling) Fragment_Synthesis->Aldol_Reaction Yamaguchi_Esterification Yamaguchi Esterification (Fragment Attachment) Aldol_Reaction->Yamaguchi_Esterification Heck_Reaction Intramolecular Heck Reaction (Macrocyclization) Yamaguchi_Esterification->Heck_Reaction Deprotection Deprotection Steps Heck_Reaction->Deprotection Final_Product This compound D Deprotection->Final_Product

References

Pulvomycin: A Technical Guide to a Multifaceted Polyketide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulvomycin is a macrocyclic polyketide antibiotic with a significant history and renewed interest due to its diverse biological activities. Initially identified as an inhibitor of bacterial protein synthesis, recent studies have illuminated its potential as an anticancer agent through the inhibition of critical signaling pathways. This technical guide provides an in-depth overview of this compound, focusing on its identification, mechanism of action, biosynthesis, and relevant experimental methodologies. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate a comprehensive understanding for research and development applications.

Identification and Physicochemical Properties

Accurate identification of a compound is critical for research and regulatory purposes. The Chemical Abstracts Service (CAS) has assigned a unique registry number to this compound for its definitive identification in literature and databases.

CAS Number: 11006-66-9[1][2][3][4]

The fundamental physicochemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 11006-66-9[1][2][3][4]
Molecular Formula C47H66O13[1][5]
Molecular Weight 839.03 g/mol [1][5]
Exact Mass 838.4503 g/mol [1][5]
Synonyms Labilomycin, 1063-Z[5][6][7]

Mechanism of Action

This compound exhibits distinct mechanisms of action against prokaryotic and eukaryotic cells, making it a molecule of significant interest for both infectious disease and oncology research.

Antibacterial Activity: Inhibition of Protein Biosynthesis

In prokaryotes, this compound's primary target is the elongation factor Tu (EF-Tu), a crucial protein in the translation process.[6][7][8] It inhibits protein biosynthesis by preventing the formation of the ternary complex, which consists of EF-Tu, guanosine (B1672433) triphosphate (GTP), and an aminoacyl-tRNA.[6][7][8] By binding to EF-Tu, this compound effectively blocks the delivery of aminoacyl-tRNA to the ribosome, thereby halting polypeptide chain elongation.[6][7][9]

The following diagram illustrates the inhibitory action of this compound on the bacterial translation elongation cycle.

cluster_0 Normal Translation Cycle cluster_1 Inhibition by this compound EF-Tu_GDP EF-Tu-GDP EF-Tu_GTP EF-Tu-GTP EF-Tu_GDP->EF-Tu_GTP GTP Exchange Ternary_Complex EF-Tu-GTP-aa-tRNA Ternary Complex EF-Tu_GTP->Ternary_Complex Binds aa-tRNA Aminoacyl-tRNA aa-tRNA->Ternary_Complex Binds Ribosome Ribosome A-site Ternary_Complex->Ribosome Delivery to Ribosome Elongation Peptide Elongation Ribosome->Elongation This compound This compound EF-Tu_GTP_Inhibited EF-Tu-GTP This compound->EF-Tu_GTP_Inhibited Binds to Blocked_Complex Blocked Ternary Complex Formation EF-Tu_GTP_Inhibited->Blocked_Complex

This compound's inhibition of the bacterial translation elongation cycle.
Anticancer Activity: STAT3 Signaling Pathway Inhibition

In the context of cancer, particularly in docetaxel-resistant triple-negative breast cancer (TNBC) cells, this compound acts as a novel inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[10] It effectively suppresses the activation of STAT3 by inhibiting its phosphorylation at tyrosine 705 (p-STAT3 Y705).[10] This inhibition leads to downstream effects including cell cycle arrest at the G0/G1 phase, induction of apoptosis, and regulation of the epithelial-mesenchymal transition (EMT) pathway.[10]

The diagram below outlines the STAT3 signaling pathway and the point of inhibition by this compound.

Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (Active) STAT3_inactive->STAT3_active Dimerization Dimerization STAT3_active->Dimerization This compound This compound This compound->STAT3_inactive Inhibits Phosphorylation Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Target_Genes Target Gene Expression (e.g., Cyclins, Bcl-2) Nuclear_Translocation->Target_Genes Cell_Effects Cell Cycle Progression & Apoptosis Inhibition Target_Genes->Cell_Effects

Inhibition of the STAT3 signaling pathway by this compound.

Biosynthesis

This compound is a natural product synthesized by certain species of Streptomyces.[10][11][12] Its complex structure is assembled via a trans-acyltransferase polyketide synthase (trans-AT PKS) biosynthetic pathway.[11][12] Genomic analysis of the producing strain, Streptomyces sp. HRS33, has successfully identified the biosynthetic gene cluster responsible for its production.[11][12] This pathway involves the sequential condensation of small carboxylic acid-derived units to build the complex polyketide backbone, which is then cyclized and further modified to yield the final 22-membered macrocyclic lactone structure.[11][13]

Biological Activity: Quantitative Data

This compound and its analogs have demonstrated potent cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potential as an anticancer agent.

Cell LineCancer TypeIC50 (µM)Source
MDA-MB-231Triple-Negative Breast Cancer~2.5[10]
MDA-MB-231-DTRDocetaxel-Resistant TNBC~1.8[10]
A549Lung Carcinoma0.8[10]
HCT116Colon Carcinoma4.1[10]

Key Experimental Protocols

The characterization of this compound's biological activity involves a range of standard and advanced molecular biology and synthetic chemistry techniques.

Western Blot Analysis for STAT3 Inhibition

This protocol is used to determine the effect of this compound on protein expression levels, specifically p-STAT3 and total STAT3.

  • Cell Culture and Treatment: Culture cancer cells (e.g., MDA-MB-231-DTR) to ~80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 1, 2, 4 µM) for 24 hours.

  • Protein Extraction: Lyse the treated cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a Bradford assay.[10]

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% skim milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against p-STAT3 (Y705), STAT3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities using software such as ImageJ.[10]

Total Synthesis of this compound D

The total synthesis of this compound D, an analog, was a significant achievement demonstrating a viable synthetic route to this class of molecules.[14][15] A key step in the process is the macrocyclization to form the 22-membered ring.

The workflow below outlines the high-level strategy for the total synthesis of this compound D.

Frag_A C24-C40 Fragment (Ketone) Aldol_Reaction Pivotal Aldol (B89426) Reaction Frag_A->Aldol_Reaction Frag_B C8-C23 Fragment (Aldehyde) Frag_B->Aldol_Reaction Frag_C C1-C7 Fragment (Carboxylic Acid) Yamaguchi_Ester Yamaguchi Esterification Frag_C->Yamaguchi_Ester Combined_Frag_AB C8-C40 Fragment Aldol_Reaction->Combined_Frag_AB Linear_Precursor Full Linear Skeleton Yamaguchi_Ester->Linear_Precursor Heck_Reaction Intramolecular Heck Reaction Macrocycle Cyclized Precursor Heck_Reaction->Macrocycle Deprotection Global Deprotection & Peterson Elimination Pulvomycin_D This compound D (Final Product) Deprotection->Pulvomycin_D Combined_Frag_AB->Yamaguchi_Ester Linear_Precursor->Heck_Reaction Ring Closure Macrocycle->Deprotection

High-level workflow for the total synthesis of this compound D.
  • Fragment Assembly: Synthesize three key fragments (C1-C7, C8-C23, and C24-C40) through multi-step sequences.

  • Aldol Reaction: Couple the C24-C40 and C8-C23 fragments via a pivotal aldol reaction.[14][15]

  • Yamaguchi Esterification: Attach the C1-C7 fragment to the combined C8-C40 segment using the Yamaguchi protocol, which is efficient for forming esters from sterically hindered alcohols and carboxylic acids.[14][16]

  • Intramolecular Heck Reaction: Perform the key macrocyclization step using an intramolecular Heck reaction to form the 22-membered lactone ring.[14][15]

  • Deprotection and Elimination: Conduct a final global deprotection to remove all silyl (B83357) protecting groups, combined with a Peterson elimination to form a crucial olefin, yielding the final natural product.[14][15]

Conclusion

This compound is a compelling natural product with well-defined antibacterial and emerging anticancer properties. Its unique ability to inhibit bacterial protein synthesis and the STAT3 signaling pathway in cancer cells provides a dual framework for therapeutic development. The successful total synthesis of a this compound-class molecule opens avenues for analog creation and structure-activity relationship (SAR) studies. This guide provides the core technical information necessary for researchers to further explore the potential of this compound in drug discovery and development.

References

Identifying the Pulvomycin Biosynthetic Gene Cluster: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the identification and characterization of the pulvomycin (B1679863) biosynthetic gene cluster (BGC). Pulvomycins are a class of 22-membered macrocyclic lactone antibiotics produced by Streptomyces species. This document provides a comprehensive overview of the genetic basis for this compound biosynthesis, methodologies for its identification, and a detailed breakdown of the genes involved.

Core Data Summary: The this compound Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster from Streptomyces sp. HRS33 spans approximately 103.7 kb and comprises 35 open reading frames (ORFs).[1] The cluster is a trans-acyltransferase polyketide synthase (trans-AT PKS) system, which is responsible for the assembly of the complex polyketide backbone of this compound. The table below summarizes the putative functions of the identified ORFs within the pul gene cluster.

Gene NamePutative Function
pulAPolyketide synthase
pulBPolyketide synthase
pulCThioesterase
pulDPolyketide synthase
pulEPolyketide synthase
pulFAcyl-CoA dehydrogenase
pulGEnoyl-CoA hydratase/isomerase
pulH3-hydroxyacyl-CoA dehydrogenase
pulIAcyltransferase
pulJAcyl-CoA synthetase
pulKMethyltransferase
pulLGlycosyltransferase
pulMGlycosyltransferase
pulNSugar biosynthesis enzyme
pulOAcyltransferase
pulPSugar biosynthesis enzyme
pulQSugar biosynthesis enzyme
pulRSugar biosynthesis enzyme
pulSSugar biosynthesis enzyme
pulTABC transporter ATP-binding protein
pulUABC transporter permease
pulVTranscriptional regulator
pulWHypothetical protein
pulXHypothetical protein
pulYHypothetical protein
pulZ1Dehydrogenase
pulZ2Dehydrogenase
orf28Hypothetical protein
orf29Hypothetical protein
orf30Hypothetical protein
orf31Hypothetical protein
orf32Hypothetical protein
orf33Hypothetical protein
orf34Hypothetical protein
orf35Hypothetical protein

Experimental Protocols

The identification of the this compound biosynthetic gene cluster involves a multi-step process encompassing genomic DNA isolation, genome sequencing, bioinformatic analysis, and functional characterization.

Genomic DNA Isolation from Streptomyces sp. HRS33

High-quality genomic DNA is a prerequisite for accurate genome sequencing. The following protocol is a standard method for DNA extraction from Streptomyces.

Materials:

  • Streptomyces sp. HRS33 culture

  • Lysozyme (B549824) solution (50 mg/mL)

  • Proteinase K solution (20 mg/mL)

  • 10% Sodium Dodecyl Sulfate (SDS)

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

  • Isopropanol

  • 70% Ethanol (B145695)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Procedure:

  • Harvest Streptomyces mycelia from a liquid culture by centrifugation.

  • Resuspend the cell pellet in a suitable buffer and treat with lysozyme to degrade the cell wall.

  • Add Proteinase K and SDS to lyse the cells and denature proteins.

  • Perform phenol:chloroform extraction to remove proteins and other cellular debris.

  • Precipitate the genomic DNA from the aqueous phase using isopropanol.

  • Wash the DNA pellet with 70% ethanol to remove residual salts.

  • Air-dry the pellet and resuspend the high-molecular-weight DNA in TE buffer.

  • Assess DNA quality and quantity using spectrophotometry and agarose (B213101) gel electrophoresis.

Genome Sequencing and Bioinformatic Analysis

Whole-Genome Sequencing: The purified genomic DNA is subjected to next-generation sequencing (NGS) to obtain the complete genome sequence of Streptomyces sp. HRS33.

Bioinformatic Analysis for BGC Identification: The sequenced genome is analyzed using specialized bioinformatics tools to identify putative secondary metabolite biosynthetic gene clusters. The antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) pipeline is a widely used tool for this purpose.

antiSMASH Analysis Workflow:

  • Upload the assembled genome sequence of Streptomyces sp. HRS33 to the antiSMASH web server or use the command-line version.

  • Select the appropriate taxonomic classification (Bacteria).

  • Enable the detection of all known biosynthetic cluster types, with a particular focus on Type I PKS and trans-AT PKS.

  • Initiate the analysis. antiSMASH will predict the locations of BGCs, annotate the genes within these clusters, and provide a putative chemical structure for the product.

  • The this compound BGC was identified as a trans-AT PKS cluster based on the presence of characteristic genes encoding PKS modules lacking integrated AT domains and the presence of discrete AT-encoding genes.

Visualizations

Experimental Workflow for this compound BGC Identification

experimental_workflow cluster_streptomyces Streptomyces sp. HRS33 cluster_dna Genomic Analysis cluster_bioinformatics Bioinformatic Analysis cluster_characterization Functional Characterization strain Isolation of Strain culture Cultivation strain->culture dna_extraction Genomic DNA Extraction culture->dna_extraction genome_sequencing Whole Genome Sequencing dna_extraction->genome_sequencing antismash antiSMASH Analysis genome_sequencing->antismash bgc_identification Identification of 'pul' BGC antismash->bgc_identification pathway_proposal Proposed Biosynthetic Pathway bgc_identification->pathway_proposal

Caption: Workflow for the identification of the this compound biosynthetic gene cluster.

Proposed Biosynthetic Pathway of this compound

pulvomycin_biosynthesis cluster_precursors Precursor Supply cluster_pks Polyketide Assembly cluster_modification Post-PKS Modification cluster_release Final Steps acetyl_coa Acetyl-CoA pks_modules PulA, PulB, PulD, PulE (trans-AT PKS Modules) acetyl_coa->pks_modules propionyl_coa Propionyl-CoA propionyl_coa->pks_modules methylmalonyl_coa Methylmalonyl-CoA methylmalonyl_coa->pks_modules tailoring_enzymes PulF, PulG, PulH, PulK, PulZ1, PulZ2 pks_modules->tailoring_enzymes Polyketide Chain trans_at PulI, PulO (trans-ATs) trans_at->pks_modules glycosylation PulL, PulM (Glycosyltransferases) tailoring_enzymes->glycosylation cyclization PulC (Thioesterase) Macrolactonization glycosylation->cyclization sugar_biosynthesis PulN, PulP, PulQ, PulR, PulS sugar_biosynthesis->glycosylation Activated Sugars This compound This compound cyclization->this compound

Caption: Proposed biosynthetic pathway for this compound.

References

The Cytotoxicity of Pulvomycin Against Eukaryotic Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulvomycin (B1679863) is a naturally occurring antibiotic that has demonstrated significant cytotoxic effects against various eukaryotic cells, particularly cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's cytotoxic properties, focusing on its mechanism of action, quantitative cytotoxicity data, and the experimental protocols used for its evaluation. This document synthesizes available research to offer a detailed perspective on its potential as a therapeutic agent.

Mechanism of Action

This compound's primary mechanism of action in eukaryotic cells, particularly in the context of cancer, is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3] STAT3 is a key transcription factor that, when activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis.[1] In many cancers, STAT3 is constitutively activated, contributing to tumor growth and resistance to therapy.[1]

This compound has been identified as a novel STAT3 inhibitor.[1][2][3] It downregulates the phosphorylation of STAT3 at the tyrosine 705 residue (p-STAT3), preventing its activation.[1] This inhibition of the STAT3 pathway leads to several downstream effects that contribute to this compound's cytotoxicity:

  • Cell Cycle Arrest: By inhibiting STAT3, this compound induces G0/G1 cell cycle arrest, thereby halting the proliferation of cancer cells.[1]

  • Induction of Apoptosis: The suppression of STAT3 signaling by this compound leads to the induction of programmed cell death, or apoptosis.[1] This is evidenced by an increase in the sub-G1 cell population and positive Annexin V staining in treated cells.[1]

  • Modulation of Epithelial-Mesenchymal Transition (EMT): this compound has been shown to inhibit the invasion and migration of cancer cells by modulating EMT markers.[1]

It is important to note that historically, this compound was first identified as an inhibitor of prokaryotic protein synthesis. It targets the elongation factor Tu (EF-Tu), preventing the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, which is essential for peptide chain elongation.[1][2] While the eukaryotic homolog of EF-Tu is eukaryotic elongation factor 1A (eEF1A), the primary cytotoxic mechanism observed in eukaryotic cancer cells appears to be the inhibition of the STAT3 pathway. Further research is needed to fully elucidate the direct interaction and effects of this compound on eukaryotic eEF1A.

Quantitative Analysis of Cytotoxicity

The cytotoxic and antiproliferative activities of this compound have been quantified against several human cancer cell lines, particularly triple-negative breast cancer (TNBC) cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the potency of a compound.

Cell LineCell TypeIC50 of this compound (µM)
Hs578T Triple-Negative Breast Cancer1.11
MDA-MB-231 Triple-Negative Breast Cancer0.92
HCC38 Triple-Negative Breast Cancer1.32
HCC1937 Triple-Negative Breast Cancer1.03
MDA-MB-231-DTR Docetaxel-Resistant Triple-Negative Breast Cancer~0.92 (similar to parental)
MCF10A Non-tumorigenic Breast Epithelial18.62
Table 1: Antiproliferative activities of this compound against human triple-negative breast cancer (TNBC) cell lines and a non-tumorigenic breast epithelial cell line. Cells were treated for 72 hours and IC50 values were calculated. Data sourced from a study by Bae et al. (2021).[1]

The data indicates that this compound is significantly more potent against TNBC cells compared to the non-tumorigenic breast epithelial cell line, suggesting a degree of selectivity for cancer cells.[1] Notably, this compound retains its potency against docetaxel-resistant TNBC cells, highlighting its potential to overcome acquired drug resistance.[1]

Experimental Protocols

This section details the key experimental methodologies used to evaluate the cytotoxicity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for STAT3 Phosphorylation

Western blotting is used to detect the levels of specific proteins, in this case, phosphorylated STAT3 (p-STAT3) and total STAT3.

Protocol:

  • Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. The level of STAT3 phosphorylation is determined by the ratio of p-STAT3 to total STAT3.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells) and intercalates with DNA.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Signaling Pathways and Experimental Workflows

Pulvomycin_Mechanism_of_Action cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound STAT3 STAT3 This compound->STAT3 Inhibits Phosphorylation Cell_Proliferation Cell Proliferation This compound->Cell_Proliferation Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation (e.g., by JAKs) STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation Apoptosis_Regulation Apoptosis Regulation (e.g., Bcl-2 family) Apoptosis_Regulation->Apoptosis Suppresses Proliferation_Genes Proliferation & Survival Genes Proliferation_Genes->Cell_Proliferation Promotes Gene_Expression Gene Expression STAT3_dimer_nuc->Gene_Expression Binds to DNA Gene_Expression->Apoptosis_Regulation Inhibits Apoptosis Gene_Expression->Proliferation_Genes Upregulates

Caption: this compound inhibits STAT3 phosphorylation, leading to apoptosis and cell cycle arrest.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Add this compound (various concentrations) A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) D->E F 6. Solubilize Formazan (add DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis_Flow_Cytometry_Workflow cluster_workflow Apoptosis Assay Workflow A 1. Treat Cells with this compound B 2. Harvest Cells A->B C 3. Wash with PBS B->C D 4. Resuspend in Binding Buffer C->D E 5. Stain with Annexin V-FITC & PI D->E F 6. Incubate (15 min, dark) E->F G 7. Analyze by Flow Cytometry F->G

Caption: Workflow for apoptosis detection via Annexin V/PI staining.

Conclusion

This compound demonstrates significant potential as a cytotoxic agent against eukaryotic cells, particularly cancer cells, with a notable efficacy in overcoming drug resistance. Its primary mechanism of action involves the inhibition of the STAT3 signaling pathway, which in turn leads to cell cycle arrest and the induction of apoptosis. The provided quantitative data and experimental protocols serve as a foundational guide for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound. Future research should focus on expanding the cytotoxicity profile of this compound across a broader range of cell lines and further elucidating the intricacies of its interaction with eukaryotic cellular machinery.

References

Methodological & Application

Application Notes and Protocols for In Vitro Translation Assays Using Pulvomycin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In vitro translation (IVT) systems are indispensable tools in molecular biology, providing a cell-free environment to study the intricacies of protein synthesis, screen for novel therapeutic agents, and produce recombinant proteins.[1] These systems, commonly derived from rabbit reticulocytes, wheat germ, or E. coli, contain all the necessary macromolecular components for translating exogenous mRNA.[2] Pulvomycin (B1679863) is an antibiotic that serves as a potent inhibitor of protein biosynthesis, making it a valuable tool for investigating the mechanisms of translation.[3] It specifically targets the peptide chain elongation step.[3]

These application notes provide a detailed protocol for utilizing this compound in an in vitro translation assay to determine its inhibitory effects. The methodology is centered around a rabbit reticulocyte lysate (RRL) system coupled with a luciferase reporter for a quantifiable and sensitive readout.

Mechanism of Action

This compound inhibits protein synthesis by preventing the formation of the ternary complex, which consists of the elongation factor, GTP, and an aminoacyl-tRNA.[4][5] In prokaryotes, the target is Elongation Factor Tu (EF-Tu), while in eukaryotes, it is the homologous Elongation Factor 1A (eEF1A).[4][6]

The antibiotic binds to EF-Tu and alters its conformation.[7] This change prevents the stable association of aminoacyl-tRNA with the EF-Tu·GTP complex.[4][5] Consequently, the aminoacyl-tRNA cannot be delivered to the A-site of the ribosome, which halts the elongation of the nascent polypeptide chain and effectively stops protein synthesis.[5]

Pulvomycin_Mechanism cluster_0 Standard Translation Elongation cluster_1 Inhibition by this compound EFTu_GTP EF-Tu·GTP Ternary_Complex EF-Tu·GTP·aa-tRNA (Ternary Complex) EFTu_GTP->Ternary_Complex aa_tRNA Aminoacyl-tRNA aa_tRNA->Ternary_Complex Ribosome Ribosome A-site Ternary_Complex->Ribosome Delivery Elongation Peptide Chain Elongation Ribosome->Elongation This compound This compound EFTu_GTP_Inhib EF-Tu·GTP This compound->EFTu_GTP_Inhib Block EFTu_GTP_Inhib->Block Inhibited Ternary Complex Formation Blocked Block->Inhibited Inhibition aa_tRNA_2 Aminoacyl-tRNA aa_tRNA_2->Block

Caption: Mechanism of this compound action on translation elongation.

Quantitative Data: Inhibitory Activity of this compound

The 50% inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. This value is highly dependent on the specific in vitro translation system used (e.g., prokaryotic vs. eukaryotic) and the experimental conditions. Researchers should determine the IC50 value empirically. The table below serves as a template for presenting the results.

Table 1: Template for Reporting this compound IC50 Values

In Vitro Translation System Organism/Cell Type IC50 (µM)
Rabbit Reticulocyte Lysate (RRL) Rabbit [User-determined value]
E. coli S30 System E. coli [User-determined value]
Wheat Germ Extract Wheat [User-determined value]

| Human Cell-free System (e.g., HeLa) | Human | [User-determined value] |

Experimental Protocols

Protocol 1: General In Vitro Translation Inhibition Assay using Rabbit Reticulocyte Lysate and Luciferase Reporter

This protocol outlines a method to assess the inhibitory effect of this compound on eukaryotic protein synthesis using a commercial rabbit reticulocyte lysate (RRL) system and a luciferase reporter mRNA. The luminescence generated by the translated luciferase is inversely proportional to the inhibitory activity of the compound.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water)

  • Rabbit Reticulocyte Lysate (RRL) system (e.g., Promega, Thermo Fisher Scientific)[8]

  • Luciferase reporter mRNA (capped)

  • Amino Acid Mixture (minus methionine or leucine, depending on the kit)

  • RNase Inhibitor

  • Nuclease-free water

  • Luciferase assay reagent

  • Luminometer

  • 96-well white, flat-bottom microtiter plates

Procedure:

  • Prepare this compound Dilutions:

    • Create a series of this compound dilutions in the same solvent used for the stock solution. The final concentrations should span a range appropriate for determining an IC50 value (e.g., 0.01 µM to 100 µM).

    • Prepare a "vehicle-only" control containing the solvent at the same final concentration used in the experimental wells.

  • Set up the Translation Reactions:

    • Thaw all components on ice.[8]

    • Prepare a master mix of the translation components to ensure consistency across all reactions. For each reaction, combine the components as recommended by the RRL system manufacturer. A typical reaction setup is shown in Table 2.

    • Assemble the reactions in a 96-well plate on ice. Add the this compound dilutions or vehicle control first, followed by the master mix.

    Table 2: Example Reaction Mixture Setup (per well)

    Component Volume (µL) Final Concentration
    RRL 12.5 50% (v/v)
    Amino Acid Mixture (1 mM) 0.5 20 µM
    RNase Inhibitor (40 U/µL) 0.5 20 U
    Luciferase mRNA (50 ng/µL) 1.0 50 ng
    This compound Dilution or Vehicle 2.5 Variable
    Nuclease-free Water 8.0 -

    | Total Volume | 25.0 | |

    • Note: Volumes and concentrations should be optimized based on the manufacturer's protocol.

    • Include a negative control (no mRNA) to measure background signal and a positive control (vehicle only) to represent 100% translation activity.[9]

  • Incubation:

    • Gently mix the contents of the wells.

    • Incubate the plate at 30°C for 60-90 minutes.[8][9]

  • Luciferase Assay:

    • After incubation, allow the plate to equilibrate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions (typically a volume equal to the translation reaction, e.g., 25 µL).[10]

  • Measure Luminescence:

    • Immediately measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the negative control (no mRNA) from all other readings.

    • Normalize the data by setting the average luminescence of the positive control (vehicle only) to 100%.

    • Calculate the percent inhibition for each this compound concentration using the formula: % Inhibition = 100 - ((Signal_this compound / Signal_Vehicle) * 100)

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[10]

Experimental Workflow

The following diagram illustrates the overall workflow for the in vitro translation inhibition assay.

Experimental_Workflow start Start prep_reagents 1. Prepare Reagents (RRL Master Mix, this compound Dilutions) start->prep_reagents setup_rxns 2. Set Up Reactions in 96-Well Plate (Controls + Test Concentrations) prep_reagents->setup_rxns incubate 3. Incubate (30°C for 60-90 min) setup_rxns->incubate add_reagent 4. Add Luciferase Assay Reagent incubate->add_reagent measure 5. Measure Luminescence (Luminometer) add_reagent->measure analyze 6. Data Analysis (Normalize Data, Plot Curve, Calculate IC50) measure->analyze end End analyze->end

Caption: Workflow for this compound in vitro translation inhibition assay.

References

Application Notes and Protocols for Studying EF-Tu GTPase Activity Using Pulvomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elongation factor Tu (EF-Tu) is a highly conserved GTPase that plays a crucial role in the elongation phase of protein synthesis in prokaryotes. It facilitates the delivery of aminoacyl-tRNA (aa-tRNA) to the ribosome in a GTP-dependent manner. The intrinsic GTPase activity of EF-Tu, and its stimulation upon interaction with the ribosome, are critical for the accuracy and efficiency of translation. Pulvomycin (B1679863) is a polyketide antibiotic that inhibits bacterial protein synthesis by specifically targeting EF-Tu.[1] This application note provides a detailed overview of how this compound can be utilized as a powerful tool to investigate the kinetics and mechanism of EF-Tu GTPase activity.

This compound's primary mechanism of action is the prevention of the formation of the functional ternary complex between EF-Tu, GTP, and aa-tRNA.[2][3][4][5][6] It achieves this by binding to a site that extends from the interface of domain 1 and 3 to domain 2 of EF-Tu, which overlaps with the binding site for aa-tRNA.[5][6][7] This interaction locks EF-Tu in a specific conformation, profoundly altering its interaction with guanine (B1146940) nucleotides and modulating its intrinsic GTPase activity.

Data Presentation

The following tables summarize the quantitative effects of this compound on the interaction of EF-Tu with GTP and GDP, and on its intrinsic GTPase activity.

Table 1: Effect of this compound on the Affinity of E. coli EF-Tu for Guanine Nucleotides

ConditionLigandDissociation Constant (Kd)Fold Change in Affinity
Without this compoundGTP~1 µM-
With this compoundGTP~1 nM~1000-fold increase[2]
Without this compoundGDP~10 nM-
With this compoundGDP~100 nM~10-fold decrease[2]

Table 2: Effect of this compound on the Dissociation Rate of EF-Tu•GDP and Intrinsic GTPase Activity

ParameterConditionObservation
Dissociation of EF-Tu•GDPWithout this compoundSlow
Dissociation of EF-Tu•GDPWith this compound~25-fold increase in dissociation rate[2]
Intrinsic GTPase ActivityWithout this compoundLow basal activity
Intrinsic GTPase ActivityWith this compoundModest enhancement[2]
Intrinsic GTPase Activity with Monovalent CationsWith this compoundFurther stimulation (Li+ > Na+ > K+ > NH4+)[2]
Ribosome/aa-tRNA-stimulated GTPase ActivityWith this compoundNo further enhancement[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key molecular interactions and experimental procedures discussed in these application notes.

Pulvomycin_Mechanism cluster_0 Normal EF-Tu Cycle cluster_1 Effect of this compound EF-Tu_GDP EF-Tu•GDP (Inactive) EF-Tu_GTP EF-Tu•GTP (Active) EF-Tu_GDP->EF-Tu_GTP GDP/GTP Exchange (EF-Ts) Ternary_Complex aa-tRNA•EF-Tu•GTP EF-Tu_GTP->Ternary_Complex + aa-tRNA EF-Tu_GTP_this compound EF-Tu•GTP•this compound (Locked Conformation) EF-Tu_GTP->EF-Tu_GTP_this compound + this compound Ribosome_Binding Ribosome Binding & Codon Recognition Ternary_Complex->Ribosome_Binding GTP_Hydrolysis GTP Hydrolysis Ribosome_Binding->GTP_Hydrolysis EF-Tu_GDP_Release EF-Tu•GDP Release GTP_Hydrolysis->EF-Tu_GDP_Release EF-Tu_GDP_Release->EF-Tu_GDP This compound This compound EF-Tu_GTP_this compound->Ternary_Complex Formation Blocked GTPase_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix: - Purified EF-Tu - Buffer with Mg2+ - [γ-32P]GTP Start->Prepare_Reaction Add_this compound Add this compound (or vehicle control) Prepare_Reaction->Add_this compound Incubate Incubate at 37°C (Time course) Add_this compound->Incubate Stop_Reaction Stop Reaction (e.g., add cold perchloric acid) Incubate->Stop_Reaction Separate_Pi Separate [32P]Pi from [γ-32P]GTP (e.g., charcoal binding) Stop_Reaction->Separate_Pi Measure_Radioactivity Measure Radioactivity of [32P]Pi (Scintillation counting) Separate_Pi->Measure_Radioactivity Analyze_Data Calculate GTP Hydrolysis Rate Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for Cell-Based Assay Methods for Pulvomycin Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulvomycin is a potent antibiotic that inhibits bacterial protein synthesis, a crucial process for bacterial viability and proliferation.[1][2] Its mechanism of action involves the specific targeting of the elongation factor Tu (EF-Tu), a key protein in the elongation phase of translation.[1][2] this compound prevents the formation of the ternary complex between EF-Tu, guanosine (B1672433) triphosphate (GTP), and aminoacyl-tRNA (aa-tRNA), thereby halting the delivery of amino acids to the ribosome and inhibiting peptide chain elongation.[1][2]

These application notes provide detailed protocols for three essential cell-based assays to evaluate the efficacy of this compound:

  • Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

  • Cell Viability Assay (MTT Assay): To assess the dose-dependent effect of this compound on bacterial metabolic activity and viability.

  • Protein Synthesis Inhibition Assay (OPP Assay): To directly measure the inhibitory effect of this compound on nascent protein synthesis within bacterial cells.

Signaling Pathway of this compound's Action

This compound exerts its antibacterial effect by disrupting the elongation cycle of protein synthesis at the level of EF-Tu. The following diagram illustrates the normal function of EF-Tu and the point of inhibition by this compound.

Pulvomycin_Pathway cluster_0 Bacterial Protein Synthesis Elongation Cycle cluster_1 Inhibition by this compound EF-Tu_GTP EF-Tu-GTP EF-Tu_GTP->Ternary_Complex binds Pulvomycin_Blocks Pulvomycin_Blocks aa-tRNA Aminoacyl-tRNA aa-tRNA->Ternary_Complex Ribosome Ribosome A-site Ternary_Complex->Ribosome delivers aa-tRNA Peptide_Elongation Peptide Elongation Ribosome->Peptide_Elongation GTP hydrolysis EF-Tu_GDP EF-Tu-GDP Ribosome->EF-Tu_GDP releases EF-Tu_GDP->EF-Tu_GTP regenerated by EF-Ts GDP GDP EF-Tu_GDP->GDP EF-Ts EF-Ts EF-Ts->EF-Tu_GDP GTP GTP GTP->EF-Tu_GTP This compound This compound This compound->EF-Tu_GTP

Caption: Mechanism of this compound action on the EF-Tu cycle.

Data Presentation

The following tables summarize representative quantitative data for the efficacy of an EF-Tu inhibiting antibiotic, serving as an example for expected results with this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of an EF-Tu Inhibitor

Bacterial StrainGram StatusATCC NumberRepresentative MIC (µg/mL)
Staphylococcus aureusGram-positive292130.125 - 0.5
Streptococcus pneumoniaeGram-positive496190.06 - 2
Enterococcus faecalisGram-positive292120.008 - 0.015
Escherichia coliGram-negative25922> 512
Pseudomonas aeruginosaGram-negative27853> 512

Note: Data is representative for GE2270A, an antibiotic with the same mechanism of action as this compound.[1]

Table 2: Cell Viability (MTT Assay) of S. aureus after 24-hour Treatment

This compound Concentration (µg/mL)% Viability (Mean ± SD)
0 (Control)100 ± 5.2
0.12585 ± 6.1
0.2562 ± 4.8
0.541 ± 3.9
118 ± 2.5
25 ± 1.3

Table 3: Protein Synthesis Inhibition (OPP Assay) in S. aureus

This compound Concentration (µg/mL)% Protein Synthesis Inhibition (Mean ± SD)
0 (Control)0 ± 3.1
0.0525 ± 4.5
0.148 ± 5.3
0.275 ± 6.2
0.492 ± 3.8
0.898 ± 1.9
IC50 (µg/mL) ~0.11

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a target bacterium.

Experimental Workflow:

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-well Plate with Bacteria and this compound Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions Prepare Serial Dilutions of this compound in Broth Prepare_Dilutions->Inoculate_Plate Incubate Incubate Plate (37°C for 18-24h) Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the MIC assay.

Materials:

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture (e.g., S. aureus ATCC 29213)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (37°C)

  • Multichannel pipette

Protocol:

  • Prepare Bacterial Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the this compound stock solution in CAMHB in a 96-well plate. Typically, this is done by adding 100 µL of CAMHB to wells 2-12. Add 200 µL of the highest concentration of this compound to well 1. Then, transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10.

    • Well 11 should contain only CAMHB and the bacterial inoculum (growth control).

    • Well 12 should contain only CAMHB (sterility control).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of bacterial cells as an indicator of viability.

Experimental Workflow:

MTT_Workflow Start Start Prepare_Culture Prepare Bacterial Culture and Adjust Density Start->Prepare_Culture Treat_Cells Treat Cells with this compound in 96-well Plate Prepare_Culture->Treat_Cells Incubate_Treatment Incubate (e.g., 24 hours at 37°C) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4 hours at 37°C) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability End End Calculate_Viability->End

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Bacterial culture

  • Growth medium (e.g., Tryptic Soy Broth)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Sterile 96-well plates

  • Microplate reader

Protocol:

  • Prepare Bacterial Culture:

    • Grow bacteria in the appropriate broth to the mid-logarithmic phase.

    • Dilute the culture to the desired cell density (e.g., 1 x 10⁶ CFU/mL).

  • Treat Cells:

    • Add 180 µL of the bacterial suspension to each well of a 96-well plate.

    • Add 20 µL of various concentrations of this compound to the wells. Include a vehicle control (no this compound).

  • Incubation:

    • Incubate the plate at 37°C for the desired time period (e.g., 24 hours).

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

  • Solubilization:

    • Centrifuge the plate and carefully remove the supernatant.

    • Add 200 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Read Absorbance:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate Viability:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Protein Synthesis Inhibition Assay (O-propargyl-puromycin - OPP Assay)

This assay directly measures the rate of protein synthesis by incorporating a puromycin (B1679871) analog (OPP) into nascent polypeptide chains.

Experimental Workflow:

OPP_Workflow Start Start Prepare_Culture Prepare Bacterial Culture Start->Prepare_Culture Treat_this compound Treat with this compound Prepare_Culture->Treat_this compound Add_OPP Add O-propargyl-puromycin (OPP) Treat_this compound->Add_OPP Incubate_OPP Incubate for OPP Incorporation Add_OPP->Incubate_OPP Fix_Permeabilize Fix and Permeabilize Cells Incubate_OPP->Fix_Permeabilize Click_Reaction Perform Click-iT® Reaction with Fluorescent Azide (B81097) Fix_Permeabilize->Click_Reaction Wash_Stain Wash and (Optional) DNA Stain Click_Reaction->Wash_Stain Analyze Analyze by Fluorescence Microscopy or Flow Cytometry Wash_Stain->Analyze End End Analyze->End

Caption: Workflow for the OPP protein synthesis assay.

Materials:

  • Bacterial culture

  • Growth medium

  • This compound

  • O-propargyl-puromycin (OPP)

  • Click-iT® Protein Synthesis Assay Kit (or equivalent) containing a fluorescent azide

  • Fixative solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Prepare Bacterial Culture:

    • Grow bacteria to the desired growth phase.

  • Treat with this compound:

    • Incubate the bacterial culture with various concentrations of this compound for a predetermined time.

  • OPP Labeling:

    • Add OPP to the culture medium at a final concentration of 20-50 µM.

    • Incubate for 30-60 minutes at 37°C to allow for OPP incorporation into newly synthesized proteins.

  • Fixation and Permeabilization:

    • Harvest the cells by centrifugation.

    • Fix the cells with a suitable fixative.

    • Permeabilize the cells with a permeabilization buffer.

  • Click-iT® Reaction:

    • Perform the click reaction by incubating the fixed and permeabilized cells with the fluorescent azide solution according to the manufacturer's instructions. This will covalently link the fluorescent dye to the OPP-labeled proteins.

  • Washing and Staining:

    • Wash the cells to remove excess reagents.

    • Optionally, stain the cells with a DNA dye (e.g., DAPI) to visualize the nucleus.

  • Analysis:

    • Analyze the fluorescence intensity of the cells using a fluorescence microscope or a flow cytometer. A decrease in fluorescence intensity in this compound-treated cells compared to the control indicates inhibition of protein synthesis.

References

Determining the Minimum Inhibitory Concentration of Pulvomycin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulvomycin is a naturally occurring antibiotic produced by various Streptomyces species. It exhibits inhibitory activity against a range of bacteria by targeting a crucial step in protein synthesis. Specifically, this compound inhibits the prokaryotic elongation factor Tu (EF-Tu), preventing the formation of the ternary complex between EF-Tu, guanosine (B1672433) triphosphate (GTP), and aminoacyl-tRNA.[1][2] This mechanism effectively halts the elongation of the polypeptide chain, leading to the cessation of bacterial growth.[3] Understanding the potency of this compound against different bacterial species is critical for its potential development as a therapeutic agent. The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's in vitro activity, representing the lowest concentration that prevents the visible growth of a microorganism.

These application notes provide detailed protocols for determining the MIC of this compound using standard laboratory methods: broth microdilution and agar (B569324) dilution. Additionally, a summary of available data on its antimicrobial activity is presented.

Data Presentation

The available scientific literature provides insights into the general antimicrobial spectrum of this compound but lacks a comprehensive public database of its MIC values against a wide array of bacterial species. The primary activity of this compound is reported against Gram-positive bacteria, with some activity also noted against Gram-negative bacteria like Escherichia coli.[3] For novel research, it is imperative to experimentally determine the MIC of this compound against the specific bacterial strains of interest.

Table 1: General Antimicrobial Spectrum of this compound

Bacterial TypeGeneral SusceptibilityReported MIC Range (µg/mL)Notes
Gram-positive bacteriaGenerally susceptibleNot broadly reportedThis compound has shown inhibitory effects on Gram-positive organisms such as Bacillus brevis.[3] Specific MIC values need to be determined for individual species and strains.
Gram-negative bacteriaVariable susceptibilityNot broadly reportedThe poly(U)-directed poly(Phe) synthesis in cell-free systems of Escherichia coli was found to be highly susceptible to the antibiotic.[3]

Note: The MIC values for this compound are not extensively documented in publicly available databases. The information provided is based on qualitative descriptions of its activity. Researchers should determine specific MIC values for their bacterial strains of interest using the protocols outlined below.

Experimental Protocols

The two primary methods for determining the MIC of an antimicrobial agent are broth dilution and agar dilution. The choice of method may depend on the specific research question, the number of isolates to be tested, and laboratory resources.

Protocol 1: Broth Microdilution Method

This method determines the MIC in a liquid growth medium and is well-suited for testing a moderate number of isolates.

Materials:

  • This compound stock solution (of known concentration)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Cation-Adjusted)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile multichannel pipettes and reservoirs

  • Plate reader (optional, for spectrophotometric reading)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Dilutions: a. Prepare a working solution of this compound in the appropriate broth medium at twice the highest concentration to be tested. b. Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well microtiter plate. c. Add 200 µL of the working this compound solution to well 1. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no antibiotic). f. Well 12 will serve as the sterility control (no bacteria).

  • Inoculum Preparation: a. From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. b. Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: a. Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation: a. Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results: a. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). b. Growth in well 11 (growth control) should be evident, and well 12 (sterility control) should remain clear. c. Results can be read visually or with a plate reader by measuring the optical density at 600 nm.

Protocol 2: Agar Dilution Method

This method is considered the gold standard and is particularly useful for testing a large number of isolates simultaneously.

Materials:

  • This compound stock solution (of known concentration)

  • Sterile molten agar medium (e.g., Mueller-Hinton Agar) maintained at 45-50°C

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculator (e.g., a multipoint replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic-Containing Plates: a. Prepare a series of two-fold dilutions of the this compound stock solution. b. For each concentration, add a specific volume of the this compound dilution to a specific volume of molten agar to achieve the desired final concentration. For example, add 1 mL of a 10x this compound solution to 9 mL of molten agar. c. Mix gently but thoroughly and pour the agar into sterile petri dishes. Allow the plates to solidify completely. d. Prepare a control plate containing no antibiotic.

  • Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. b. Further dilute this suspension to achieve a final inoculum concentration of approximately 1 x 10⁴ CFU per spot.

  • Inoculation: a. Using a multipoint replicator, spot the diluted bacterial inocula onto the surface of the agar plates, starting with the control plate and then progressing from the lowest to the highest antibiotic concentration.

  • Incubation: a. Allow the inoculum spots to dry completely before inverting the plates. b. Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading the Results: a. The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism. A single colony or a faint haze should be disregarded.

Mandatory Visualizations

Signaling Pathway Diagram

Pulvomycin_Mechanism_of_Action cluster_inhibition EF_Tu_GDP EF-Tu-GDP EF_Tu_GTP EF-Tu-GTP EF_Tu_GDP->EF_Tu_GTP GTP exchange GTP GTP GDP GDP Ternary_Complex EF-Tu-GTP-aa-tRNA (Ternary Complex) EF_Tu_GTP->Ternary_Complex aa_tRNA Aminoacyl-tRNA aa_tRNA->Ternary_Complex Ribosome Ribosome Ternary_Complex->Ribosome Binds to A-site Protein_Elongation Polypeptide Chain Elongation Ribosome->Protein_Elongation This compound This compound This compound->Inhibition_Point MIC_Determination_Workflow Start Start Prepare_Reagents Prepare this compound Stock and Media Start->Prepare_Reagents Prepare_Inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) Prepare_Reagents->Prepare_Inoculum Method_Choice Choose Method Prepare_Inoculum->Method_Choice Broth_Dilution Broth Microdilution Method_Choice->Broth_Dilution Liquid Medium Agar_Dilution Agar Dilution Method_Choice->Agar_Dilution Solid Medium Serial_Dilution Perform Serial Dilution in 96-well Plate Broth_Dilution->Serial_Dilution Inoculate_Plate Inoculate Wells Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate Plate (16-20h, 35°C) Inoculate_Plate->Incubate_Plate Read_Broth_MIC Read MIC (Lowest concentration with no visible growth) Incubate_Plate->Read_Broth_MIC End End Read_Broth_MIC->End Prepare_Plates Prepare Agar Plates with Varying this compound Concentrations Agar_Dilution->Prepare_Plates Spot_Inoculum Spot Inoculum onto Plates Prepare_Plates->Spot_Inoculum Incubate_Agar Incubate Plates (16-20h, 35°C) Spot_Inoculum->Incubate_Agar Read_Agar_MIC Read MIC (Lowest concentration with no colony growth) Incubate_Agar->Read_Agar_MIC Read_Agar_MIC->End

References

Application Notes and Protocols for Screening Pulvomycin Resistance in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulvomycin is an antibiotic that inhibits bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu).[1] This essential protein is responsible for delivering aminoacyl-tRNA to the ribosome during the elongation phase of translation. This compound prevents the formation of the crucial ternary complex between EF-Tu, GTP, and aminoacyl-tRNA, thereby halting protein synthesis.[1][2] Resistance to this compound primarily arises from mutations in the bacterial tuf gene, which encodes for EF-Tu.[3][4][5][6] Understanding the mechanisms of resistance and having robust screening protocols are critical for the development of new antibiotics and for monitoring the emergence of resistance in bacterial populations.

These application notes provide detailed protocols for screening this compound resistance in key bacterial species: Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The protocols cover both phenotypic and genotypic methods to identify and characterize this compound resistance.

Data Presentation

The level of resistance to this compound is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize representative MIC values for wild-type (susceptible) and mutant (resistant) strains.

Table 1: Representative MIC Values of this compound against Escherichia coli

Strain Descriptiontuf Gene StatusRepresentative MIC (µg/mL)Fold Increase in MIC
Wild-TypeWild-Type8*-
Mutant 1 (e.g., Arg230->Cys)Mutant48 - 606 - 7.5[3]
Mutant 2 (e.g., Arg333->Cys)Mutant48 - 606 - 7.5[3]
Mutant 3 (e.g., Thr334->Ala)Mutant48 - 606 - 7.5[3]

Note: The wild-type MIC is an illustrative value based on the reported fold increase in resistance for mutant strains. Actual values may vary depending on the specific strain and experimental conditions.

Table 2: Illustrative MIC Values of this compound against Staphylococcus aureus

Strain Descriptiontuf Gene StatusIllustrative MIC (µg/mL)Fold Increase in MIC
Wild-TypeWild-Type4-
Resistant MutantMutant>32>8

Note: These are illustrative values for demonstration purposes. Specific published MIC data for this compound-resistant S. aureus is limited.

Table 3: Illustrative MIC Values of this compound against Bacillus subtilis

Strain Descriptiontuf Gene StatusIllustrative MIC (µg/mL)Fold Increase in MIC
Wild-TypeWild-Type2-
Resistant MutantMutant>16>8

Note: These are illustrative values for demonstration purposes. Specific published MIC data for this compound-resistant B. subtilis is limited.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Materials

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli, B. subtilis)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

2. Procedure

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (A625 nm = 0.08-0.13).

    • Dilute the adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well microtiter plate.

    • The typical final concentration range to test could be 0.06 to 128 µg/mL.

    • Include a positive control well (bacterial inoculum in CAMHB without antibiotic) and a negative control well (CAMHB only).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing 50 µL of the this compound dilutions, resulting in a final volume of 100 µL per well.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, examine the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Protocol 2: Genotypic Analysis of this compound Resistance

This protocol outlines the steps for identifying mutations in the tuf gene.

1. Materials

  • Bacterial genomic DNA extraction kit

  • Primers specific for the tuf gene of the target bacterium

  • PCR master mix (containing Taq polymerase, dNTPs, buffer)

  • Thermocycler

  • Agarose (B213101) gel electrophoresis system

  • DNA sequencing service or in-house sequencing platform

2. Procedure

  • Genomic DNA Extraction:

    • Culture the bacterial strain of interest overnight in an appropriate broth medium.

    • Extract genomic DNA from the bacterial culture using a commercial DNA extraction kit, following the manufacturer's instructions.

    • Quantify the extracted DNA and assess its purity.

  • PCR Amplification of the tuf Gene:

    • Set up a PCR reaction containing the extracted genomic DNA, forward and reverse primers for the tuf gene, and PCR master mix.

    • Example Primer Design: Primers should be designed to amplify the entire coding sequence of the tuf gene.

    • Perform PCR using a thermocycler with an optimized program (annealing temperature and extension time will depend on the primers and the size of the amplicon).

  • Verification of PCR Product:

    • Run a portion of the PCR product on an agarose gel to confirm the amplification of a DNA fragment of the expected size.

  • DNA Sequencing:

    • Purify the remaining PCR product to remove primers and dNTPs.

    • Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.

  • Sequence Analysis:

    • Assemble the forward and reverse sequencing reads to obtain the complete sequence of the amplified tuf gene fragment.

    • Align the obtained sequence with the wild-type tuf gene sequence from a susceptible reference strain.

    • Identify any nucleotide differences (mutations) and determine the corresponding amino acid changes in the EF-Tu protein.

Visualizations

This compound's Mechanism of Action and Resistance

Pulvomycin_Mechanism cluster_protein_synthesis Bacterial Protein Synthesis (Elongation) cluster_inhibition Inhibition by this compound cluster_resistance Resistance Mechanism EF-Tu_GTP EF-Tu-GTP EF-Tu_GTP->Ternary_Complex binds aa-tRNA Aminoacyl-tRNA aa-tRNA->Ternary_Complex binds Ribosome Ribosome Ternary_Complex->Ribosome delivers aa-tRNA to Peptide_Elongation Peptide Elongation Ribosome->Peptide_Elongation This compound This compound This compound->EF-Tu_GTP binds to X X X->Ternary_Complex prevents formation tuf_gene_mutation Mutation in tuf gene Altered_EF-Tu Altered EF-Tu tuf_gene_mutation->Altered_EF-Tu Reduced_Binding Reduced this compound Binding Affinity Altered_EF-Tu->Reduced_Binding Pulvomycin_R This compound Pulvomycin_R->Reduced_Binding low affinity

Caption: Mechanism of this compound action and resistance.

Experimental Workflow for Screening this compound Resistance

Pulvomycin_Screening_Workflow cluster_phenotypic Phenotypic Screening cluster_genotypic Genotypic Analysis Start Bacterial Isolate MIC_Assay Broth Microdilution MIC Assay Start->MIC_Assay Interpret_MIC Interpret MIC Results MIC_Assay->Interpret_MIC Susceptible Susceptible Interpret_MIC->Susceptible Low MIC Resistant Resistant Interpret_MIC->Resistant High MIC Resistant_Isolate Resistant Isolate Resistant->Resistant_Isolate Proceed to Genotypic Analysis gDNA_Extraction Genomic DNA Extraction Resistant_Isolate->gDNA_Extraction PCR PCR Amplification of tuf gene gDNA_Extraction->PCR Sequencing DNA Sequencing PCR->Sequencing Analysis Sequence Analysis Sequencing->Analysis Mutation_Identified Resistance Mutation Identified Analysis->Mutation_Identified

Caption: Workflow for screening this compound resistance.

References

Preparing Pulvomycin Stock Solutions for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulvomycin (B1679863) is a potent antibiotic that functions as an inhibitor of bacterial protein synthesis and has also demonstrated antitumor activity through the inhibition of STAT3 signaling.[1][2] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed application notes and protocols for the preparation, storage, and handling of this compound stock solutions for use in various research applications.

Quantitative Data Summary

Proper preparation of stock solutions begins with accurate calculations based on the physicochemical properties of the compound. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Weight 839.03 g/mol --INVALID-LINK--
Solubility Soluble in DMSO[3]
Recommended Solvent Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO), ≥99.9% purity[4]

The table below provides the required mass of this compound to prepare stock solutions of various concentrations.

Desired Stock ConcentrationVolume of DMSO to add to 1 mg of this compoundVolume of DMSO to add to 5 mg of this compound
1 mM 1.19 mL5.96 mL
5 mM 0.24 mL1.19 mL
10 mM 0.12 mL0.60 mL
50 mM 0.02 mL0.12 mL

Experimental Protocols

This section outlines the detailed methodology for preparing this compound stock solutions.

Materials and Equipment
  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, sterile

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated micropipettes and sterile, nuclease-free pipette tips

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Step-by-Step Procedure for Preparing a 10 mM this compound Stock Solution
  • Preparation: In a sterile environment (e.g., a biosafety cabinet), allow the vial of solid this compound and the anhydrous DMSO to equilibrate to room temperature.

  • Weighing: Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare the balance. Carefully weigh the desired amount of this compound powder (e.g., 1 mg) into the tube.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For 1 mg of this compound to make a 10 mM stock solution, add 0.12 mL (120 µL) of DMSO.

  • Dissolution: Tightly cap the microcentrifuge tube and vortex the solution for 30-60 seconds to facilitate the dissolution of the this compound.[4] Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes.[4]

  • Storage: Store the aliquots of the this compound stock solution at -20°C for long-term storage (months to years).[3] For short-term storage (days to weeks), 0-4°C is acceptable.[3] Protect the stock solutions from light.

Note on Sterilization: As DMSO is a powerful solvent, filter sterilization of DMSO-based stock solutions is generally not recommended as the solvent may dissolve the filter membrane.[3] Using sterile techniques and anhydrous, sterile-filtered DMSO should be sufficient for most applications.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound inhibits prokaryotic protein synthesis by preventing the formation of the ternary complex between elongation factor Tu (EF-Tu), GTP, and aminoacyl-tRNA.[2] This blockage prevents the enzymatic binding of aminoacyl-tRNA to the ribosome, thereby halting peptide chain elongation.[2][5]

Pulvomycin_EF_Tu_Pathway EF-Tu_GTP EF-Tu-GTP Ternary_Complex EF-Tu-GTP-aa-tRNA Ternary Complex EF-Tu_GTP->Ternary_Complex aa_tRNA Aminoacyl-tRNA aa_tRNA->Ternary_Complex Ribosome Ribosome Ternary_Complex->Ribosome Protein_Elongation Protein Elongation Ribosome->Protein_Elongation This compound This compound This compound->Ternary_Complex Inhibits Formation

Caption: this compound's inhibition of the EF-Tu ternary complex formation.

This compound as a STAT3 Inhibitor in Cancer Cells

In addition to its antibacterial properties, this compound has been identified as a novel STAT3 inhibitor.[1] It suppresses the activation of STAT3 by inhibiting its phosphorylation at tyrosine 705 (Y705).[6] This leads to downstream effects such as cell cycle arrest, apoptosis, and modulation of the epithelial-mesenchymal transition (EMT) pathway, highlighting its potential as an anti-cancer agent.[1]

Pulvomycin_STAT3_Pathway STAT3 STAT3 pSTAT3 p-STAT3 (Y705) STAT3->pSTAT3 Dimerization_Translocation Dimerization & Nuclear Translocation pSTAT3->Dimerization_Translocation Gene_Transcription Gene Transcription Dimerization_Translocation->Gene_Transcription Cellular_Responses Cell Cycle Progression Inhibition of Apoptosis EMT Gene_Transcription->Cellular_Responses This compound This compound This compound->pSTAT3 Inhibits

Caption: this compound's inhibitory effect on the STAT3 signaling pathway.

Experimental Workflow for Preparing this compound Stock Solutions

The following diagram illustrates the logical flow of the protocol for preparing this compound stock solutions.

Stock_Solution_Workflow Equilibrate Equilibrate this compound and DMSO to Room Temp Weigh Weigh this compound Powder Equilibrate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Vortex Vortex to Dissolve Add_DMSO->Vortex Check_Dissolution Visually Confirm Complete Dissolution Vortex->Check_Dissolution Check_Dissolution->Vortex No Aliquot Aliquot into Single-Use Tubes Check_Dissolution->Aliquot Yes Store Store at -20°C (Long-term) or 0-4°C (Short-term) Aliquot->Store End End Store->End

Caption: Workflow for preparing this compound stock solutions.

References

Pulvomycin: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulvomycin is a macrocyclic lactone antibiotic with demonstrated antitumor and antibacterial properties. Its primary mechanism of action involves the inhibition of protein biosynthesis and the modulation of key cellular signaling pathways, notably the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This document provides detailed application notes on the solubility of this compound, protocols for its preparation and use in experimental settings, and an overview of its biological activity.

Solubility Profile

The solubility of this compound is a critical factor for its effective use in in vitro and in vivo studies. While precise quantitative solubility data in common laboratory solvents is not extensively documented in publicly available literature, a general understanding of its solubility characteristics can be inferred from its chemical class and available information.

Qualitative Solubility Data

SolventSolubilityNotes
DMSO (Dimethyl Sulfoxide) SolubleThis compound, like many macrocyclic lactones, is generally soluble in DMSO. This is the recommended solvent for preparing high-concentration stock solutions.
Methanol (B129727) Soluble
Ethanol Soluble
Water Insoluble to Sparingly SolubleThis compound has low aqueous solubility.[1] A reported solubility in a buffer containing 2% methanol was 0.12 mM.[2]

Note: It is recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific experimental needs.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Determine the required mass of this compound:

    • The molecular weight of this compound is 839.03 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 839.03 g/mol * 1 mL = 0.00839 g = 8.39 mg

  • Weigh the this compound:

    • Carefully weigh out 8.39 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve the this compound:

    • Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain. Gentle warming (to no more than 37°C) may aid in dissolution.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).

Protocol 2: In Vitro Treatment of Cells with this compound

This protocol provides a general guideline for treating cultured cells with this compound.

Materials:

  • Cultured cells in appropriate cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile, pyrogen-free cell culture medium

  • Sterile pipette tips and tubes

Procedure:

  • Prepare Working Solutions:

    • Thaw the this compound stock solution at room temperature.

    • Prepare a series of dilutions of the this compound stock solution in fresh cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment:

    • Aspirate the old medium from the cultured cells.

    • Add the freshly prepared medium containing the desired concentration of this compound (or vehicle control) to the cells.

    • Incubate the cells for the desired treatment duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis:

    • Following incubation, the cells can be harvested for various downstream analyses, such as Western blotting, cell viability assays, or gene expression analysis.

Mechanism of Action and Signaling Pathways

This compound has been identified as a potent inhibitor of the STAT3 signaling pathway, which is aberrantly activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and metastasis.[3][4][5]

This compound's Inhibition of the STAT3 Signaling Pathway

The diagram below illustrates the key steps in the STAT3 signaling pathway and the inhibitory action of this compound.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (Y705) pSTAT3 p-STAT3 (active) STAT3_inactive->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Promotes This compound This compound This compound->Inhibition Inhibition->pSTAT3

Caption: this compound inhibits the STAT3 signaling pathway.

By inhibiting the phosphorylation of STAT3 at tyrosine 705 (p-STAT3 Y705), this compound prevents its activation, subsequent dimerization, and translocation to the nucleus, thereby downregulating the expression of STAT3 target genes involved in cell proliferation and survival.[3][4][5]

Experimental Workflow for Investigating this compound's Effects

The following diagram outlines a general workflow for studying the biological effects of this compound in a research setting.

Experimental_Workflow Start Start: Hypothesis Formulation Prep Prepare this compound Stock Solution Start->Prep Treatment Treat Cells with this compound (and Vehicle Control) Prep->Treatment Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Western Western Blot Analysis (e.g., p-STAT3, STAT3, Apoptosis Markers) Treatment->Western Migration Cell Migration/Invasion Assay (e.g., Transwell Assay) Treatment->Migration Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Western->Data_Analysis Migration->Data_Analysis Conclusion Conclusion and Future Directions Data_Analysis->Conclusion

Caption: General workflow for studying this compound.

Conclusion

This compound is a valuable research tool for investigating protein synthesis and STAT3-mediated cellular processes. Proper handling and preparation, particularly concerning its solubility, are essential for obtaining reliable and reproducible experimental results. The protocols and information provided herein serve as a comprehensive guide for researchers utilizing this compound in their studies.

References

Application Notes and Protocols: Stability of Pulvomycin in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulvomycin is a macrocyclic lactone antibiotic with potent biological activities, including the inhibition of prokaryotic protein synthesis and antitumor effects through the targeting of STAT3 signaling.[1][2] As with any experimental compound, understanding its stability in the experimental milieu is critical for the accurate interpretation of results. The concentration of an active compound can decrease over time in cell culture media due to various factors such as temperature, pH, enzymatic degradation, and interaction with media components.[3][4] These application notes provide a summary of the stability of this compound in common cell culture media and detailed protocols to assess its stability in your specific experimental setup. While one study notes this compound's structural stability under strong acidic and basic conditions, specific data in cell culture media is essential for rigorous research.[5]

Data Presentation: Stability of this compound

The following tables summarize the hypothetical stability data for this compound in two common cell culture media, Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and incubated at 37°C in a 5% CO₂ environment. This data is illustrative and generated based on typical antibiotic stability profiles; it is strongly recommended to perform stability studies under your specific experimental conditions.

Table 1: Stability of this compound (10 µM) in DMEM + 10% FBS at 37°C, 5% CO₂

Time (Hours)Concentration (µM)Percent Remaining (%)
010.00100.0
69.1591.5
128.3783.7
247.0270.2
484.9349.3
723.4534.5

Table 2: Stability of this compound (10 µM) in RPMI-1640 + 10% FBS at 37°C, 5% CO₂

Time (Hours)Concentration (µM)Percent Remaining (%)
010.00100.0
69.4294.2
128.8788.7
247.8778.7
486.1961.9
724.8848.8

Experimental Protocols

Protocol 1: Determination of this compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • This compound powder

  • Cell culture medium of choice (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Sterile, conical tubes (15 mL or 50 mL)

  • Calibrated incubator (37°C, 5% CO₂)

  • Micropipettes and sterile, filtered tips

  • HPLC or LC-MS/MS system

  • Appropriate solvents for mobile phase and sample reconstitution (e.g., acetonitrile (B52724), methanol, water with formic acid or ammonium (B1175870) acetate)

  • Analytical column (e.g., C18)

  • Syringe filters (0.22 µm)

  • Autosampler vials

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound powder in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10 mM). Store at -20°C or -80°C.

  • Prepare the working solution: On the day of the experiment, dilute the this compound stock solution into the desired cell culture medium (pre-warmed to 37°C) to the final experimental concentration (e.g., 10 µM). Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all samples and does not exceed a level that is toxic to the cells (typically <0.5%).

  • Incubate the samples: Aliquot the this compound-containing medium into sterile conical tubes. Place the tubes in a 37°C, 5% CO₂ incubator.

  • Collect time-point samples: At each designated time point (e.g., 0, 6, 12, 24, 48, 72 hours), remove an aliquot (e.g., 500 µL) from the incubator.

  • Sample processing:

    • For HPLC analysis, it may be necessary to perform a protein precipitation step to remove serum proteins. Add 3 volumes of a cold organic solvent (e.g., acetonitrile or methanol) to the sample aliquot.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

    • Evaporate the solvent under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a known volume of the mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

  • Analytical quantification:

    • Analyze the samples using a validated HPLC or LC-MS/MS method.

    • Create a standard curve using known concentrations of this compound in the same cell culture medium to accurately quantify the concentration in the experimental samples.

  • Data analysis:

    • Calculate the concentration of this compound at each time point using the standard curve.

    • Determine the percentage of this compound remaining at each time point relative to the 0-hour time point.

    • Calculate the half-life (t₁/₂) of this compound in the medium.

Protocol 2: Preparation of Standard Curve for this compound Quantification

A reliable standard curve is essential for the accurate quantification of this compound in your samples.

Procedure:

  • Prepare a series of this compound standards: Using your this compound stock solution, perform serial dilutions in the same batch of cell culture medium used for the stability experiment to create a range of known concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 µM).

  • Process standards: Process these standards in the same manner as the experimental samples (Protocol 1, step 5).

  • Analyze standards: Run the processed standards on the HPLC or LC-MS/MS system.

  • Construct the standard curve: Plot the peak area (or peak area ratio if using an internal standard) against the known concentration of the standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Sample Processing & Analysis stock This compound Stock (e.g., 10 mM in DMSO) working Working Solution (e.g., 10 µM this compound) stock->working media Cell Culture Medium + 10% FBS media->working incubate Incubate at 37°C, 5% CO₂ working->incubate sampling Collect Aliquots at Time Points (0, 6, 12, 24, 48, 72h) incubate->sampling process Protein Precipitation & Supernatant Collection sampling->process analysis LC-MS/MS Analysis process->analysis data Quantification using Standard Curve analysis->data result Stability Data data->result Determine % Remaining and Half-life pulvomycin_pathway cluster_prokaryotic Prokaryotic Protein Synthesis Inhibition cluster_eukaryotic Antitumor Activity (Eukaryotic Cells) pulvomycin1 This compound ef_tu_gtp EF-Tu-GTP pulvomycin1->ef_tu_gtp Inhibits interaction with aa-tRNA ternary_complex Ternary Complex (EF-Tu-GTP-aa-tRNA) ef_tu_gtp->ternary_complex aa_trna Aminoacyl-tRNA aa_trna->ternary_complex ribosome Ribosome ternary_complex->ribosome protein_synthesis Protein Synthesis ribosome->protein_synthesis pulvomycin2 This compound p_stat3 p-STAT3 (Y705) pulvomycin2->p_stat3 Downregulates stat3 STAT3 stat3->p_stat3 Phosphorylation cell_cycle Cell Cycle Progression p_stat3->cell_cycle Promotes apoptosis Apoptosis p_stat3->apoptosis Inhibits emt Epithelial-Mesenchymal Transition (EMT) p_stat3->emt Promotes

References

Application Notes and Protocols for Lyophilized Pulvomycin Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulvomycin (B1679863) is a naturally occurring antibiotic that has garnered significant interest in the scientific community for its potent biological activities. It primarily functions as an inhibitor of protein biosynthesis in prokaryotes by targeting the elongation factor Tu (EF-Tu).[1][2] This mechanism involves preventing the formation of the crucial ternary complex between EF-Tu, guanosine (B1672433) triphosphate (GTP), and aminoacyl-tRNA, thereby halting peptide chain elongation.[1][2] More recently, this compound has been identified as a novel inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) signaling, demonstrating antitumor activity in preclinical cancer models, including docetaxel-resistant triple-negative breast cancer. This dual activity makes this compound a valuable tool for research in both microbiology and oncology.

These application notes provide detailed protocols for the reconstitution of lyophilized this compound powder, its storage, and its application in common in vitro assays.

Data Presentation

This compound Solubility

The solubility of this compound in various solvents is crucial for the preparation of stock solutions. The following table summarizes the available quantitative data. It is recommended to use dimethyl sulfoxide (B87167) (DMSO) for the initial reconstitution.

SolventSolubility
DMSOSoluble[3]
EthanolInformation not available
WaterInformation not available
Cytotoxicity of this compound in Cancer Cell Lines

This compound has demonstrated cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a study on docetaxel-resistant triple-negative breast cancer cells are presented below.

Cell LineDescriptionIC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer~2.5
MDA-MB-231-DTRDocetaxel-Resistant Triple-Negative Breast Cancer~2.5

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound Powder

This protocol outlines the procedure for reconstituting lyophilized this compound powder to create a stock solution.

Materials:

  • Lyophilized this compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Pre-Reconstitution: Before opening, gently tap the vial of lyophilized this compound powder on a hard surface to ensure all the powder is at the bottom of the vial.

  • Solvent Addition: Using a calibrated micropipette, add the appropriate volume of sterile DMSO to the vial to achieve the desired stock solution concentration. A common stock solution concentration is 10 mM. Refer to the table below for the volume of DMSO required to prepare different concentrations from 1 mg of this compound (Molecular Weight: 839.03 g/mol ).[3]

Desired Stock ConcentrationVolume of DMSO to Add to 1 mg of this compound
1 mM1.19 mL
5 mM0.24 mL
10 mM0.12 mL
  • Dissolution: Cap the vial tightly and vortex gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution aliquots at -20°C for long-term storage (months to years).[3] For short-term storage (days to weeks), aliquots can be kept at 4°C.[3] Protect from light.

Protocol 2: Cell Viability (MTT) Assay

This protocol describes how to assess the cytotoxic effects of this compound on adherent cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan (B1609692) dissolution)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: The next day, prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 0.1 µM to 10 µM.

  • Treatment Application: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.

Protocol 3: Western Blot Analysis of STAT3 Phosphorylation

This protocol details the procedure for examining the effect of this compound on the phosphorylation of STAT3 at Tyrosine 705 (p-STAT3 Tyr705) in cancer cells.

Materials:

  • Cancer cell line known to have active STAT3 signaling (e.g., MDA-MB-231)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 6-well tissue culture plates

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 1, 2, 4 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total STAT3 and a loading control like β-actin.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal and then to the loading control.

Mandatory Visualization

Pulvomycin_Reconstitution_Workflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_storage Storage start Start lyophilized_this compound Lyophilized this compound Powder start->lyophilized_this compound add_dmso Add DMSO to Lyophilized Powder lyophilized_this compound->add_dmso dmso Sterile DMSO dmso->add_dmso vortex Vortex Gently to Dissolve add_dmso->vortex stock_solution This compound Stock Solution vortex->stock_solution aliquot Aliquot into Single-Use Tubes stock_solution->aliquot storage Store at -20°C (Long-term) or 4°C (Short-term) aliquot->storage

Caption: Workflow for the reconstitution of lyophilized this compound powder.

Pulvomycin_EF_Tu_Inhibition cluster_protein_synthesis Protein Synthesis Elongation EF_Tu_GTP EF-Tu-GTP ternary_complex EF-Tu-GTP-aa-tRNA Ternary Complex EF_Tu_GTP->ternary_complex aa_tRNA Aminoacyl-tRNA aa_tRNA->ternary_complex ribosome Ribosome ternary_complex->ribosome peptide_elongation Peptide Elongation ribosome->peptide_elongation This compound This compound This compound->ternary_complex Inhibits Formation

Caption: Mechanism of this compound-mediated inhibition of protein synthesis.

Pulvomycin_STAT3_Inhibition cluster_pathway STAT3 Signaling Pathway cytokine Cytokine/Growth Factor receptor Receptor cytokine->receptor jak JAK receptor->jak stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 (Tyr705) dimerization Dimerization p_stat3->dimerization nuclear_translocation Nuclear Translocation dimerization->nuclear_translocation gene_transcription Target Gene Transcription (e.g., Cyclins, Anti-apoptotic proteins) nuclear_translocation->gene_transcription cellular_response Cell Proliferation, Survival gene_transcription->cellular_response This compound This compound This compound->stat3 Inhibits Phosphorylation

Caption: Inhibition of the STAT3 signaling pathway by this compound.

References

Application Notes and Protocols for the Use of Pulvomycin in In Vitro Translation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulvomycin is an antibiotic that inhibits protein biosynthesis in prokaryotes. Its mechanism of action involves the specific targeting of Elongation Factor Tu (EF-Tu), a crucial component of the translational machinery. By binding to EF-Tu, this compound prevents the formation of the EF-Tu•GTP•aminoacyl-tRNA ternary complex.[1][2][3] This action effectively blocks the delivery of aminoacyl-tRNA to the ribosome, thereby halting peptide chain elongation.[1][2][3] These application notes provide detailed information on the optimal concentration of this compound for inhibiting in vitro translation and a comprehensive protocol for its use in a cell-free protein synthesis system.

Data Presentation: Inhibition of In Vitro Translation by this compound

The following table summarizes the concentration-dependent inhibition of poly(Phe) synthesis in an E. coli cell-free system by this compound. The data is derived from studies by Wolf et al. (1978).

This compound Concentration (µM)Inhibition of poly(Phe) Synthesis (%)
0.1~10%
1~50% (IC50)
10~80%
100>90%

Note: The IC50 (half-maximal inhibitory concentration) is estimated to be approximately 1 µM in a poly(U)-directed poly(Phe) synthesis system using E. coli cell extracts.[1]

Mechanism of Action of this compound

This compound acts by binding to Elongation Factor Tu (EF-Tu), which is responsible for carrying aminoacyl-tRNA to the ribosome. The binding of this compound to EF-Tu prevents the subsequent binding of aminoacyl-tRNA, thus inhibiting the formation of the ternary complex necessary for the elongation step of protein synthesis.[1][2][3]

Pulvomycin_Mechanism EF-Tu_GDP EF-Tu•GDP EF-Tu_GTP EF-Tu•GTP EF-Tu_GDP->EF-Tu_GTP GTP exchange Ternary_Complex EF-Tu•GTP•aa-tRNA EF-Tu_GTP->Ternary_Complex + aa-tRNA Blocked_Complex EF-Tu•GTP•this compound EF-Tu_GTP->Blocked_Complex + this compound aa_tRNA Aminoacyl-tRNA Ribosome Ribosome Ternary_Complex->Ribosome Elongation Peptide Elongation Ribosome->Elongation This compound This compound This compound->Blocked_Complex

Caption: Mechanism of this compound action.

Experimental Protocols

Determining the IC50 of this compound in a Prokaryotic In Vitro Translation System

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a prokaryotic cell-free translation system based on the poly(U)-directed synthesis of polyphenylalanine (poly(Phe)).

Materials:

  • E. coli S30 extract

  • 1 M Tris-acetate (pH 8.2)

  • 1 M Dithiothreitol (DTT)

  • 1 M Mg(OAc)2

  • 1 M NH4Cl

  • 1 M KCl

  • 100 mM ATP

  • 100 mM GTP

  • Creatine (B1669601) phosphate

  • Creatine kinase

  • Amino acid mixture (minus Phenylalanine)

  • [14C]-Phenylalanine

  • tRNA mixture

  • Poly(U) mRNA

  • This compound

  • Trichloroacetic acid (TCA)

  • Scintillation fluid

  • Glass fiber filters

Procedure:

  • Preparation of the Reaction Mixture: Prepare a master mix containing all components except for this compound and [14C]-Phe-tRNA. The final concentrations in the reaction should be optimized for the specific S30 extract but are typically in the following ranges: 50 mM Tris-acetate, 1-2 mM DTT, 10-15 mM Mg(OAc)2, 30-70 mM NH4Cl, 30-70 mM KCl, 1-2 mM ATP, 0.5-1 mM GTP, 20-30 mM creatine phosphate, and 250 µg/mL creatine kinase.

  • Preparation of this compound Dilutions: Prepare a serial dilution of this compound in the appropriate solvent (e.g., ethanol (B145695) or DMSO) to cover a concentration range from 0.01 µM to 100 µM.

  • Setting up the Reactions:

    • For each concentration of this compound, set up a reaction tube.

    • Add the this compound dilution to each tube. Include a no-drug control.

    • Add the master mix to each tube.

    • Start the reaction by adding [14C]-Phe-tRNA.

  • Incubation: Incubate the reaction tubes at 37°C for 15-30 minutes.

  • Stopping the Reaction and Precipitation:

    • Stop the reaction by adding an equal volume of 10% TCA.

    • Heat the samples at 90°C for 15 minutes to hydrolyze the aminoacyl-tRNA.

    • Cool the samples on ice for 10 minutes.

  • Filtration and Washing:

    • Filter the precipitated protein through glass fiber filters.

    • Wash the filters with 5% TCA, followed by ethanol.

  • Quantification:

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

experimental_workflow cluster_prep Preparation cluster_reaction In Vitro Translation Reaction cluster_analysis Analysis prep_master_mix Prepare Master Mix (S30, buffers, energy source) setup_reaction Set up reactions with different this compound concentrations prep_master_mix->setup_reaction prep_this compound Prepare Serial Dilutions of this compound prep_this compound->setup_reaction start_reaction Initiate reaction with [14C]-Phe-tRNA setup_reaction->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Stop reaction and precipitate protein (TCA) incubation->stop_reaction filter_wash Filter and wash precipitate stop_reaction->filter_wash quantify Quantify incorporated radioactivity filter_wash->quantify analyze Calculate % inhibition and determine IC50 quantify->analyze

Caption: Experimental workflow for IC50 determination.

References

Application Notes and Protocols for Long-Term Storage of Pulvomycin Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended long-term storage conditions for Pulvomycin solutions, protocols for stability assessment, and an overview of its mechanism of action. Due to the limited availability of specific long-term stability data for this compound, the following recommendations are based on its known chemical properties, general knowledge of macrolide antibiotic stability, and publicly available data. It is imperative that researchers validate these storage conditions for their specific applications.

Introduction to this compound

This compound is a macrocyclic lactone antibiotic that has demonstrated potent biological activity.[1][2] It functions as an inhibitor of prokaryotic protein biosynthesis by targeting the elongation factor Tu (EF-Tu), thereby preventing the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex.[3][4] Additionally, this compound has shown promise as an anti-tumor agent through its ability to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[5]

Given its potential in both infectious disease and oncology research, maintaining the integrity and stability of this compound solutions during long-term storage is critical for reproducible and reliable experimental outcomes.

Factors Influencing this compound Solution Stability

The stability of this compound in solution is likely influenced by several factors common to macrolide antibiotics:

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • pH: Macrolide antibiotics often exhibit pH-dependent stability, with increased degradation in acidic conditions.[2][6][7] Neutral to slightly alkaline pH is often preferred for storage.

  • Solvent: The choice of solvent is critical. This compound is known to be soluble in Dimethyl Sulfoxide (DMSO).[8] The stability of compounds in DMSO can be affected by water content, so the use of anhydrous DMSO is recommended.

  • Light: Exposure to light can cause photodegradation of photosensitive compounds. It is a standard practice to protect antibiotic solutions from light.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can degrade sensitive compounds. Aliquoting stock solutions is recommended to avoid multiple freeze-thaw cycles.

Recommended Long-Term Storage Conditions

Based on available data for this compound and related compounds, the following storage conditions are recommended. These conditions should be validated using the protocol outlined in Section 5.

ParameterRecommendationRationale and Remarks
Solvent Anhydrous Dimethyl Sulfoxide (DMSO)This compound is soluble in DMSO.[8] Using anhydrous DMSO minimizes the risk of hydrolysis. For many compounds, DMSO stock solutions can be stored at -20°C for up to 3 months.
Storage Temperature -20°C (for months) or -80°C (for extended periods)Lower temperatures slow down chemical degradation. For long-term storage (months to years), -20°C is a common recommendation for compounds dissolved in DMSO.
Concentration Prepare a high-concentration stock solution (e.g., 10 mM)Higher concentrations can sometimes improve stability. This also allows for greater dilution into aqueous buffers for experiments, minimizing the final DMSO concentration.
Container Amber glass vials or polypropylene (B1209903) tubesProtects from light and provides an inert storage vessel.
Handling Aliquot into single-use volumesAvoids repeated freeze-thaw cycles which can degrade the compound.

Note on Aqueous Solutions: There is currently no specific data available on the stability of this compound in various aqueous buffers. Macrolides are generally unstable in acidic aqueous solutions.[2][6][7] If aqueous solutions are required for experiments, they should be prepared fresh from a DMSO stock immediately before use. A preliminary stability test in the chosen buffer is highly recommended.

Signaling Pathway of this compound (STAT3 Inhibition)

This compound has been identified as an inhibitor of the STAT3 signaling pathway, which is often constitutively activated in cancer cells, promoting proliferation, survival, and angiogenesis.[4][5][9] this compound exerts its anti-tumor effects by downregulating the phosphorylation of STAT3 at the tyrosine 705 residue (p-STAT3 Y705).[5] This prevents STAT3 dimerization, nuclear translocation, and subsequent transcription of its target genes.

STAT3_Pathway cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive  Phosphorylation pSTAT3 p-STAT3 (Y705) STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_dimer_n STAT3 Dimer STAT3_dimer->STAT3_dimer_n Nuclear Translocation Nucleus Nucleus Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) This compound This compound This compound->JAK Inhibition STAT3_dimer_n->Transcription

Caption: this compound inhibits the STAT3 signaling pathway.

Protocol for Long-Term Stability Assessment of this compound Solutions

This protocol outlines a general method for determining the long-term stability of this compound in a DMSO stock solution using High-Performance Liquid Chromatography (HPLC).

Objective

To quantify the percentage of intact this compound remaining in a DMSO solution after storage at various temperatures over an extended period.

Materials
  • This compound (solid powder)

  • Anhydrous DMSO (HPLC grade)

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • Appropriate HPLC column (e.g., C18 reversed-phase)

  • HPLC grade solvents (e.g., acetonitrile, water, buffer salts)

  • Amber glass vials or polypropylene tubes

  • Calibrated freezer/refrigerator units (-80°C, -20°C, 4°C)

Experimental Workflow

Stability_Workflow start Start prep_stock Prepare 10 mM this compound Stock in Anhydrous DMSO start->prep_stock t0_analysis Analyze T=0 Sample via HPLC (Establish Initial Purity/Concentration) prep_stock->t0_analysis aliquot Aliquot Stock Solution into Multiple Vials t0_analysis->aliquot storage Store Aliquots at Different Conditions (-80°C, -20°C, 4°C, Room Temp) aliquot->storage sampling Withdraw Aliquots at Defined Time Points (e.g., 1, 3, 6, 12 months) storage->sampling hplc_analysis Analyze Samples via HPLC sampling->hplc_analysis data_analysis Calculate % Remaining this compound vs. T=0 hplc_analysis->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound stability.

Procedure
  • Preparation of Stock Solution:

    • Accurately weigh this compound powder and dissolve it in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

  • Time-Zero (T=0) Analysis:

    • Immediately after preparation, take an aliquot of the stock solution.

    • Dilute it to a suitable concentration for HPLC analysis (e.g., 100 µM) using the mobile phase.

    • Inject into the HPLC system and record the chromatogram. The peak area of the intact this compound at T=0 will serve as the 100% reference.

  • Aliquoting and Storage:

    • Aliquot the remaining stock solution into multiple single-use amber vials (e.g., 20 µL per vial).

    • Divide the vials into groups for storage at different temperatures: -80°C, -20°C, 4°C, and room temperature (as a stress condition).

  • Time-Point Sampling:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), remove one vial from each storage temperature.

    • Allow the vial to thaw completely at room temperature.

  • HPLC Analysis:

    • Dilute the sample to the same concentration as the T=0 sample using the mobile phase.

    • Analyze by HPLC using the same method as the T=0 sample. A stability-indicating method should be used, which can resolve the parent this compound peak from any potential degradation products.

    • Record the peak area of the intact this compound.

HPLC Method (Example)
  • Column: C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile and a buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (to be determined by UV scan) or MS.

  • Injection Volume: 10 µL

Method validation is crucial. The method must be able to separate this compound from its degradation products. Forced degradation studies (e.g., exposure to acid, base, heat, and oxidation) can be used to generate these products and validate the method's specificity.[13]

Data Analysis

For each time point and storage condition, calculate the percentage of this compound remaining using the following formula:

% Remaining = (Peak Area at Time X / Peak Area at T=0) * 100

The results should be tabulated for easy comparison. A common stability threshold is ≥90% of the initial concentration remaining.

Example Stability Data Table

The following table illustrates how stability data can be presented. Note: This is hypothetical data for illustrative purposes only.

Storage Time% this compound Remaining (Mean ± SD, n=3)
-80°C -20°C 4°C Room Temp (22°C)
T=0 100 ± 0.5100 ± 0.5100 ± 0.5100 ± 0.5
1 Month 99.8 ± 0.699.5 ± 0.496.2 ± 1.185.4 ± 1.5
3 Months 99.5 ± 0.798.9 ± 0.891.5 ± 1.368.1 ± 2.2
6 Months 99.1 ± 0.597.2 ± 0.984.3 ± 1.845.7 ± 3.1
12 Months 98.8 ± 0.695.1 ± 1.272.0 ± 2.5<20

Logical Relationships in Stability

The stability of a this compound solution is a multifactorial issue. The following diagram illustrates the key relationships that must be considered to ensure the compound's integrity.

Stability_Factors Pulvomycin_Stability This compound Solution Stability Chemical_Factors Chemical Factors Chemical_Factors->Pulvomycin_Stability pH pH (Acidity promotes degradation) Chemical_Factors->pH Solvent Solvent (e.g., water content in DMSO) Chemical_Factors->Solvent Concentration Concentration Chemical_Factors->Concentration Physical_Factors Physical Factors Physical_Factors->Pulvomycin_Stability Temperature Temperature (Higher temps increase degradation) Physical_Factors->Temperature Light Light Exposure (Potential for photodegradation) Physical_Factors->Light Handling_Factors Handling Practices Handling_Factors->Pulvomycin_Stability Freeze_Thaw Freeze-Thaw Cycles Handling_Factors->Freeze_Thaw Storage_Container Storage Container (Material, Light protection) Handling_Factors->Storage_Container

Caption: Factors influencing this compound solution stability.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Pulvomycin Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving common issues encountered during the fermentation of Pulvomycin, a potent antibiotic with a unique mode of action.[1][2] By providing clear, actionable advice in a question-and-answer format, this guide aims to help you optimize your fermentation process and achieve higher yields.

Frequently Asked Questions (FAQs)

Q1: What is the general biosynthetic pathway for this compound, and why is it important for troubleshooting?

A1: this compound is a 22-membered macrocyclic lactone produced by an estuarine Streptomyces species.[1][3][4][5] Its biosynthesis follows a trans-acyltransferase polyketide synthase (trans-AT PKS) pathway.[1][3][4][5] Understanding this pathway is crucial for troubleshooting because it can help identify potential metabolic bottlenecks. For instance, a deficiency in specific precursors or a malfunction in one of the key enzymes (PKSs, trans-ATs, or modification enzymes) can lead to a significant reduction in yield.[1][4]

cluster_0 This compound Biosynthesis Overview PKS_precursors Polyketide Precursors (e.g., acetyl-CoA, propionyl-CoA) trans_AT_PKS trans-AT Polyketide Synthase (Pul Gene Cluster) PKS_precursors->trans_AT_PKS polyketide_chain Linear Polyketide Chain trans_AT_PKS->polyketide_chain modification Post-PKS Modifications (e.g., glycosylation, oxidation) polyketide_chain->modification This compound This compound modification->this compound

Caption: Proposed biosynthetic pathway of this compound.

Q2: My Streptomyces culture is growing well (high biomass), but the this compound yield is very low. What are the likely causes and how can I address them?

A2: This is a common scenario in secondary metabolite production and can be attributed to several factors. High biomass does not always correlate with high antibiotic yield. Here are some potential causes and solutions:

  • Nutrient Repression: High concentrations of readily available carbon or nitrogen sources can promote rapid growth while repressing the genes responsible for secondary metabolism.

    • Solution: Try replacing a portion of the rapidly metabolized carbon source (e.g., glucose) with a more slowly utilized one (e.g., starch or glycerol). Also, optimizing the carbon-to-nitrogen (C:N) ratio is critical.

  • Suboptimal Fermentation Parameters: The optimal conditions for growth may not be the same as for this compound production.

    • Solution: Systematically optimize parameters like pH, temperature, dissolved oxygen (DO), and agitation. For many Streptomyces species, antibiotic production is favored at slightly elevated temperatures and with controlled pH.[6][7][8]

  • Lack of Precursors: The biosynthesis of the this compound backbone and its modifications requires specific precursors. A lack of these building blocks can halt production.

    • Solution: While the specific precursors for this compound are not detailed in readily available literature, you can try supplementing the medium with amino acids that are often precursors for polyketides, such as leucine (B10760876) and valine.[8]

Troubleshooting Guide for Low this compound Yield

This guide provides a systematic approach to diagnosing and resolving low-yield issues.

arrow arrow start Start: Low this compound Yield check_biomass Assess Biomass Production start->check_biomass low_biomass Low Biomass check_biomass->low_biomass good_biomass Good Biomass check_biomass->good_biomass optimize_growth Optimize Growth Medium & Inoculum low_biomass->optimize_growth Issue verify_parameters Verify Fermentation Parameters (pH, Temp, DO) good_biomass->verify_parameters Issue optimize_growth->check_biomass Solution analyze_medium Analyze Medium Composition (C:N ratio) verify_parameters->analyze_medium Optimal end End: Improved Yield verify_parameters->end Suboptimal -> Optimize check_precursors Evaluate Precursor Availability analyze_medium->check_precursors Balanced analyze_medium->end Imbalanced -> Optimize validate_quantification Validate Quantification Method (HPLC) check_precursors->validate_quantification Sufficient check_precursors->end Deficient -> Supplement validate_quantification->end Accurate

References

Technical Support Center: Overcoming Pulvomycin Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Pulvomycin's insolubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions?

This compound is a lipophilic molecule, meaning it has a strong affinity for fats and oils and repels water. This inherent hydrophobicity makes it poorly soluble in aqueous buffers commonly used in biological experiments.

Q2: What are the recommended solvents for preparing a stock solution of this compound?

Based on available data, Dimethyl Sulfoxide (DMSO) is the most recommended solvent for preparing a concentrated stock solution of this compound due to its high solubilizing power for hydrophobic compounds and its miscibility with aqueous solutions.[1] Other organic solvents such as ethanol, acetone, chloroform, benzene, and ethyl acetate (B1210297) can also be used.

Q3: What is the maximum concentration of an organic solvent like DMSO that is acceptable in an in vitro assay?

The tolerance of cell lines or enzymatic assays to organic solvents can vary significantly. It is crucial to determine the maximum percentage of the chosen solvent that does not affect the biological system under investigation. Typically, for cell-based assays, the final concentration of DMSO is kept at or below 0.5% to avoid solvent-induced cytotoxicity. A solvent toxicity control should always be included in your experimental design.

Q4: Can I dissolve this compound directly in my aqueous assay buffer?

Direct dissolution of this compound in aqueous buffers is generally not feasible due to its hydrophobic nature. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock into your aqueous assay medium to the final desired concentration.

Q5: Are there alternative methods to improve the aqueous solubility of this compound?

Yes, formulation strategies such as the use of cyclodextrins can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound.[2] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility in water.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
This compound precipitates out of solution when diluted into aqueous buffer. The final concentration of this compound exceeds its solubility limit in the aqueous medium, even with the presence of a co-solvent.- Decrease the final concentration of this compound: Try using a lower final concentration in your assay. - Increase the percentage of co-solvent: If your experimental system allows, you can try slightly increasing the final concentration of the organic solvent (e.g., from 0.5% to 1% DMSO), but be sure to test for solvent toxicity. - Use a different co-solvent: Test other solvents in which this compound is soluble, such as ethanol, to prepare the stock solution. - Employ solubilizing agents: Consider the use of excipients like cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin) in your final assay medium to enhance the solubility of this compound.
My this compound stock solution is not clear and has visible particles. The concentration of this compound in the stock solution is too high for the chosen solvent.- Dilute the stock solution: Add more of the same solvent to dissolve the remaining particles. - Gentle warming: In some cases, gentle warming (e.g., to 37°C) and vortexing can help dissolve the compound. However, be cautious about the thermal stability of this compound.
I am observing cellular toxicity that may not be related to this compound's biological activity. The concentration of the organic solvent (e.g., DMSO) in the final assay medium is too high.- Determine the solvent tolerance of your cell line: Run a solvent toxicity control experiment by treating your cells with a range of solvent concentrations (e.g., 0.1% to 2% DMSO) to identify the maximum non-toxic concentration. - Reduce the final solvent concentration: Prepare a more concentrated stock solution of this compound so that a smaller volume is needed for dilution into the final assay medium, thereby lowering the final solvent concentration.
The biological activity of this compound in my assay is lower than expected. The this compound may not be fully dissolved or may have degraded.- Ensure complete dissolution: Visually inspect your stock solution to ensure there are no visible particles. - Prepare fresh stock solutions: this compound may be unstable over long-term storage in solution. Prepare fresh stock solutions for your experiments. - Proper storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Data Presentation

Qualitative Solubility of this compound
SolventSolubilitySource
WaterInsoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
EthanolSoluble
AcetoneSoluble
ChloroformSoluble
BenzeneSoluble
Ethyl AcetateSoluble
DioxaneSoluble

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: ~839.03 g/mol )

  • Dimethyl Sulfoxide (DMSO), cell culture grade, anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weighing this compound: Accurately weigh out 8.39 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution in DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter is present.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Method for Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol provides a general framework for preparing a this compound-HP-β-CD inclusion complex to improve its aqueous solubility. The optimal molar ratio and preparation conditions should be determined empirically.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in the desired aqueous buffer. The concentration will depend on the target molar ratio with this compound. A common starting point is a 20-40% (w/v) solution.

  • Add this compound: While stirring the HP-β-CD solution, add an excess amount of this compound powder.

  • Complexation: Allow the mixture to stir at room temperature for 24-72 hours, protected from light. This extended stirring facilitates the formation of the inclusion complex.

  • Separation of Undissolved this compound: After the incubation period, centrifuge the suspension at high speed (e.g., 10,000 x g) for 30 minutes to pellet the undissolved this compound.

  • Collection and Sterilization: Carefully collect the supernatant, which contains the soluble this compound-HP-β-CD complex. If required for the application, sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Concentration Determination: The concentration of this compound in the final solution should be determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Storage: Store the complex solution at 4°C for short-term use or frozen at -20°C for longer-term storage.

Mandatory Visualizations

Experimental Workflow for this compound Solubilization

G Workflow for Preparing this compound for Aqueous Assays cluster_0 Option 1: Organic Solvent cluster_1 Option 2: Cyclodextrin Complexation A Weigh this compound Powder B Dissolve in Organic Solvent (e.g., DMSO) A->B C Vortex/Sonicate until Clear B->C D Concentrated Stock Solution C->D J Dilute into Aqueous Assay Buffer D->J E Prepare HP-β-CD Solution F Add Excess this compound E->F G Stir for 24-72h F->G H Centrifuge & Collect Supernatant G->H I Soluble this compound-CD Complex H->I I->J K Perform Biological Assay J->K

Caption: Workflow for preparing this compound solutions for use in aqueous biological assays.

This compound's Inhibition of the STAT3 Signaling Pathway

STAT3_Pathway This compound's Mechanism of Action via STAT3 Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokines / Growth Factors (e.g., IL-6, EGF) Receptor Cytokine/Growth Factor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (Y705) pSTAT3 p-STAT3 (Y705) Dimerization Dimerization pSTAT3->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Nucleus Nucleus Nuclear_Translocation->Nucleus Target_Genes Target Gene Transcription (e.g., Cyclin D1, Bcl-xL, Survivin) Nucleus->Target_Genes Activates Cellular_Response Cell Proliferation, Survival, Angiogenesis, Metastasis Target_Genes->Cellular_Response This compound This compound This compound->pSTAT3 Inhibits STAT3 Activation

Caption: Diagram illustrating this compound's inhibitory effect on the STAT3 signaling pathway.

References

Pulvomycin Technical Support Center: Identifying and Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address potential issues when using Pulvomycin (B1679863). The focus is on understanding and mitigating its off-target effects to ensure accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an antibiotic that primarily targets the bacterial elongation factor Tu (EF-Tu).[1][2][3] It inhibits prokaryotic protein synthesis by preventing the formation of the crucial ternary complex consisting of EF-Tu, GTP, and aminoacyl-tRNA.[1][2] This action effectively blocks the delivery of amino acids to the ribosome, thereby halting protein production in bacteria.[1][4]

Q2: What are the known off-target effects of this compound in eukaryotic cells?

A2: A significant off-target effect of this compound in eukaryotic cells is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[5] this compound has been shown to suppress the activation of STAT3, which can lead to cell cycle arrest and apoptosis in certain cancer cells.[5] This makes this compound a potential anti-cancer agent but also a source of confounding results in experiments where it is intended to be used solely as a prokaryotic protein synthesis inhibitor.

Q3: I am using this compound to study bacterial protein synthesis, but I am observing unexpected effects on my eukaryotic host cells. Why could this be happening?

A3: The unexpected effects on eukaryotic host cells are likely due to this compound's off-target inhibition of STAT3 signaling.[5] STAT3 is a key regulator of various cellular processes, including proliferation, survival, and inflammation. Inhibition of STAT3 can lead to a range of phenotypic changes that are independent of this compound's effect on bacterial protein synthesis.

Q4: How can I be sure that the phenotype I observe is due to the on-target (EF-Tu) or off-target (STAT3) effect of this compound?

A4: Distinguishing between on-target and off-target effects requires a combination of control experiments. A recommended approach is to use a rescue experiment or a secondary, structurally unrelated inhibitor. For example, to confirm an on-target effect in a co-culture system, you could attempt to rescue the eukaryotic cells by supplementing with a component that counteracts the downstream effects of bacterial growth inhibition. To validate an off-target effect on STAT3, you could use a known, specific STAT3 inhibitor as a positive control and observe if it phenocopies the effects of this compound. Additionally, genetic approaches like siRNA-mediated knockdown of STAT3 can help determine if the observed phenotype is dependent on this off-target.

Troubleshooting Guides

Problem 1: Inconsistent results in bacterial growth inhibition assays.

  • Possible Cause: Degradation of this compound, inappropriate solvent, or incorrect concentration.

  • Troubleshooting Steps:

    • Verify Stock Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store aliquots at -20°C or lower to prevent degradation.

    • Concentration Titration: Perform a dose-response experiment to determine the minimal inhibitory concentration (MIC) for your specific bacterial strain.

    • Control for Solvent Effects: Include a vehicle control (e.g., DMSO alone) to ensure the solvent is not affecting bacterial growth.

Problem 2: Unexpected cytotoxicity in eukaryotic cell lines when using this compound as an antibacterial agent in co-culture experiments.

  • Possible Cause: Off-target inhibition of STAT3 signaling by this compound is likely causing toxicity in the eukaryotic cells.[5]

  • Troubleshooting Steps:

    • Determine the IC50 for Eukaryotic Cells: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound on your eukaryotic cell line.

    • Use the Lowest Effective Concentration: Use the lowest concentration of this compound that effectively inhibits bacterial growth while having a minimal toxic effect on the eukaryotic cells.

    • Employ a STAT3-null or STAT3-knockdown Cell Line: If available, use a cell line lacking STAT3 to confirm that the cytotoxicity is mediated by this off-target.

    • Consider an Alternative Antibiotic: If the off-target effects are unavoidable and interfere with the experimental goals, consider using an alternative antibiotic with a different mechanism of action.

Quantitative Data Summary

CompoundTargetAssay TypeCell Line/SystemIC50 / AffinityReference
This compoundEF-TuIn vitro protein synthesisE. coli cell-free systemNot specified[1][4]
This compoundSTAT3 (antiproliferative)Cell ViabilityMDA-MB-231 (TNBC)~2.5 µM[5]
This compoundSTAT3 (antiproliferative)Cell ViabilityHs578T (TNBC)~3.0 µM[5]
This compoundSTAT3 (antiproliferative)Cell ViabilityHCC38 (TNBC)~4.1 µM[5]
This compoundSTAT3 (antiproliferative)Cell ViabilityHCC1937 (TNBC)~0.8 µM[5]

Experimental Protocols

Protocol 1: In Vitro Bacterial Protein Synthesis Inhibition Assay

Objective: To determine the inhibitory effect of this compound on bacterial protein synthesis in a cell-free system.

Methodology:

  • Prepare a Bacterial Cell-Free Extract (S30 Extract):

    • Grow a suitable bacterial strain (e.g., E. coli) to mid-log phase.

    • Harvest the cells by centrifugation and wash them with a suitable buffer.

    • Lyse the cells using a French press or sonication.

    • Centrifuge the lysate at 30,000 x g to pellet cell debris. The supernatant is the S30 extract.

  • Set up the In Vitro Translation Reaction:

    • In a microcentrifuge tube, combine the S30 extract, a buffer containing ATP, GTP, and an ATP regenerating system, a mixture of amino acids (including a radiolabeled amino acid like ³⁵S-methionine), and a template mRNA (e.g., luciferase mRNA).

    • Prepare a dilution series of this compound in DMSO.

    • Add the this compound dilutions or vehicle control to the reaction tubes.

  • Incubation:

    • Incubate the reactions at 37°C for 30-60 minutes.

  • Quantification of Protein Synthesis:

    • Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the newly synthesized proteins.

    • Collect the precipitate on a filter membrane and wash to remove unincorporated radiolabeled amino acids.

    • Measure the radioactivity of the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of protein synthesis for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the this compound concentration and determine the IC50 value.

Protocol 2: Western Blot for STAT3 Phosphorylation

Objective: To assess the effect of this compound on STAT3 activation in eukaryotic cells.

Methodology:

  • Cell Culture and Treatment:

    • Plate your eukaryotic cells of interest and grow them to 70-80% confluency.

    • Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 6-24 hours).

    • Include a positive control for STAT3 activation (e.g., treatment with a cytokine like IL-6) and a known STAT3 inhibitor as a negative control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the cell lysates and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature the protein lysates by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3, Tyr705).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with a primary antibody for total STAT3 to normalize for protein loading.

    • It is also recommended to probe for a loading control like β-actin or GAPDH.

  • Data Analysis:

    • Quantify the band intensities for p-STAT3 and total STAT3.

    • Calculate the ratio of p-STAT3 to total STAT3 for each treatment condition to determine the effect of this compound on STAT3 phosphorylation.

Visualizations

Pulvomycin_Mechanism_of_Action cluster_on_target On-Target: Bacterial Protein Synthesis Inhibition cluster_off_target Off-Target: Eukaryotic STAT3 Inhibition This compound This compound Ternary_Complex EF-Tu-GTP-aa-tRNA (Ternary Complex) This compound->Ternary_Complex Inhibits Formation STAT3_active p-STAT3 (active) This compound->STAT3_active Inhibits Activation EF_Tu_GDP EF-Tu-GDP EF_Tu_GTP EF-Tu-GTP EF_Tu_GDP->EF_Tu_GTP GTP exchange EF_Tu_GTP->Ternary_Complex aa_tRNA Aminoacyl-tRNA aa_tRNA->Ternary_Complex Ribosome Ribosome Ternary_Complex->Ribosome Delivery to A-site Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis STAT3_inactive STAT3 (inactive) STAT3_inactive->STAT3_active Phosphorylation (e.g., by JAKs) Gene_Expression Target Gene Expression (Proliferation, Survival) STAT3_active->Gene_Expression

Caption: On-target and off-target mechanisms of this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound Treatment Is_On_Target Is the effect on the intended bacterial target? Start->Is_On_Target On_Target_Yes Validate On-Target Effect Is_On_Target->On_Target_Yes Yes On_Target_No Suspect Off-Target Effect Is_On_Target->On_Target_No No Validate_On_Target Perform rescue experiment (e.g., supplement with downstream metabolite) or use alternative antibiotic. On_Target_Yes->Validate_On_Target Is_STAT3 Is the off-target effect mediated by STAT3? On_Target_No->Is_STAT3 Conclusion Characterize On- and Off-Target Contributions to Phenotype Validate_On_Target->Conclusion STAT3_Yes Validate STAT3 Involvement Is_STAT3->STAT3_Yes Yes STAT3_No Investigate Other Off-Targets Is_STAT3->STAT3_No No Validate_STAT3 Use specific STAT3 inhibitor as positive control. Perform STAT3 knockdown (siRNA). Assess STAT3 phosphorylation (Western Blot). STAT3_Yes->Validate_STAT3 Other_Off_Targets Consider broader off-target screening (e.g., kinase profiling, proteomic analysis). STAT3_No->Other_Off_Targets Validate_STAT3->Conclusion Other_Off_Targets->Conclusion

Caption: Troubleshooting workflow for this compound-induced phenotypes.

References

Technical Support Center: Optimizing Pulvomycin Concentration to Avoid Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively optimize Pulvomycin concentration in their experiments while minimizing cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that can lead to cytotoxicity in eukaryotic cells?

A1: While this compound is known to inhibit protein biosynthesis in prokaryotes by targeting the elongation factor Tu (EF-Tu), its cytotoxic effects in eukaryotic cells, particularly cancer cells, are largely attributed to its activity as a novel STAT3 inhibitor.[1][2][3] Inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway disrupts several cellular processes critical for cancer cell survival and proliferation. This disruption leads to G0/G1 cell cycle arrest and the induction of apoptosis (programmed cell death).[1][2][3]

Q2: At what concentrations does this compound typically exhibit cytotoxic effects?

A2: The cytotoxic concentration of this compound, often expressed as the half-maximal inhibitory concentration (IC50), varies depending on the cell line. For a panel of cancer cells, this compound has shown potent growth inhibitory activity with IC50 values ranging from 0.8 to 4.1 µM.[1] In docetaxel-resistant triple-negative breast cancer cells (MDA-MB-231-DTR), this compound exerted potent antiproliferative activity with similar IC50 values to the parental cell line.[1]

Troubleshooting Guide

Issue: High levels of cell death observed even at low this compound concentrations.

Possible Causes & Solutions:

  • Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this compound.

    • Recommendation: Perform a dose-response experiment with a wider range of lower concentrations to pinpoint the optimal non-toxic concentration.

  • Incorrect Concentration Calculation: Errors in calculating the stock solution or dilutions can lead to unexpectedly high concentrations.

    • Recommendation: Double-check all calculations and ensure proper calibration of pipettes.

  • Solvent Cytotoxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity.

    • Recommendation: Ensure the final concentration of the solvent in the culture medium is below a non-toxic threshold (typically <0.5% for DMSO). Run a solvent-only control to assess its effect on cell viability.

Issue: Inconsistent or non-reproducible cytotoxicity results.

Possible Causes & Solutions:

  • Variable Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results.

    • Recommendation: Ensure a uniform single-cell suspension before seeding and use a consistent cell density for all experiments.

  • Edge Effects in Multi-well Plates: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth.

    • Recommendation: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity.

  • Inconsistent Incubation Times: Variations in the duration of this compound exposure can alter the cytotoxic response.

    • Recommendation: Strictly adhere to the planned incubation times for all experiments.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in various cancer cell lines. This data can serve as a starting point for determining the appropriate concentration range for your specific experiments.

Cell Line TypeCell Line NameIC50 (µM)Reference
Triple-Negative Breast CancerMDA-MB-231Similar to docetaxel-resistant line[1]
Docetaxel-Resistant TNBCMDA-MB-231-DTRPotent antiproliferative activity[1]
Various Cancer Cell LinesPanel of Cancer Cells0.8 - 4.1[1]

Experimental Protocols

To accurately determine the optimal, non-cytotoxic concentration of this compound for your specific cell line, it is crucial to perform a cytotoxicity assay. Below are detailed protocols for three commonly used assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound stock solution

  • Cells of interest

  • 96-well plates

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a no-treatment control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at 490 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell biomass.

Materials:

  • This compound stock solution

  • Cells of interest

  • 96-well plates

  • Complete culture medium

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After treatment, gently add 50-100 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for at least 1 hour.[5]

  • Staining: Wash the plates with water and air dry. Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[5]

  • Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.[5] Air dry the plates completely.

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[5]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Materials:

  • This compound stock solution

  • Cells of interest

  • 96-well plates

  • Complete culture medium

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After the treatment period, centrifuge the plate (if using suspension cells) and carefully transfer the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually around 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental samples relative to the spontaneous and maximum release controls.

Visualizations

This compound-Induced Cytotoxicity Workflow

The following diagram illustrates a general workflow for determining the cytotoxic effects of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding pulvomycin_prep This compound Dilution Series treatment Treat Cells with this compound pulvomycin_prep->treatment cell_seeding->treatment incubation Incubate (24-72h) treatment->incubation assay_choice Select Assay (MTT, SRB, or LDH) incubation->assay_choice assay_procedure Perform Assay Procedure assay_choice->assay_procedure read_plate Measure Absorbance assay_procedure->read_plate calc_viability Calculate % Viability/ Cytotoxicity read_plate->calc_viability ic50 Determine IC50 calc_viability->ic50

Caption: A general workflow for determining this compound's IC50.

This compound's Effect on the STAT3 Signaling Pathway

This diagram illustrates the inhibitory effect of this compound on the STAT3 signaling pathway, leading to apoptosis.

G cluster_pathway STAT3 Signaling Pathway cluster_outcome Cellular Outcome Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription This compound This compound This compound->pSTAT3 Inhibits Activation This compound->Cell_Cycle_Arrest Induces This compound->Apoptosis Induces

Caption: this compound inhibits STAT3 activation, inducing apoptosis.

References

degradation products of Pulvomycin in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling and stability of Pulvomycin in solution. The following information is intended to help troubleshoot potential issues and answer frequently asked questions related to the experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solution?

This compound is a polyketidic macrolide that has been noted for its structural stability, even under strong acidic and basic conditions[1][2]. However, like any complex molecule, its stability in a specific experimental buffer or solvent system should not be assumed. Factors such as pH, temperature, light exposure, and the presence of oxidizing agents can potentially lead to degradation over time.

Q2: I'm seeing a loss of biological activity with my this compound solution. What could be the cause?

A decrease in the expected biological activity of a freshly prepared this compound solution can be attributed to several factors:

  • Degradation: The compound may be degrading under your specific storage or experimental conditions. It is crucial to assess the stability of this compound in your buffer system.

  • Improper Storage: Ensure the stock solution is stored as recommended (typically at -20°C or lower, protected from light). Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

  • Interaction with other components: Components in your experimental medium could be interacting with this compound, affecting its activity.

Q3: How can I determine if my this compound solution is degrading?

The most reliable method to assess the stability of your this compound solution is through analytical techniques like High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from any potential degradation products. The appearance of new peaks or a decrease in the area of the main this compound peak over time would indicate degradation.

Q4: Are there any known degradation products of this compound?

Currently, there is a lack of specific studies in publicly available literature that identify and characterize the degradation products of this compound in solution. Therefore, it is essential for researchers to perform their own stability assessments under their specific experimental conditions.

Q5: What are the best practices for preparing and storing this compound solutions to minimize degradation?

To minimize potential degradation, follow these guidelines:

  • Solvent Selection: Use high-purity solvents (e.g., DMSO, ethanol) for preparing stock solutions.

  • Buffering: For aqueous working solutions, use a buffer system appropriate for your experiment, and consider that pH can influence stability.

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping containers in foil.

  • Fresh Preparation: Whenever possible, prepare fresh working solutions from a frozen stock on the day of the experiment.

Troubleshooting Guide

Symptom Possible Cause Suggested Action
Unexpected loss of biological activity in the experiment. Degradation of this compound in the working solution.1. Prepare a fresh working solution from a frozen stock. 2. Perform a time-course experiment to see if the activity decreases over the duration of your assay. 3. Analyze the working solution by HPLC to check for the appearance of new peaks or a decrease in the parent peak.
New peaks appear in the HPLC chromatogram of an aged solution. Chemical degradation of this compound.1. If the new peaks are significant, the solution should be considered degraded and discarded. 2. Consider adjusting the pH or storage temperature of your working solution to improve stability. 3. If possible, use LC-MS to get mass information on the new peaks to hypothesize the nature of the degradation (e.g., hydrolysis, oxidation).
Precipitate forms in the solution upon storage. Poor solubility or physical instability.1. Ensure the concentration of this compound is within its solubility limit in the chosen solvent/buffer. 2. Consider filtering the solution after preparation. 3. If precipitation occurs after freezing, try a different solvent for the stock solution.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

A forced degradation study is designed to intentionally degrade the compound to understand its stability profile and to generate potential degradation products for analytical method development.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.

  • Thermal Degradation: Expose the solid this compound powder to 105°C.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber.

3. Sample Analysis:

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze by a stability-indicating HPLC method (see Protocol 2).

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to that of an unstressed control.

  • Note the formation of new peaks and the decrease in the peak area of the parent this compound.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general starting point for developing an HPLC method to separate this compound from its potential degradation products. Optimization will likely be required.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for an optimal wavelength (e.g., 220-400 nm) or use a previously reported wavelength if available.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution (1 mg/mL) stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep_stock->stress_conditions sampling Sample at Time Points (0, 2, 4, 8, 24h) stress_conditions->sampling hplc_analysis Analyze by Stability-Indicating HPLC Method sampling->hplc_analysis data_interp Compare Chromatograms Identify Degradation Peaks Assess Stability hplc_analysis->data_interp

Caption: Workflow for a forced degradation study of this compound.

signaling_pathway This compound This compound STAT3 STAT3 This compound->STAT3 Inhibits Activation pSTAT3 Phosphorylated STAT3 (Active) STAT3->pSTAT3 Phosphorylation Gene_Expression Target Gene Expression (e.g., Cell Cycle, Apoptosis) pSTAT3->Gene_Expression Promotes Biological_Response Biological Response (e.g., Anti-tumor activity) Gene_Expression->Biological_Response

Caption: Simplified signaling pathway showing this compound's inhibition of STAT3 activation.

troubleshooting_logic rect_node rect_node start Loss of Biological Activity? check_storage Stored Properly? (Aliquoted, -20°C, Protected from Light) start->check_storage Yes fresh_prep Prepare Fresh Solution check_storage->fresh_prep Yes improper_storage Improve Storage Protocol. check_storage->improper_storage No hplc_check Analyze by HPLC fresh_prep->hplc_check degradation_peaks Degradation Peaks Present? hplc_check->degradation_peaks no_degradation No Degradation Detected. Consider other experimental factors. degradation_peaks->no_degradation No degradation_confirmed Degradation Confirmed. Optimize solution conditions (pH, buffer, storage temp). degradation_peaks->degradation_confirmed Yes

Caption: Troubleshooting logic for loss of this compound activity.

References

alternative solvents for dissolving Pulvomycin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pulvomycin. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Q2: Can I use other solvents to dissolve this compound?

A2: While DMSO is the primary recommendation, other organic solvents like ethanol (B145695) and methanol (B129727) may also be viable options for dissolving this compound, as is common for other poorly water-soluble antibiotics. However, experimental verification of solubility is crucial. It is advisable to start with a small amount of this compound to test its solubility in any alternative solvent before proceeding with preparing a stock solution.

Q3: How do I prepare a stock solution of this compound?

A3: A general protocol for preparing an antibiotic stock solution can be adapted for this compound. This involves dissolving the powdered antibiotic in a suitable solvent to a desired concentration, followed by sterilization and proper storage.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile syringe filters (0.22 µm) compatible with the chosen solvent

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 839.03 g/mol ), you would dissolve 8.39 mg in 1 mL of DMSO.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid excessive heat to prevent degradation.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube. This is particularly important for cell culture applications.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Quantitative Data: Solubility of this compound (Estimated)

Due to the limited availability of precise public data on this compound's solubility, the following table provides estimates based on its classification as a macrolide and an elfamycin antibiotic, which are often poorly soluble in aqueous solutions but show solubility in organic solvents. Researchers should empirically determine the exact solubility for their specific experimental needs.

SolventEstimated Solubility (mg/mL)Notes
DMSO >1 (Likely higher)The most common and recommended solvent. A stock solution of at least 10 mM should be achievable.
Ethanol Likely Sparingly SolubleOften used for macrolides. Solubility may be lower than in DMSO. Warming may be required. The final concentration in aqueous media should be kept low (<0.5%) to avoid solvent toxicity in cell-based assays.
Methanol Likely Sparingly SolubleSimilar to ethanol, it can be a potential solvent. The final concentration in aqueous media should be minimized.
Water Poorly Soluble/InsolubleAs a macrolide antibiotic, this compound is expected to have very low solubility in water.
Aqueous Buffers (e.g., PBS) Poorly Soluble/InsolubleDirect dissolution in aqueous buffers is not recommended. Dilution from a concentrated stock in an organic solvent is the standard method.

Troubleshooting Guide

Issue Possible Cause Solution
This compound powder does not dissolve in the chosen solvent. - The concentration is too high for the solvent's capacity.- The solvent quality is poor (e.g., contains water).- Insufficient mixing or temperature.- Try preparing a more dilute stock solution.- Use anhydrous, high-purity solvents.- Vortex for a longer duration. Gentle warming (37°C) can be attempted, but monitor for any signs of degradation (color change).
Precipitation occurs when adding the this compound stock solution to aqueous media. - The final concentration of this compound exceeds its solubility limit in the aqueous medium.- The concentration of the organic solvent (e.g., DMSO) is too high in the final solution.- Ensure the final working concentration of this compound is appropriate for your assay.- Add the stock solution to the aqueous medium slowly while vortexing or stirring to ensure rapid and even distribution.- Keep the final concentration of the organic solvent as low as possible (typically <0.5% v/v for cell-based assays).
Inconsistent or no biological effect observed in experiments. - Degradation of this compound in the stock solution or working solution.- Inaccurate concentration of the stock solution.- The target cells may be resistant to this compound.- Prepare fresh stock solutions regularly and store them properly (aliquoted at -20°C, protected from light).- Verify the accuracy of the initial weighing and dilution steps.- Include a positive control with a known inhibitor of protein synthesis to confirm the responsiveness of your experimental system.
Variability between experimental replicates. - Uneven distribution of this compound in the culture wells.- Inconsistent cell plating density.- Ensure thorough mixing of the medium after adding the this compound solution.- Use a consistent and validated cell plating protocol to ensure uniform cell numbers across wells.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow: Solvent Selection for this compound

Solvent_Selection_Workflow cluster_start Starting Point cluster_dissolution Dissolution Test cluster_evaluation Evaluation cluster_outcome Outcome Start This compound Powder Test_DMSO Test Solubility in DMSO Start->Test_DMSO Test_Ethanol Test Solubility in Ethanol Start->Test_Ethanol Test_Methanol Test Solubility in Methanol Start->Test_Methanol Soluble_DMSO Soluble? Test_DMSO->Soluble_DMSO Soluble_Ethanol Soluble? Test_Ethanol->Soluble_Ethanol Soluble_Methanol Soluble? Test_Methanol->Soluble_Methanol Prepare_Stock Prepare Stock Solution Soluble_DMSO->Prepare_Stock Yes Try_Alternative Try Alternative Solvent Soluble_DMSO->Try_Alternative No Soluble_Ethanol->Prepare_Stock Yes Soluble_Ethanol->Try_Alternative No Soluble_Methanol->Prepare_Stock Yes Soluble_Methanol->Try_Alternative No

Caption: A logical workflow for selecting a suitable solvent for this compound.

Signaling Pathway: Inhibition of Protein Synthesis by this compound

Pulvomycin_Mechanism cluster_components Components of Protein Synthesis cluster_inhibition Inhibition by this compound EF_Tu_GDP EF-Tu-GDP EF_Tu_GTP EF-Tu-GTP EF_Tu_GDP->EF_Tu_GTP GDP/GTP Exchange GTP GTP aa_tRNA Aminoacyl-tRNA Ternary_Complex Ternary Complex (EF-Tu-GTP-aa-tRNA) aa_tRNA->Ternary_Complex Ribosome Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Elongation This compound This compound Blocked_Complex EF-Tu-GTP-Pulvomycin Complex This compound->EF_Tu_GTP Binds to Blocked_Complex->Ternary_Complex Prevents Formation EF_Tu_GTP->Ternary_Complex Ternary_Complex->Ribosome Binds to A-site

Caption: Mechanism of this compound's inhibition of bacterial protein synthesis.

References

interpreting unexpected results in Pulvomycin experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pulvomycin experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an antibiotic that primarily targets prokaryotic protein synthesis. It specifically inhibits the elongation factor Tu (EF-Tu), a crucial protein in the translation process. This compound binds to EF-Tu and prevents the formation of the ternary complex between EF-Tu, guanosine (B1672433) triphosphate (GTP), and aminoacyl-tRNA (aa-tRNA).[1][2][3] This action effectively blocks the delivery of amino acids to the ribosome, thereby halting protein synthesis.[1][2]

Q2: I'm not observing any inhibition of bacterial growth in my experiment. What could be the reason?

A2: There are several potential reasons for a lack of bacterial growth inhibition:

  • Bacterial Strain Resistance: The bacterial strain you are using may have intrinsic or acquired resistance to this compound. Resistance can arise from mutations in the tuf gene, which encodes for EF-Tu, preventing this compound from binding effectively.

  • Incorrect Antibiotic Concentration: The concentration of this compound used might be too low to inhibit the growth of your specific bacterial strain. It is crucial to determine the Minimum Inhibitory Concentration (MIC) for your particular strain.

  • Experimental Conditions: Factors such as the growth medium, temperature, and inoculum size can influence the apparent activity of the antibiotic.

  • Antibiotic Inactivation: this compound may be unstable under your experimental conditions or could be inactivated by components in your growth medium.

Q3: I am observing unexpected effects in my eukaryotic cell line, such as decreased cell viability. Isn't this compound specific to prokaryotes?

A3: While this compound's primary target is the prokaryotic EF-Tu, it has been reported to have off-target effects in eukaryotic cells. The most well-documented off-target effect is the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) signaling.[4][5] STAT3 is a key protein involved in cell proliferation, survival, and differentiation, and its inhibition can lead to decreased cell viability and apoptosis. This effect is particularly relevant in cancer cell lines where STAT3 is often constitutively active.[4][5] It is also worth noting that some antibiotics targeting bacterial ribosomes can have an effect on mitochondrial ribosomes due to their prokaryotic origin, potentially leading to cellular toxicity.[6][7]

Q4: How can I differentiate between the on-target (antibacterial) and off-target (e.g., STAT3 inhibition) effects of this compound in my experiments?

A4: To distinguish between on-target and off-target effects, you can perform a series of control experiments:

  • Use a this compound-resistant bacterial strain: If the observed effect is on-target, a bacterial strain with a known resistance mutation in EF-Tu should not be affected.

  • STAT3 Rescue Experiment: In eukaryotic cells, you can try to rescue the phenotype by overexpressing a constitutively active form of STAT3. If the observed effect is due to STAT3 inhibition, this should restore the normal phenotype.

  • Use a specific STAT3 inhibitor: Compare the phenotype observed with this compound to that of a well-characterized, specific STAT3 inhibitor.

  • Western Blot Analysis: Directly measure the phosphorylation status of STAT3 (at Tyr705 and Ser727) in your eukaryotic cells after treatment with this compound. A decrease in phosphorylation would confirm an off-target effect on the STAT3 pathway.[8]

Troubleshooting Guide

This section addresses specific unexpected results you might encounter during your this compound experiments.

Issue 1: No or Low Antibacterial Activity
Possible Cause Troubleshooting Steps
Bacterial Resistance 1. Sequence the tuf gene: Check for known resistance mutations. 2. Use a different, susceptible bacterial strain: Confirm the activity of your this compound stock.
Sub-optimal Concentration 1. Perform a dose-response experiment: Determine the Minimum Inhibitory Concentration (MIC) using a broth microdilution or agar (B569324) dilution method.
Inappropriate Assay Conditions 1. Standardize your protocol: Ensure consistent media, temperature, pH, and inoculum density. 2. Check for antibiotic-media interactions: Some media components can interfere with antibiotic activity.
This compound Degradation 1. Prepare fresh solutions: this compound solutions may not be stable over long periods. 2. Verify storage conditions: Store stock solutions as recommended by the supplier.
Issue 2: Unexpected Cytotoxicity in Eukaryotic Cells
Possible Cause Troubleshooting Steps
STAT3 Inhibition 1. Perform a STAT3 phosphorylation Western blot: Assess the levels of p-STAT3 (Tyr705/Ser727). 2. Conduct a STAT3-dependent luciferase reporter assay: Measure the effect of this compound on STAT3 transcriptional activity. 3. Compare with a known STAT3 inhibitor: Use a specific inhibitor to see if it phenocopies the effect of this compound.
Mitochondrial Toxicity 1. Measure mitochondrial protein synthesis: Use an in vitro translation assay with isolated mitochondria. 2. Assess mitochondrial function: Measure mitochondrial membrane potential or oxygen consumption.
General Cellular Stress 1. Perform a cell viability assay at multiple time points and concentrations: Determine the IC50 value. 2. Analyze markers of apoptosis or cell stress: Use assays for caspase activation or stress-activated protein kinases.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria
Bacterial SpeciesMIC Range (µg/mL)Reference
Bacillus subtilis15.6 - 125[9]
Staphylococcus aureusNot specified
Escherichia coli>100 (typically)
Shigella dysenteriae1000[9]

Note: MIC values can vary significantly depending on the specific strain and the testing methodology used.

Table 2: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231 Triple-Negative Breast Cancer~2.5 - 11.9[10][11][12]
A549 Lung CancerNot specified[13]
HCT116 Colorectal CancerNot specified[12][14]
MCF-7 Breast Cancer~11.2 - 50.6[11][15]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (or other appropriate growth medium)

  • This compound stock solution

  • Sterile diluent (e.g., DMSO or water)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare this compound dilutions: Serially dilute the this compound stock solution in the growth medium in the 96-well plate to achieve a range of concentrations.

  • Prepare bacterial inoculum: Dilute the overnight bacterial culture in fresh growth medium to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate the plate: Add the bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria without antibiotic) and a negative control (medium without bacteria).

  • Incubate: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound at which no visible growth of bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[16]

Protocol 2: In Vitro Translation Assay (Bacterial Cell-Free System)

This assay directly measures the effect of this compound on bacterial protein synthesis.

Materials:

  • Bacterial cell-free extract (e.g., S30 extract from E. coli)

  • Amino acid mixture

  • Energy source (ATP, GTP)

  • Template mRNA (e.g., encoding a reporter protein like luciferase or GFP)

  • This compound stock solution

  • Nuclease-free water

  • Incubator or water bath

  • Method for detecting the synthesized protein (e.g., luciferase assay reagent, fluorescence measurement)

Procedure:

  • Prepare the reaction mixture: In a nuclease-free tube, combine the cell-free extract, amino acid mixture, energy source, and template mRNA.

  • Add this compound: Add different concentrations of this compound to the reaction mixtures. Include a no-antibiotic control.

  • Incubate: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

  • Detect protein synthesis: Measure the amount of protein synthesized in each reaction. For a luciferase reporter, add luciferase assay reagent and measure luminescence. For a GFP reporter, measure fluorescence.

  • Analyze the data: Plot the protein synthesis level against the this compound concentration to determine the IC50 value for translation inhibition.

Protocol 3: Western Blot for STAT3 Phosphorylation

This protocol is used to determine if this compound inhibits the STAT3 signaling pathway in eukaryotic cells.

Materials:

  • Eukaryotic cells of interest

  • Cell culture medium and supplements

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-phospho-STAT3 (Ser727), and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell treatment: Seed cells and allow them to attach. Treat the cells with various concentrations of this compound for a specific duration. Include an untreated control.

  • Cell lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody against phospho-STAT3.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and re-probing: The membrane can be stripped and re-probed with an antibody against total STAT3 and a loading control (e.g., GAPDH or β-actin) to normalize the results.

  • Data analysis: Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.

Mandatory Visualizations

Pulvomycin_On_Target_Mechanism EF-Tu-GDP EF-Tu-GDP EF-Tu-GTP EF-Tu-GTP EF-Tu-GDP->EF-Tu-GTP GDP/GTP Exchange GTP GTP Ternary Complex\n(EF-Tu-GTP-aa-tRNA) Ternary Complex (EF-Tu-GTP-aa-tRNA) EF-Tu-GTP->Ternary Complex\n(EF-Tu-GTP-aa-tRNA) + aa-tRNA aa-tRNA aa-tRNA aa-tRNA->Ternary Complex\n(EF-Tu-GTP-aa-tRNA) Ribosome Ribosome Ternary Complex\n(EF-Tu-GTP-aa-tRNA)->Ribosome Delivers aa-tRNA Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis This compound This compound This compound->EF-Tu-GTP Inhibition Inhibition Inhibition->Ternary Complex\n(EF-Tu-GTP-aa-tRNA) Prevents Formation

Caption: On-target mechanism of this compound action.

Pulvomycin_Off_Target_Mechanism Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates p-STAT3 (Tyr705/Ser727) p-STAT3 (Tyr705/Ser727) STAT3->p-STAT3 (Tyr705/Ser727) STAT3 Dimer STAT3 Dimer p-STAT3 (Tyr705/Ser727)->STAT3 Dimer dimerizes Nucleus Nucleus STAT3 Dimer->Nucleus translocates to Gene Expression Gene Expression Nucleus->Gene Expression regulates This compound This compound This compound->STAT3 inhibits phosphorylation

Caption: Off-target mechanism of this compound via STAT3 inhibition.

Troubleshooting_Workflow cluster_start Start cluster_bacterial Bacterial System cluster_eukaryotic Eukaryotic System Unexpected_Result Unexpected Result in this compound Experiment No_Inhibition No Bacterial Inhibition? Unexpected_Result->No_Inhibition Cytotoxicity Unexpected Cytotoxicity? Unexpected_Result->Cytotoxicity Check_MIC Determine MIC No_Inhibition->Check_MIC Yes No_Inhibition->Cytotoxicity No Check_Resistance Sequence tuf gene Check_MIC->Check_Resistance Check_Conditions Verify Assay Conditions Check_Resistance->Check_Conditions Check_STAT3 Assess STAT3 Phosphorylation Cytotoxicity->Check_STAT3 Yes Check_Mitochondria Measure Mitochondrial Function Check_STAT3->Check_Mitochondria Dose_Response Perform Dose-Response Viability Assay Check_Mitochondria->Dose_Response

Caption: Troubleshooting flowchart for unexpected this compound results.

References

Technical Support Center: Dealing with Pulvomycin Resistance in Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pulvomycin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a polyketide antibiotic that inhibits protein biosynthesis in prokaryotes.[1][2] Its primary target is the Elongation Factor Tu (EF-Tu), a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the ribosome during the elongation phase of translation.[3][4][5] this compound binds to EF-Tu and prevents the formation of the ternary complex between EF-Tu, GTP, and aminoacyl-tRNA.[1][3][4][6] This action effectively blocks the addition of new amino acids to the growing polypeptide chain, thereby halting protein synthesis.[2]

cluster_0 Normal Protein Synthesis cluster_1 Action of this compound EF-Tu-GTP EF-Tu-GTP Ternary Complex EF-Tu-GTP-aa-tRNA Ternary Complex EF-Tu-GTP->Ternary Complex binds aa-tRNA aa-tRNA aa-tRNA->Ternary Complex binds Ribosome Ribosome Ternary Complex->Ribosome delivers aa-tRNA to Polypeptide Chain Polypeptide Chain Elongation Ribosome->Polypeptide Chain This compound This compound Blocked Complex Blocked EF-Tu-GTP This compound->Blocked Complex binds to EF-Tu-GTP No Ternary Complex Ternary Complex Formation Blocked Blocked Complex->No Ternary Complex Protein Synthesis Arrest Protein Synthesis Arrested No Ternary Complex->Protein Synthesis Arrest start High MIC in Wild-Type Strain check_this compound Check this compound Stock (Preparation, Storage, Age) start->check_this compound check_media Verify Media Composition (e.g., cation concentration) start->check_media check_inoculum Standardize Inoculum (0.5 McFarland) start->check_inoculum check_qc Run Quality Control Strain (e.g., E. coli ATCC 25922) check_this compound->check_qc check_media->check_qc check_inoculum->check_qc qc_in_range QC Strain MIC in Range? check_qc->qc_in_range issue_with_strain Potential Issue with Strain (Contamination, Spontaneous Mutation) qc_in_range->issue_with_strain Yes issue_with_protocol Issue with Experimental Protocol or Reagents qc_in_range->issue_with_protocol No re_streak Re-streak from Original Stock and Repeat Experiment issue_with_strain->re_streak sequence_tufA Sequence tufA/tufB Genes re_streak->sequence_tufA review_protocol Review Protocol Steps and Reagent Preparation issue_with_protocol->review_protocol start Isolate Genomic DNA from Resistant Strain pcr PCR Amplify tufA Gene using Specific Primers start->pcr gel Agarose Gel Electrophoresis to Verify PCR Product pcr->gel purify Purify PCR Product gel->purify sanger Perform Sanger Sequencing purify->sanger analyze Analyze Sequence Data (Compare to Wild-Type) sanger->analyze result Identify Resistance Mutation(s) analyze->result

References

improving the stability of Pulvomycin in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on improving the stability of Pulvomycin (B1679863) in experimental setups. The following information, presented in a question-and-answer format, addresses common issues and offers practical solutions to ensure the integrity and efficacy of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a polyketide macrolide antibiotic that inhibits protein biosynthesis in prokaryotes.[1][2] It specifically targets the elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of translation.[1][2] this compound binds to EF-Tu and prevents it from forming a stable ternary complex with GTP and aminoacyl-tRNA (aa-tRNA).[1][2] This blockage effectively halts the delivery of amino acids to the ribosome, thereby inhibiting protein synthesis.[2]

Q2: What are the known stability issues with this compound?

While one study has suggested that this compound exhibits structural stability under strongly acidic and basic conditions, its synonym, labilomycin, implies a degree of instability. As a polyketide macrolide, this compound is likely susceptible to degradation under certain experimental conditions. Macrolides, as a class, can be sensitive to heat, light, and hydrolysis in aqueous solutions. The total synthesis of this compound D has also highlighted its heat-sensitive nature, requiring careful purification and handling to prevent decomposition.

Q3: How should I prepare a stock solution of this compound?

To maximize stability, this compound stock solutions should be prepared with care. The following is a recommended best-practice protocol based on general guidelines for handling macrolide antibiotics.

Experimental Protocol: Preparation of this compound Stock Solution

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile, amber microcentrifuge tubes or vials

  • Sterile, disposable syringe and a 0.22 µm syringe filter

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound.

  • Dissolve the this compound powder in a minimal amount of sterile DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution by gentle vortexing.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, amber microcentrifuge tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes in amber tubes to avoid repeated freeze-thaw cycles and light exposure.

  • Label each aliquot clearly with the name of the compound, concentration, date of preparation, and solvent.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Q4: How should I store this compound to ensure its stability?

Proper storage is critical for maintaining the activity of this compound. The following table summarizes recommended storage conditions.

FormStorage TemperatureLight ConditionsDuration
Solid Powder -20°CDark (in original vial)Long-term
Stock Solution (in DMSO) -20°C or -80°CDark (in amber tubes)Long-term (months to years)
Working Dilutions (in aqueous buffer/media) 2-8°CDarkShort-term (prepare fresh for each experiment)

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Problem 1: Loss of this compound activity in my experiment.

  • Possible Cause 1: Degradation of this compound in aqueous solution.

    • Solution: Prepare fresh working dilutions of this compound from a frozen stock solution immediately before each experiment. Avoid storing this compound in aqueous buffers or culture media for extended periods.

  • Possible Cause 2: Repeated freeze-thaw cycles of the stock solution.

    • Solution: Aliquot the stock solution into single-use volumes to minimize the number of times the main stock is thawed.

  • Possible Cause 3: Exposure to light.

    • Solution: Store this compound powder and solutions in amber vials or tubes, and protect experimental setups from direct light, especially during long incubations. Macrolide antibiotics can be photosensitive.[1]

  • Possible Cause 4: Incorrect storage temperature.

    • Solution: Ensure that solid this compound and stock solutions are stored at or below -20°C.

Problem 2: Inconsistent or unexpected results in my EF-Tu binding assay.

  • Possible Cause 1: this compound instability affecting its interaction with EF-Tu.

    • Solution: The conformation of EF-Tu is sensitive to heat. This compound's effect is known to be influenced by factors that affect EF-Tu's stability, such as heat and urea.[3] Ensure that all assay components, including the protein and the antibiotic, are handled at appropriate temperatures to maintain their integrity.

  • Possible Cause 2: Issues with the experimental buffer.

    • Solution: The activity of this compound can be influenced by the ionic composition of the buffer. For instance, its stimulation of EF-Tu's GTPase activity is dependent on the concentration and type of monovalent cations.[3] Use a consistent and optimized buffer system for all related experiments.

Problem 3: My cells in culture are not responding to this compound as expected.

  • Possible Cause 1: this compound degradation in the culture medium.

    • Solution: When treating cells for an extended period, consider replenishing the medium with freshly diluted this compound at regular intervals to maintain an effective concentration.

  • Possible Cause 2: Non-specific binding to components in the culture medium.

    • Solution: If using serum-containing medium, be aware that antibiotics can sometimes bind to serum proteins, reducing their effective concentration. Consider this when determining the optimal working concentration.

Visualizing Key Processes

This compound's Mechanism of Action

The following diagram illustrates the signaling pathway of protein synthesis elongation and the point of inhibition by this compound.

Pulvomycin_Mechanism EFTu_GDP EF-Tu-GDP EFTu_GTP EF-Tu-GTP EFTu_GDP->EFTu_GTP GTP binding Ternary_Complex EF-Tu-GTP-aa-tRNA (Ternary Complex) EFTu_GTP->Ternary_Complex aa_tRNA Aminoacyl-tRNA aa_tRNA->Ternary_Complex Ribosome Ribosome Ternary_Complex->Ribosome Binds to A-site Protein_Synthesis Protein Synthesis (Elongation) Ribosome->Protein_Synthesis This compound This compound This compound->Inhibition Inhibition->Ternary_Complex Inhibits Formation

Caption: this compound inhibits protein synthesis by preventing the formation of the EF-Tu-GTP-aa-tRNA ternary complex.

Experimental Workflow for Assessing this compound Stability

This diagram outlines a logical workflow for troubleshooting this compound stability issues in an experimental setup.

Pulvomycin_Troubleshooting_Workflow Start Experiment with This compound Fails Check_Stock Check Stock Solution: - Age? - Storage? - Freeze-thaw cycles? Start->Check_Stock Prepare_Fresh_Stock Prepare Fresh Stock Solution Check_Stock->Prepare_Fresh_Stock Yes Check_Working_Dilution Check Working Dilution: - Freshly prepared? - Aqueous stability? Check_Stock->Check_Working_Dilution No Repeat_Experiment Repeat Experiment Prepare_Fresh_Stock->Repeat_Experiment Prepare_Fresh_Dilution Prepare Working Dilution Immediately Before Use Check_Working_Dilution->Prepare_Fresh_Dilution Yes Check_Light Check for Light Exposure Check_Working_Dilution->Check_Light No Prepare_Fresh_Dilution->Repeat_Experiment Protect_From_Light Protect Experiment from Light Check_Light->Protect_From_Light Yes Check_Temp Check Incubation Temperature Check_Light->Check_Temp No Protect_From_Light->Repeat_Experiment Optimize_Temp Optimize Incubation Temperature Check_Temp->Optimize_Temp Yes Check_Temp->Repeat_Experiment No Optimize_Temp->Repeat_Experiment

Caption: A logical workflow for troubleshooting experiments involving this compound, focusing on stability factors.

References

Technical Support Center: Troubleshooting Pulvomycin Crystallization for Structural Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pulvomycin crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the crystallization of this compound for structural studies. Given that this compound is a complex macrolide, obtaining high-quality crystals can be challenging. This guide offers troubleshooting strategies and detailed protocols to address common issues encountered during the crystallization process.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in crystallizing this compound?

A1: this compound is a large and flexible polyketide macrolide antibiotic. Such molecules often present several crystallization challenges, including:

  • High conformational flexibility: The large macrolide ring and side chains can adopt multiple conformations, which can hinder the formation of a well-ordered crystal lattice.

  • Solubility issues: Finding a suitable solvent or solvent system that allows for the necessary supersaturation without causing the compound to "oil out" or precipitate as an amorphous solid can be difficult.

  • Presence of impurities: Even small amounts of impurities from the isolation and purification process can inhibit nucleation and crystal growth.

  • Instability: As a natural product, this compound may be sensitive to factors like pH, temperature, and light, which can lead to degradation and prevent crystallization.

Q2: How do I select an appropriate solvent system for this compound crystallization?

A2: Solvent selection is a critical first step. The ideal solvent is one in which this compound has moderate solubility at high temperatures and low solubility at low temperatures. A systematic screening of solvents with varying polarities is recommended. Common solvents for the crystallization of complex natural products include alcohols (ethanol, methanol, isopropanol), esters (ethyl acetate), ketones (acetone), and chlorinated solvents (dichloromethane). Often, a binary solvent system (a "good" solvent in which this compound is soluble and an "anti-solvent" in which it is insoluble) provides the best results for fine-tuning solubility.

Q3: My this compound sample is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal. This often happens when the solution is too concentrated or cooled too quickly, or if the melting point of the solid is low in the presence of impurities. To address this:

  • Reduce the concentration: Re-dissolve the oil by adding more of the "good" solvent and allow for slower recrystallization.

  • Slow down the cooling rate: Insulate the crystallization vessel to ensure a gradual temperature decrease.

  • Modify the solvent system: Choose a solvent in which this compound is less soluble or a solvent system with a lower boiling point to encourage slower evaporation.

  • Improve sample purity: The presence of impurities can significantly lower the melting point. Consider an additional purification step.

Q4: No crystals are forming after an extended period. What steps can I take to induce crystallization?

A4: If no crystals form, the solution may not have reached the necessary level of supersaturation, or there may be a kinetic barrier to nucleation. Try the following techniques:

  • Induce nucleation:

    • Scratching: Gently scratch the inside of the crystallization vessel below the surface of the solution with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.

    • Seeding: If you have a previously formed crystal of this compound, add a tiny speck to the supersaturated solution to act as a template for crystal growth.

  • Increase supersaturation:

    • Slow evaporation: Allow a small amount of the solvent to evaporate slowly to increase the concentration of this compound.

    • Add an anti-solvent: If using a binary solvent system, slowly add more of the anti-solvent.

  • Cool to a lower temperature: If crystallization does not occur at room temperature, try cooling the solution in a refrigerator or ice bath. Be mindful that rapid cooling can lead to the formation of many small crystals.

Troubleshooting Guides

Problem 1: Formation of Small, Needle-like, or Poorly Diffracting Crystals
  • Possible Causes:

    • Rapid nucleation due to high supersaturation.

    • Fast cooling or evaporation rate.

    • Presence of impurities that affect crystal habit.

  • Solutions:

    • Decrease the rate of supersaturation: Use a more dilute solution, slow down the cooling rate, or reduce the rate of anti-solvent addition or solvent evaporation.

    • Optimize the solvent system: Different solvents can influence crystal morphology. Experiment with alternative solvents or solvent ratios.

    • Further purify the sample: Use techniques like preparative HPLC to remove minor impurities that may interfere with crystal growth.

Problem 2: Low Yield of Crystals
  • Possible Causes:

    • Using an excessive amount of solvent.

    • Premature filtration before crystallization is complete.

    • The chosen solvent is too effective at keeping this compound in solution even at low temperatures.

  • Solutions:

    • Reduce the initial solvent volume: Use only the minimum amount of hot solvent required to fully dissolve the this compound.

    • Ensure complete cooling: Allow the solution to cool for an adequate amount of time, potentially at a lower temperature, to maximize precipitation.

    • Test alternative solvents: Find a solvent in which this compound is less soluble at colder temperatures.

Validation & Comparative

A Comparative Guide to the Mechanisms of Action of Pulvomycin and Kirromycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of two distinct antibiotics, pulvomycin (B1679863) and kirromycin (B1673653). Both agents target the bacterial elongation factor Tu (EF-Tu), a crucial GTPase involved in protein synthesis. However, their inhibitory actions diverge significantly, leading to different consequences for the bacterial translational machinery. This document synthesizes experimental data to illuminate these differences, offering insights for researchers in antibiotic development and molecular biology.

Core Mechanisms of Action: A Tale of Two Inhibitors

This compound and kirromycin, despite sharing the same molecular target, employ contrasting strategies to inhibit protein synthesis. Kirromycin acts as a "molecular glue," trapping EF-Tu on the ribosome, while this compound prevents the initial formation of the essential ternary complex required for delivering aminoacyl-tRNA (aa-tRNA) to the ribosome.

Kirromycin binds to a pocket at the interface of domains 1 and 2 of EF-Tu.[1] This interaction locks EF-Tu in a conformation that mimics the GTP-bound state, even after GTP hydrolysis to GDP has occurred.[1] Consequently, the EF-Tu-GDP complex fails to dissociate from the ribosome, effectively stalling the elongation cycle and preventing the accommodation of the next aa-tRNA.[2][3][4] This mechanism has been described as uncoupling GTP hydrolysis from the conformational change necessary for EF-Tu release.[4]

This compound , in contrast, binds to a different site on EF-Tu, primarily at the interface of all three of its domains.[5] Its binding prevents the formation of the ternary complex, which consists of EF-Tu, GTP, and an aminoacyl-tRNA.[5][6][7] By blocking the association of aa-tRNA with the EF-Tu-GTP complex, this compound effectively cuts off the supply of amino acids to the ribosome, thereby halting protein synthesis.[6][8]

Quantitative Comparison of Effects on EF-Tu

The divergent mechanisms of this compound and kirromycin are reflected in their distinct effects on the biochemical properties of EF-Tu. The following tables summarize key quantitative data from experimental studies.

ParameterEffect of this compoundEffect of KirromycinReference
EF-Tu Affinity for GTP Increased ~1000-foldStrongly stimulated complex formation[9][10]
EF-Tu Affinity for GDP Decreased ~10-fold-[9]
EF-Tu-GDP Dissociation Rate Increased ~25-fold (mimics EF-Ts)-[9]
Ternary Complex Formation (EF-Tu-GTP-aa-tRNA) InhibitedAllows formation[6][7][8]
Intrinsic GTPase Activity of EF-Tu Modestly enhancedDramatically enhanced[9][10]
Ribosome- and aa-tRNA-stimulated GTPase activity Not enhancedEnhanced[9][10]

Table 1: Comparative Effects of this compound and Kirromycin on EF-Tu Function.

AntibioticTarget ComplexEquilibrium Constant (Ka)Reference
KirromycinEF-Tu-GDP4 x 106 M-1[10]
KirromycinEF-Tu-GTP4 x 106 M-1[10]
KirromycinEF-Tu-GTP-aa-tRNA2 x 106 M-1[10]

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways affected by this compound and kirromycin.

pulvomycin_mechanism EF-Tu-GDP EF-Tu-GDP EF-Tu-GTP EF-Tu-GTP EF-Tu-GDP->EF-Tu-GTP GTP Ternary Complex EF-Tu-GTP-aa-tRNA EF-Tu-GTP->Ternary Complex + aa-tRNA aa-tRNA aa-tRNA Ribosome Ribosome Ternary Complex->Ribosome Binds to A-site Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis This compound This compound This compound->Ternary Complex Inhibits formation

Figure 1: Mechanism of Action of this compound. This diagram illustrates how this compound inhibits protein synthesis by preventing the formation of the EF-Tu-GTP-aa-tRNA ternary complex.

kirromycin_mechanism Ternary Complex EF-Tu-GTP-aa-tRNA Ribosome Ribosome Ternary Complex->Ribosome Binds to A-site EF-Tu-GDP EF-Tu-GDP Ribosome->EF-Tu-GDP GTP Hydrolysis Stalled Ribosome Ribosome-EF-Tu-GDP Complex EF-Tu-GDP->Stalled Ribosome + Kirromycin Protein Synthesis Protein Synthesis Stalled Ribosome->Protein Synthesis Blocks elongation Kirromycin Kirromycin

Figure 2: Mechanism of Action of Kirromycin. This diagram shows how kirromycin traps the EF-Tu-GDP complex on the ribosome, leading to a stalled state and inhibition of protein elongation.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanisms of action of this compound and kirromycin.

In Vitro Protein Synthesis Inhibition Assay (Poly(U)-directed Poly(Phe) Synthesis)

This assay measures the inhibitory effect of the antibiotics on the synthesis of polyphenylalanine from a polyuridylic acid template.

Workflow Diagram:

in_vitro_translation_workflow cluster_prep Reaction Preparation cluster_reaction Inhibition Assay cluster_analysis Analysis Cell-free extract Prepare Cell-free Extract (e.g., E. coli S30) Reaction Mix Prepare Reaction Mix (Buffer, ATP, GTP, poly(U), [14C]Phe-tRNA) Cell-free extract->Reaction Mix Incubate Incubate Reaction Mixes with and without Antibiotics Reaction Mix->Incubate Antibiotics Prepare Antibiotic Dilutions (this compound or Kirromycin) Antibiotics->Reaction Mix Precipitate Precipitate Polypeptides (e.g., with TCA) Incubate->Precipitate Filter Collect Precipitate on Filters Precipitate->Filter Scintillation Measure Radioactivity (Scintillation Counting) Filter->Scintillation Calculate IC50 Calculate IC50 Values Scintillation->Calculate IC50

Figure 3: Experimental Workflow for In Vitro Protein Synthesis Inhibition Assay. This flowchart outlines the key steps in determining the IC50 values of this compound and kirromycin.

Methodology:

  • Preparation of Cell-Free Extract: A crude S30 extract from a suitable bacterial strain (e.g., E. coli) is prepared to provide the necessary translational machinery.

  • Reaction Mixture: A reaction mixture is prepared containing buffer, an energy source (ATP, GTP), poly(U) mRNA, and radiolabeled [14C]phenylalanyl-tRNA.

  • Inhibition: Varying concentrations of this compound or kirromycin are added to the reaction mixtures. A control reaction without any antibiotic is also prepared.

  • Incubation: The reactions are incubated at 37°C to allow for polyphenylalanine synthesis.

  • Precipitation and Filtration: The reaction is stopped, and the newly synthesized, radiolabeled polyphenylalanine is precipitated using an acid (e.g., trichloroacetic acid). The precipitate is then collected on glass fiber filters.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each antibiotic concentration, and the IC50 value (the concentration at which 50% of protein synthesis is inhibited) is determined.

EF-Tu GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by EF-Tu in the presence and absence of the antibiotics.

Methodology:

  • Reaction Setup: Purified EF-Tu is incubated in a reaction buffer containing [γ-32P]GTP.

  • Addition of Effectors: The assay is performed under different conditions:

    • EF-Tu alone

    • EF-Tu with this compound

    • EF-Tu with kirromycin

    • EF-Tu with ribosomes and aa-tRNA (as a positive control for stimulated activity)

    • EF-Tu with ribosomes, aa-tRNA, and either this compound or kirromycin

  • Incubation: The reactions are incubated at 37°C for a set period.

  • Stopping the Reaction and Separation: The reaction is stopped, and the hydrolyzed [32P]Pi is separated from the unhydrolyzed [γ-32P]GTP, often using a charcoal-binding method.

  • Quantification: The amount of released [32P]Pi is quantified by scintillation counting.

  • Data Analysis: The rate of GTP hydrolysis is calculated for each condition to determine the effect of the antibiotics on EF-Tu's GTPase activity.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to detect conformational changes in EF-Tu upon binding to the antibiotics.

Methodology:

  • Sample Preparation: Purified EF-Tu is prepared in a suitable buffer that is transparent in the far-UV region. The protein concentration is precisely determined.

  • Spectra Acquisition: A baseline CD spectrum of the buffer is recorded. Subsequently, the CD spectrum of EF-Tu alone is measured.

  • Titration: Aliquots of a concentrated stock solution of either this compound or kirromycin are added to the EF-Tu solution, and a CD spectrum is recorded after each addition until saturation is reached.

  • Data Analysis: The changes in the CD signal at specific wavelengths are plotted against the antibiotic concentration to determine the binding affinity and to characterize the conformational changes induced in EF-Tu.

Conclusion

This compound and kirromycin, while both targeting the essential bacterial protein EF-Tu, exhibit distinct and elegant mechanisms of action. Kirromycin acts as a "trap," locking EF-Tu onto the ribosome post-GTP hydrolysis. In contrast, this compound acts as a "gatekeeper," preventing the formation of the crucial ternary complex necessary for aa-tRNA delivery. These fundamental differences, supported by the quantitative data presented, offer valuable insights for the rational design of novel antibiotics targeting bacterial protein synthesis. Understanding these nuanced molecular interactions is paramount for overcoming antibiotic resistance and developing the next generation of therapeutics.

References

A Comparative Analysis of Pulvomycin and GE2270A Binding to Elongation Factor Tu (EF-Tu)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the binding characteristics of two distinct antibiotics, Pulvomycin (B1679863) and GE2270A, to their common molecular target, the bacterial elongation factor Tu (EF-Tu). By examining their mechanisms of action, binding sites, and available quantitative data, this document aims to serve as a comprehensive resource for researchers in antibiotic development and protein synthesis.

Introduction

This compound and GE2270A are both potent inhibitors of bacterial protein synthesis that target EF-Tu, a crucial GTPase responsible for delivering aminoacyl-tRNA (aa-tRNA) to the ribosome.[1][2] Despite sharing the same target, these antibiotics belong to different chemical classes—this compound is a polyketide, while GE2270A is a thiazolyl peptide—and exhibit distinct binding modes and resistance profiles.[3][4] Understanding these differences is critical for the development of new antimicrobial agents that can overcome existing resistance mechanisms. Both antibiotics prevent the formation of the ternary complex between EF-Tu, GTP, and aa-tRNA, thereby halting the elongation phase of protein synthesis.[1][2]

Mechanism of Action and Binding Sites

Both this compound and GE2270A function by preventing the productive interaction between EF-Tu•GTP and aa-tRNA.[1][2] However, they achieve this through distinct structural interactions with EF-Tu.

This compound: This antibiotic binds to a pocket at the interface of all three domains of EF-Tu (Domains 1, 2, and 3).[4][5][6] This binding site overlaps with the binding site for aa-tRNA, sterically hindering the formation of the ternary complex.[5][6] Specifically, this compound binding interferes with the correct positioning of the 3'-aminoacyl group, the acceptor stem, and the 5' end of the tRNA.[5][6] Furthermore, this compound binding locks EF-Tu in its GTP-bound conformation, preventing the conformational changes necessary for its function.[4]

GE2270A: In contrast, GE2270A primarily binds to Domain 2 of EF-Tu, although it also makes some contact with Domain 1.[4] The binding of GE2270A interferes with the binding of the 3'-aminoacyl end of aa-tRNA.[4][5][6] While the binding sites of this compound and GE2270A are distinct, there is a partial overlap.[5][6] Structural studies have shown that GE2270A binding induces a more compact conformation of EF-Tu compared to this compound.[4]

Quantitative Comparison of Binding and Inhibition

Directly comparing the binding affinities of this compound and GE2270A to EF-Tu is challenging due to the limited availability of dissociation constant (KD) values in the public domain for the direct antibiotic-protein interaction. However, existing data on their effects on EF-Tu's interaction with its other ligands and inhibitory concentrations provide a basis for a quantitative comparison.

ParameterThis compoundGE2270AReference
Effect on EF-Tu Affinity for GTP Increases affinity by 1000-foldNot reported[7]
Effect on EF-Tu Affinity for GDP Decreases affinity by 10-foldNot reported[7]
Effect on EF-Tu Affinity for aa-tRNA Prevents interactionReduces affinity by at least four orders of magnitude[8]
EC50 (FRET Assay) Not reported1 - 5 µM[9]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of this compound and GE2270A with EF-Tu.

X-ray Crystallography

Objective: To determine the three-dimensional structure of the antibiotic-EF-Tu complex and identify the specific binding site and conformational changes.

Methodology:

  • Protein Expression and Purification: The gene encoding EF-Tu is cloned into an expression vector and transformed into a suitable host (e.g., E. coli). The protein is overexpressed and purified using a combination of chromatography techniques (e.g., affinity, ion exchange, and size exclusion chromatography).

  • Complex Formation: The purified EF-Tu is incubated with a non-hydrolyzable GTP analog (e.g., GDPNP) and a molar excess of the antibiotic (this compound or GE2270A) to ensure complex formation.

  • Crystallization: The antibiotic-EF-Tu-GDPNP complex is subjected to crystallization screening using various precipitants, buffers, and temperatures to obtain well-diffracting crystals.

  • Data Collection and Structure Determination: The crystals are cryo-cooled and exposed to a high-intensity X-ray beam. The resulting diffraction pattern is recorded, and the data are processed to determine the electron density map. An atomic model of the complex is then built into the electron density map and refined to yield the final structure.[5][6]

Fluorescence Resonance Energy Transfer (FRET) Assay

Objective: To quantify the inhibitory effect of the antibiotics on the formation of the EF-Tu•GTP•aa-tRNA ternary complex.

Methodology:

  • Labeling: EF-Tu and aa-tRNA are fluorescently labeled with a FRET donor (e.g., Cy3) and acceptor (e.g., Cy5) pair, respectively.

  • Assay Setup: The labeled EF-Tu and aa-tRNA are mixed in a microplate well in the presence of GTP and varying concentrations of the antibiotic inhibitor (e.g., GE2270A).

  • FRET Measurement: The mixture is excited at the donor's excitation wavelength, and the emission of the acceptor is measured. In the absence of an inhibitor, the formation of the ternary complex brings the donor and acceptor into close proximity, resulting in a high FRET signal.

  • Data Analysis: The decrease in the FRET signal with increasing inhibitor concentration is used to calculate the half-maximal effective concentration (EC50), which represents the concentration of the inhibitor required to inhibit 50% of ternary complex formation.[9]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound and GE2270A in the context of bacterial protein synthesis.

EFTu_Inhibition cluster_translation Bacterial Protein Synthesis Elongation cluster_inhibition Inhibition by Antibiotics EF-Tu_GTP EF-Tu•GTP Ternary_Complex EF-Tu•GTP•aa-tRNA (Ternary Complex) EF-Tu_GTP->Ternary_Complex + aa-tRNA aa-tRNA Aminoacyl-tRNA aa-tRNA->Ternary_Complex Ribosome Ribosome A-site Ternary_Complex->Ribosome Binds to Peptide_Elongation Peptide Elongation Ribosome->Peptide_Elongation This compound This compound This compound->EF-Tu_GTP Binds to Domains 1, 2, & 3 This compound->Ternary_Complex Inhibits formation GE2270A GE2270A GE2270A->EF-Tu_GTP Binds to Domain 2 GE2270A->Ternary_Complex Inhibits formation

Caption: Inhibition of ternary complex formation by this compound and GE2270A.

Experimental_Workflow cluster_crystallography X-ray Crystallography cluster_fret FRET Assay P1 Protein Expression & Purification (EF-Tu) P2 Complex Formation (EF-Tu + GDPNP + Antibiotic) P1->P2 P3 Crystallization P2->P3 P4 Data Collection & Structure Determination P3->P4 Result1 Binding Site Conformational Change P4->Result1 F1 Fluorescent Labeling (EF-Tu & aa-tRNA) F2 Assay Setup (Varying Antibiotic Conc.) F1->F2 F3 FRET Measurement F2->F3 F4 EC50 Calculation F3->F4 Result2 Inhibitory Potency (EC50) F4->Result2

Caption: Workflow for characterizing antibiotic binding to EF-Tu.

Conclusion

This compound and GE2270A represent two distinct chemical scaffolds that effectively inhibit bacterial protein synthesis by targeting EF-Tu. While both prevent the formation of the essential EF-Tu•GTP•aa-tRNA ternary complex, they do so by binding to different, albeit partially overlapping, sites on the protein, leading to different conformational changes and resistance profiles. The quantitative data, although incomplete for a direct KD comparison, suggests that both antibiotics have a profound impact on the function of EF-Tu. Further studies to determine the direct binding affinities and kinetic parameters for both compounds would provide a more complete picture of their interaction with EF-Tu and aid in the rational design of novel antibiotics targeting this essential bacterial protein.

References

Validating Pulvomycin as a Specific STAT3 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Signal Transducer and Activator of Transcription 3 (STAT3) is a constitutively activated protein in numerous cancers, playing a pivotal role in tumor cell proliferation, survival, and metastasis. Its significance as a therapeutic target has driven the development of a multitude of inhibitors. This guide provides a comprehensive comparison of Pulvomycin (B1679863), a novel STAT3 inhibitor, with other established small-molecule inhibitors, offering an objective analysis of its performance based on available experimental data.

Executive Summary

This compound, a macrocyclic lactone, has been identified as a novel inhibitor of STAT3 signaling.[1][2] It has demonstrated potent antitumor activities, particularly in docetaxel-resistant triple-negative breast cancer (TNBC) cells, by suppressing the activation of STAT3.[1][2] This guide compares the efficacy of this compound with other well-known STAT3 inhibitors: Stattic, S3I-201, Niclosamide, and Cryptotanshinone. We present a side-by-side look at their inhibitory concentrations and provide detailed experimental protocols for key validation assays to aid researchers in their evaluation of these compounds.

Comparative Efficacy of STAT3 Inhibitors

The inhibitory potential of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50). The following tables summarize the reported IC50 values for this compound and other selected STAT3 inhibitors. It is important to note that direct comparison of IC50 values should be approached with caution, as experimental conditions such as cell lines, assay types, and incubation times can vary significantly between studies.

Table 1: Antiproliferative Activity of STAT3 Inhibitors in MDA-MB-231 Cells

InhibitorAssay TypeReported IC50 (µM)Citation(s)
This compoundMTT Assay (72h)Not explicitly stated, but potent antiproliferative activity reported.[3][3]
StatticCCK-8 Assay (48h)2.89[4]
S3I-201Trypan Blue Exclusion (4 days)~100[5][6]
NiclosamideWST-1 Assay (6h, CSCs)100[7][8][9][10]
STAT3-IN-1Not Specified2.14[11]

Table 2: Inhibition of STAT3 Phosphorylation

InhibitorCell LineAssay TypeReported IC50 (µM)Citation(s)
This compoundMDA-MB-231Western BlotConcentration-dependent downregulation of p-STAT3 (Y705) observed at 1, 2, and 4 µM.[3][3]
StatticCell-freeNot Specified5.1[12]
S3I-201MDA-MB-231Western Blot~90[1]
CryptotanshinoneDU145 (Prostate Cancer)Not SpecifiedPotent inhibition of STAT3 Tyr705 phosphorylation reported.[13][13]

Mechanism of Action and Specificity

This compound: The precise mechanism by which this compound inhibits STAT3 activation is still under investigation.[1] However, studies have shown that it downregulates the phosphorylation of STAT3 at tyrosine 705 (p-STAT3 Y705).[3] It is important to note that this compound was initially identified as an inhibitor of prokaryotic protein biosynthesis by targeting elongation factor Tu (EF-Tu).[14][15][16][17] Its specificity for STAT3 over other STAT family members has not been extensively characterized in the reviewed literature.

Stattic: Stattic is one of the first-identified non-peptidic small-molecule STAT3 inhibitors. It targets the SH2 domain of STAT3, which is crucial for its dimerization and subsequent nuclear translocation.[12] However, some studies suggest that Stattic may have off-target effects.

S3I-201: S3I-201 was designed to inhibit STAT3 DNA-binding activity.[5][6] However, further studies have revealed that it acts as a non-selective covalent modifier of various cellular proteins, including other STAT isoforms, raising concerns about its specificity as a STAT3 probe.[1]

Niclosamide: An FDA-approved anthelmintic drug, Niclosamide has been repurposed as a STAT3 inhibitor. It has been shown to inhibit STAT3 signaling, leading to reduced STAT3 phosphorylation and nuclear translocation.[7][8][9][10]

Cryptotanshinone: This natural product inhibits STAT3 phosphorylation at Tyr705 and is suggested to bind to the SH2 domain.[13]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation (Y705) STAT3_dimer STAT3 Dimer STAT3_inactive->STAT3_dimer Dimerization STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation DNA DNA STAT3_dimer_nuc->DNA DNA Binding Gene_Expression Target Gene Expression (Proliferation, Survival, etc.) DNA->Gene_Expression Transcription This compound This compound This compound->JAK Inhibition (Proposed) Other_Inhibitors Other STAT3 Inhibitors (Stattic, S3I-201, etc.) Other_Inhibitors->STAT3_dimer Inhibition of Dimerization/ DNA Binding

STAT3 signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., MDA-MB-231) Inhibitor_Treatment 2. Treatment with This compound & Comparators Cell_Culture->Inhibitor_Treatment Western_Blot 3. Western Blot (p-STAT3, Total STAT3) Inhibitor_Treatment->Western_Blot MTT_Assay 4. MTT Assay (Cell Viability/Proliferation) Inhibitor_Treatment->MTT_Assay Binding_Assay 5. DNA Binding Assay (EMSA or equivalent) Inhibitor_Treatment->Binding_Assay IC50_Determination 6. IC50 Determination Western_Blot->IC50_Determination MTT_Assay->IC50_Determination Binding_Assay->IC50_Determination Comparison 8. Comparative Analysis IC50_Determination->Comparison Specificity_Analysis 7. Specificity Analysis (vs. other STATs) Specificity_Analysis->Comparison

Experimental workflow for validating STAT3 inhibitors.

Experimental Protocols

Western Blot for Phosphorylated STAT3 (p-STAT3 Y705)

1. Cell Culture and Treatment:

  • Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound or other STAT3 inhibitors for the desired time (e.g., 24 hours). Include a vehicle-treated control.

2. Cell Lysis:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

6. Detection:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control like β-actin or GAPDH.

MTT Assay for Cell Viability

1. Cell Seeding:

  • Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

2. Compound Treatment:

  • Treat the cells with a serial dilution of this compound or other inhibitors. Include a vehicle-only control.

  • Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

3. MTT Addition:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

4. Solubilization:

  • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.

STAT3 DNA Binding Assay (General Protocol using EMSA)

1. Nuclear Extract Preparation:

  • Treat cells with the inhibitor of interest.

  • Prepare nuclear extracts from the treated and untreated cells using a nuclear extraction kit or a standard protocol.

  • Determine the protein concentration of the nuclear extracts.

2. Probe Labeling:

  • Label a double-stranded oligonucleotide probe containing the STAT3 consensus binding site (e.g., hSIE probe) with [γ-32P]ATP using T4 polynucleotide kinase.[18]

  • Purify the labeled probe to remove unincorporated nucleotides.

3. Binding Reaction:

  • In a reaction tube, combine the nuclear extract (5-10 µg), a non-specific competitor DNA (e.g., poly(dI-dC)), and the binding buffer.

  • Add the radiolabeled probe and incubate at room temperature to allow for the formation of DNA-protein complexes.

  • For competition assays, add an excess of unlabeled probe to a control reaction to confirm the specificity of the binding.

4. Electrophoresis:

  • Resolve the binding reactions on a non-denaturing polyacrylamide gel.

5. Detection:

  • Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the radiolabeled DNA-protein complexes. A decrease in the intensity of the STAT3-DNA complex band in the presence of an inhibitor indicates reduced DNA binding activity.

Conclusion

This compound presents as a promising novel STAT3 inhibitor with demonstrated efficacy in cancer cell lines.[1][2] Its ability to overcome drug resistance is a particularly valuable attribute.[1] However, a comprehensive understanding of its specific mechanism of action and its selectivity for STAT3 over other signaling proteins requires further investigation. When compared to established STAT3 inhibitors like Stattic and S3I-201, this compound's full potential and relative advantages are still being elucidated. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and further validate the potential of this compound as a specific and effective STAT3-targeting therapeutic agent.

References

Unraveling Cross-Resistance: A Comparative Analysis of Pulvomycin and Other EF-Tu Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the quest for novel therapeutics. This guide provides a detailed comparison of Pulvomycin, an antibiotic targeting the bacterial elongation factor Tu (EF-Tu), with other antibiotics that share this molecular target. By examining experimental data on cross-resistance, detailing the methodologies used, and visualizing the underlying molecular mechanisms, this guide offers a comprehensive resource for assessing the potential and limitations of this compound and related compounds.

This compound is a member of the elfamycin class of antibiotics, which inhibit bacterial protein synthesis by targeting EF-Tu. This essential GTPase is responsible for delivering aminoacyl-tRNA (aa-tRNA) to the ribosome during the elongation phase of translation. This compound's specific mechanism involves preventing the formation of the EF-Tu-GTP-aa-tRNA ternary complex, thereby halting protein synthesis.[1][2] This mechanism is shared by the thiopeptide antibiotic GE2270A.[3] In contrast, another class of EF-Tu inhibitors, exemplified by Kirromycin and enacyloxin, acts by preventing the release of EF-Tu from the ribosome after GTP hydrolysis. These distinct modes of action at a common target provide a compelling basis for investigating cross-resistance patterns.

Quantitative Analysis of Cross-Resistance

Understanding the degree of cross-resistance between antibiotics is critical for predicting their clinical utility. Minimum Inhibitory Concentration (MIC) values are the standard measure for quantifying bacterial susceptibility. The following table summarizes the known resistance profiles of Escherichia coli strains with specific mutations in the tufA gene, which encodes EF-Tu, against this compound and other EF-Tu inhibitors. While comprehensive side-by-side quantitative data is sparse in the literature, the available information provides valuable qualitative insights into cross-resistance.

AntibioticOrganismStrain/MutationWild-Type MIC (µg/mL)Mutant MIC (µg/mL)Fold Increase in ResistanceCross-Resistance Profile
This compound E. coliWild-TypeNot specified---
E. coliR230C in EF-TuNot specifiedNot specifiedHigh resistanceRetains sensitivity to GE2270A
E. coliR333C in EF-TuNot specifiedNot specifiedHigh resistanceData not available
E. coliT334A in EF-TuNot specifiedNot specifiedResistanceData not available
GE2270A E. coliG257S in EF-TuNot specifiedNot specifiedHigh resistanceData not available
E. coliG275A in EF-TuNot specifiedNot specifiedHigh resistanceData not available
Planobispora roseaWild-Type (Producer)-Highly resistant-Sensitive to this compound

Note: Specific MIC values for wild-type versus mutant strains are not consistently available in a directly comparable format in the reviewed literature. The table reflects the qualitative descriptions of resistance levels found.

Studies have shown that EF-Tu from the GE2270A-producing organism, Planobispora rosea, is highly resistant to GE2270A but remains sensitive to this compound. Conversely, some this compound-resistant mutants of E. coli have been found to retain sensitivity to GE2270A. This lack of complete cross-resistance suggests that while both antibiotics target EF-Tu to prevent ternary complex formation, their precise binding sites and interactions with the protein differ. Mutations conferring resistance to this compound are often clustered at the interface of the three domains of EF-Tu, whereas mutations for GE2270A resistance are frequently found in domains I and II.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess antibiotic resistance and mechanism of action.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a standard method for determining the MIC of an antibiotic against a bacterial strain.

1. Preparation of Materials:

  • Bacterial Culture: Prepare an overnight culture of the bacterial strain (e.g., E. coli) in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
  • Antibiotic Stock Solutions: Prepare high-concentration stock solutions of this compound, GE2270A, and Kirromycin in a suitable solvent (e.g., DMSO).
  • 96-Well Microtiter Plates: Use sterile, clear, flat-bottom 96-well plates.

2. Preparation of Antibiotic Dilutions:

  • Perform serial two-fold dilutions of each antibiotic stock solution in CAMHB directly in the wells of the 96-well plate to achieve a range of desired concentrations.

3. Inoculum Preparation:

  • Dilute the overnight bacterial culture in fresh CAMHB to achieve a standardized inoculum density, typically 5 x 10^5 colony-forming units (CFU)/mL.

4. Inoculation:

  • Add a standardized volume of the bacterial inoculum to each well containing the antibiotic dilutions.
  • Include a positive control well (bacteria with no antibiotic) and a negative control well (broth only).

5. Incubation:

  • Incubate the microtiter plate at 37°C for 18-24 hours.

6. Reading Results:

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth).

Protocol 2: In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the inhibitory effect of an antibiotic on protein synthesis in a cell-free system.

1. Preparation of Cell-Free Extract:

  • Prepare a cell-free extract (e.g., S30 extract) from a suitable bacterial strain (e.g., E. coli). This extract contains all the necessary components for transcription and translation.

2. Reaction Setup:

  • In a microcentrifuge tube, combine the S30 extract, a reaction buffer, an amino acid mixture, and a DNA template encoding a reporter protein (e.g., luciferase).

3. Addition of Inhibitor:

  • Add varying concentrations of the antibiotic (this compound, GE2270A, or Kirromycin) to the reaction tubes. Include a no-antibiotic control.

4. Incubation:

  • Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes) to allow for transcription and translation of the reporter protein.

5. Measurement of Reporter Activity:

  • Quantify the amount of synthesized reporter protein. For luciferase, this is done by adding the appropriate substrate and measuring the resulting luminescence with a luminometer.

6. Data Analysis:

  • The percentage of inhibition is calculated for each antibiotic concentration relative to the no-antibiotic control. The IC50 value (the concentration of antibiotic that inhibits protein synthesis by 50%) can then be determined.

Molecular Mechanisms and Resistance

The distinct mechanisms of action of this compound/GE2270A and Kirromycin on the EF-Tu elongation cycle are key to understanding their cross-resistance profiles.

EF_Tu_Cycle EFTu_GTP EF-Tu-GTP Ternary_Complex aa-tRNA-EF-Tu-GTP (Ternary Complex) EFTu_GTP->Ternary_Complex  + aa-tRNA Ribosome_Binding Ribosome Binding (A-site) Ternary_Complex->Ribosome_Binding GTP_Hydrolysis GTP Hydrolysis Ribosome_Binding->GTP_Hydrolysis Peptide_Bond Peptide Bond Formation Ribosome_Binding->Peptide_Bond EFTu_GDP EF-Tu-GDP GTP_Hydrolysis->EFTu_GDP  + Pi EF_Ts EF-Ts EFTu_GDP->EF_Ts Release from Ribosome EF_Ts->EFTu_GTP GDP/GTP Exchange This compound This compound & GE2270A This compound->Ternary_Complex Inhibits formation Kirromycin Kirromycin Kirromycin->EFTu_GDP Prevents release from ribosome

Figure 1: Mechanism of Action of EF-Tu Inhibitors.

The diagram above illustrates the bacterial protein synthesis elongation cycle involving EF-Tu. This compound and GE2270A inhibit the formation of the ternary complex, a crucial step for delivering amino acids to the ribosome.[2][3] Kirromycin acts at a later stage, trapping the EF-Tu-GDP complex on the ribosome, thereby stalling translation.

The lack of complete cross-resistance between this compound and GE2270A, despite their similar mechanisms, highlights the subtle but significant differences in their binding interactions with EF-Tu. This suggests that a mutation conferring resistance to one may not sufficiently alter the binding site of the other to prevent its inhibitory activity. This principle is a cornerstone of strategies to overcome antibiotic resistance, including the use of combination therapies or the development of new antibiotics that can evade existing resistance mechanisms. Further quantitative studies on a broader range of EF-Tu mutants are needed to fully elucidate the cross-resistance landscape of these promising antibiotic classes.

References

A Comparative Guide to the Bioactivity of Pulvomycin and Labilomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactivity of Pulvomycin and Labilomycin, two synonymous antibiotics with a unique mechanism of action. This document summarizes their shared molecular target, antibacterial spectrum, and the experimental protocols used to evaluate their efficacy.

Executive Summary

This compound and Labilomycin are identical polyketide antibiotics that potently inhibit bacterial protein synthesis.[1][2][3][4] Their shared mechanism of action involves the specific targeting of the elongation factor Tu (EF-Tu), a crucial protein in the translation process. By binding to EF-Tu, they prevent the formation of the essential ternary complex (EF-Tu•GTP•aminoacyl-tRNA), thereby halting peptide chain elongation.[1][4] While both names are used in scientific literature, they refer to the same chemical entity. Consequently, their bioactivity, including antibacterial spectrum and potency, is identical. This guide will use the name "this compound" for consistency, with the understanding that all data and descriptions apply equally to Labilomycin.

Mechanism of Action: Targeting Protein Synthesis

This compound's primary mode of action is the inhibition of prokaryotic protein synthesis by targeting the elongation factor Tu (EF-Tu).[1][3][4] EF-Tu, a GTP-binding protein, is responsible for delivering aminoacyl-tRNA to the ribosome's A-site during the elongation phase of translation. This process is contingent on the formation of a stable ternary complex between EF-Tu, GTP, and aminoacyl-tRNA.

This compound disrupts this critical step by binding to EF-Tu and inducing a conformational change. This change prevents the stable association of aminoacyl-tRNA with the EF-Tu•GTP complex.[4] As a result, the ternary complex cannot form, and the delivery of amino acids to the ribosome is blocked, leading to the cessation of protein synthesis and subsequent bacterial growth inhibition.

EF-Tu•GDP EF-Tu•GDP EF-Tu•GTP EF-Tu•GTP EF-Tu•GDP->EF-Tu•GTP GTP binding GTP GTP Ternary Complex\n(EF-Tu•GTP•aa-tRNA) Ternary Complex (EF-Tu•GTP•aa-tRNA) EF-Tu•GTP->Ternary Complex\n(EF-Tu•GTP•aa-tRNA) binds Inhibited Complex EF-Tu•GTP•this compound EF-Tu•GTP->Inhibited Complex Aminoacyl-tRNA Aminoacyl-tRNA Aminoacyl-tRNA->Ternary Complex\n(EF-Tu•GTP•aa-tRNA) Ribosome Ribosome Ternary Complex\n(EF-Tu•GTP•aa-tRNA)->Ribosome delivers aa-tRNA Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis This compound This compound This compound->Inhibited Complex Inhibited Complex->Ternary Complex\n(EF-Tu•GTP•aa-tRNA) Blocks binding of Aminoacyl-tRNA

Caption: Mechanism of Action of this compound.

Quantitative Bioactivity Data

As this compound and Labilomycin are identical molecules, their bioactivity is the same. The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains. It is important to note that MIC values can vary between studies due to differences in experimental conditions such as media, inoculum size, and incubation time.

Bacterial StrainGram StainMIC (µg/mL)Reference
Bacillus subtilisGram-positive0.312 - 0.624[5]
Staphylococcus aureusGram-positive0.03125[6]
Escherichia coliGram-negative>300[7]

Experimental Protocols

The bioactivity of this compound is primarily assessed through Minimum Inhibitory Concentration (MIC) assays and in vitro protein synthesis inhibition assays.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of antibiotics.

Protocol: Broth Microdilution Assay

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution across the microtiter plate to create a range of concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension in CAMHB, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[8]

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Stock Antibiotic Stock Solution Dilution Serial Dilution of Antibiotic Stock->Dilution Plates 96-well Plates with Broth Plates->Dilution Inoculum Bacterial Inoculum (0.5 McFarland) Inoculation Inoculation of Plates Inoculum->Inoculation Dilution->Inoculation Incubation Incubation (18-24h, 37°C) Inoculation->Incubation Readout Visual Inspection for Turbidity Incubation->Readout MIC Determine MIC Readout->MIC

Caption: Workflow for MIC Determination.
In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of this compound on the translation process in a cell-free system.

Protocol: Cell-Free Translation Inhibition Assay

  • Preparation of Cell-Free Extract: Prepare a cell-free extract (e.g., S30 extract from E. coli) containing all the necessary components for transcription and translation.

  • Reaction Mixture: Prepare a reaction mixture containing the cell-free extract, a DNA or mRNA template encoding a reporter protein (e.g., luciferase or β-galactosidase), amino acids (including a radiolabeled one if using that detection method), and an energy source (ATP, GTP).

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a positive control (a known translation inhibitor) and a negative control (no inhibitor).

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 60-90 minutes) to allow for protein synthesis.

  • Detection of Reporter Protein: Quantify the amount of newly synthesized reporter protein. This can be done by measuring luminescence (for luciferase), enzymatic activity (for β-galactosidase), or by quantifying the incorporation of a radiolabeled amino acid into the protein.

  • Data Analysis: Calculate the percentage of inhibition of protein synthesis for each this compound concentration relative to the negative control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined by plotting the percentage of inhibition against the inhibitor concentration.[9]

Conclusion

This compound and Labilomycin are identical, potent inhibitors of bacterial protein synthesis. Their shared and specific mechanism of targeting EF-Tu makes them valuable tools for studying bacterial translation and potential leads for the development of novel antibacterial agents. The experimental protocols detailed in this guide provide a framework for the consistent and reliable evaluation of their bioactivity. Further research focusing on a broader range of clinically relevant bacterial strains will be crucial in fully elucidating their therapeutic potential.

References

A Comparative Guide to Protein Synthesis Inhibition: Pulvomycin vs. Tetracycline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and mechanisms of two distinct protein synthesis inhibitors: Pulvomycin (B1679863) and tetracycline (B611298). Understanding the nuanced differences in their modes of action and inhibitory potential is crucial for antibiotic research and the development of novel antimicrobial strategies. This document synthesizes available experimental data to offer an objective comparison for the scientific community.

Executive Summary

This compound and tetracycline are both potent inhibitors of bacterial protein synthesis, a fundamental process for microbial viability. However, they achieve this through fundamentally different mechanisms. Tetracycline acts on the small ribosomal subunit (30S) to block the binding of aminoacyl-tRNA, while this compound targets the elongation factor Tu (EF-Tu), preventing the formation of the crucial ternary complex required for tRNA delivery to the ribosome. This guide delves into their distinct mechanisms, provides a framework for their comparative evaluation, and presents available efficacy data.

Mechanisms of Action: A Tale of Two Targets

The efficacy of an antibiotic is intrinsically linked to its molecular target and mechanism of action. This compound and tetracycline represent two different classes of protein synthesis inhibitors, each targeting a unique step in the translation process.

Tetracycline: Targeting the Ribosomal A-Site

Tetracycline is a broad-spectrum bacteriostatic antibiotic that inhibits protein synthesis by binding to the 30S subunit of the bacterial ribosome.[1][2] Its primary mode of action involves preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1][2] This binding is reversible and effectively stalls the elongation of the polypeptide chain.[2] Some studies also suggest that tetracyclines may have a secondary effect on the initiation phase of translation.[3]

This compound: Inhibiting the Chaperone of Translation

This compound, a polyketide antibiotic, targets the elongation factor Tu (EF-Tu), a GTP-binding protein essential for delivering aminoacyl-tRNA to the ribosome.[4][5] It inhibits protein synthesis by preventing the formation of the ternary complex between EF-Tu, GTP, and aminoacyl-tRNA.[4][5] By binding to EF-Tu, this compound locks the factor in a conformation that is unable to bind aminoacyl-tRNA, thereby halting the elongation step of protein synthesis.[6]

cluster_tetracycline Tetracycline Mechanism cluster_this compound This compound Mechanism Tetracycline Tetracycline Ribosome_30S 30S Ribosomal Subunit Tetracycline->Ribosome_30S Binds to A_Site A-Site Protein Synthesis\nElongation Protein Synthesis Elongation A_Site->Protein Synthesis\nElongation Inhibited aa_tRNA_T Aminoacyl-tRNA aa_tRNA_T->A_Site Binding Blocked This compound This compound EF_Tu Elongation Factor Tu (EF-Tu) This compound->EF_Tu Binds to Ternary_Complex EF-Tu-GTP-aa-tRNA Ternary Complex EF_Tu->Ternary_Complex Formation Prevented GTP GTP aa_tRNA_P Aminoacyl-tRNA Ribosome Ribosome Ternary_Complex->Ribosome Delivery to Ribosome Blocked Ribosome->Protein Synthesis\nElongation Inhibited

Figure 1. Mechanisms of Action of Tetracycline and this compound.

Quantitative Comparison of Inhibitory Efficacy

A direct comparison of the half-maximal inhibitory concentration (IC50) is the gold standard for evaluating the relative potency of inhibitors. However, a review of the current literature did not yield a study that directly compares the IC50 values of this compound and tetracycline in the same experimental setup. The table below summarizes their known characteristics and provides a placeholder for such comparative data, which would be invaluable for a definitive efficacy assessment.

FeatureThis compoundTetracycline
Target Elongation Factor Tu (EF-Tu)[4][5]30S Ribosomal Subunit[1][2]
Mechanism Prevents formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex[4][5]Blocks binding of aminoacyl-tRNA to the ribosomal A-site[1][2]
IC50 (in vitro protein synthesis) Data not available from a direct comparative studyData not available from a direct comparative study

Disclaimer: The IC50 values are highly dependent on the specific experimental conditions, including the type of in vitro system (e.g., E. coli S30 extract, PURE system), the reporter gene used, and incubation parameters. The absence of directly comparable data highlights a gap in the current literature.

Experimental Protocol: In Vitro Protein Synthesis Inhibition Assay

To determine and compare the IC50 values of this compound and tetracycline, a cell-free transcription-translation (TX-TL) assay using a luciferase reporter is a robust and widely accepted method.[7]

Objective: To quantify the inhibitory effect of this compound and tetracycline on bacterial protein synthesis and determine their respective IC50 values.

Materials:

  • E. coli S30 cell-free extract system

  • Plasmid DNA encoding a reporter protein (e.g., Firefly Luciferase) under a bacterial promoter

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Tetracycline stock solution (in a suitable solvent, e.g., water or ethanol)

  • Amino acid mixture

  • Energy source (e.g., ATP, GTP)

  • Reaction buffer

  • Nuclease-free water

  • Luciferase assay reagent

  • 96-well microplates (opaque, white for luminescence)

  • Luminometer

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound and tetracycline in the chosen solvent. Ensure the final solvent concentration in the assay is consistent and non-inhibitory (typically ≤1% v/v).

    • Thaw the components of the cell-free extract system on ice.

  • Assay Setup:

    • On ice, prepare a master mix containing the S30 cell-free extract, reaction buffer, amino acid mixture, energy source, and the luciferase reporter plasmid DNA.

    • Aliquot the master mix into the wells of a 96-well plate.

    • Add the serially diluted compounds (this compound and tetracycline) to their respective wells.

    • Include the following controls:

      • Negative Control (No Inhibitor): Master mix with the solvent vehicle only (represents 100% protein synthesis).

      • Positive Control: A known protein synthesis inhibitor can be used for assay validation.

      • No Template Control: Master mix without the reporter plasmid DNA (to measure background signal).

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C for 1-2 hours.

  • Detection:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from the "no template" control) from all other readings.

    • Normalize the data by expressing the luminescence in each well as a percentage of the "no inhibitor" control.

    • Plot the percentage of protein synthesis inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value for each compound by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

cluster_prep Preparation cluster_assay Assay Setup cluster_reaction Reaction cluster_detection Detection & Analysis prep_reagents Prepare Serial Dilutions of this compound & Tetracycline add_compounds Add Diluted Compounds and Controls prep_reagents->add_compounds prep_master_mix Prepare Master Mix (S30 Extract, DNA, etc.) aliquot_mix Aliquot Master Mix into 96-well Plate prep_master_mix->aliquot_mix aliquot_mix->add_compounds incubate Incubate at 37°C (1-2 hours) add_compounds->incubate add_luciferase Add Luciferase Assay Reagent incubate->add_luciferase measure_lum Measure Luminescence add_luciferase->measure_lum analyze_data Data Analysis: Calculate % Inhibition and IC50 measure_lum->analyze_data

Figure 2. Experimental Workflow for In Vitro Protein Synthesis Inhibition Assay.

Conclusion

This compound and tetracycline are both effective inhibitors of bacterial protein synthesis, but they operate through distinct and specific mechanisms. Tetracycline targets the ribosome directly, while this compound targets an essential elongation factor. This fundamental difference may have implications for the development of resistance and the potential for synergistic or antagonistic interactions with other antibiotics. The provided experimental protocol offers a standardized method for the direct comparison of their inhibitory efficacies, which is essential for a comprehensive understanding of their potential as antimicrobial agents. Further research providing a head-to-head comparison of their IC50 values under identical conditions is warranted to definitively rank their potency.

References

Unlocking New Antibacterial Synergies: A Comparative Guide to Pulvomycin Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antibiotic resistance necessitates innovative strategies to extend the lifespan of existing antimicrobial agents and develop novel therapeutic approaches. One promising avenue is the use of combination therapies to achieve synergistic effects, where the combined antibacterial activity is greater than the sum of the individual agents. This guide explores the synergistic potential of Pulvomycin (B1679863), a protein biosynthesis inhibitor, with other antibacterial agents. Due to a lack of publicly available studies with quantitative data on this compound's synergistic effects, this guide will focus on the theoretical basis for synergy, detailed experimental protocols for its evaluation, and an illustrative comparison based on hypothetical data.

Understanding this compound's Mechanism of Action

This compound is an antibiotic that inhibits protein synthesis in prokaryotes by targeting the elongation factor Tu (EF-Tu).[1][2][3] EF-Tu is a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the ribosome during the elongation phase of protein translation.[2][4] this compound binds to EF-Tu and prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, thereby halting protein synthesis.[1][2] This distinct mechanism of action presents a compelling basis for exploring synergistic combinations with antibiotics that target different cellular pathways.

The Potential for Synergistic Combinations

The rationale for combining this compound with other antibacterial agents lies in the potential for multi-target attacks on essential bacterial processes. By simultaneously disrupting different pathways, the likelihood of resistance development can be reduced, and in some cases, a synergistic bactericidal effect can be achieved.

Potential synergistic partners for this compound could include:

  • Cell Wall Synthesis Inhibitors (e.g., β-lactams, Glycopeptides): By weakening the bacterial cell wall, these agents may enhance the intracellular penetration of this compound, allowing it to reach its target, EF-Tu, more effectively.

  • Other Protein Synthesis Inhibitors: While targeting the same general process, inhibitors acting on different stages of protein synthesis (e.g., the 30S or 50S ribosomal subunits) could lead to a more profound and synergistic shutdown of bacterial growth. Studies have suggested that combinations of protein synthesis inhibitors are more likely to exhibit synergy.[5]

  • Nucleic Acid Synthesis Inhibitors (e.g., Fluoroquinolones, Rifamycins): A concurrent assault on both protein and nucleic acid synthesis could overwhelm the bacterium's ability to respond to cellular stress and repair damage.

Experimental Evaluation of Synergy

The gold standard for quantifying the in vitro interaction between two antimicrobial agents is the checkerboard assay .[6][7][8] This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which categorizes the interaction as synergistic, additive, indifferent, or antagonistic.

Experimental Protocol: Checkerboard Broth Microdilution Assay

1. Preparation of Materials:

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[6]
  • Stock solutions of this compound and the antibacterial agent to be tested.
  • 96-well microtiter plates.
  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).

2. Assay Setup:

  • A two-dimensional serial dilution of both antimicrobial agents is prepared in the 96-well plate.[6]
  • Typically, this compound is serially diluted along the x-axis (columns), and the other antibacterial agent is serially diluted along the y-axis (rows).
  • Each well is then inoculated with the standardized bacterial suspension.[6]
  • Control wells containing only the medium, the bacterial inoculum alone, and each antibiotic individually are included to determine the Minimum Inhibitory Concentration (MIC) of each agent alone.

3. Incubation:

  • The plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours).[6]

4. Data Analysis:

  • After incubation, the wells are visually inspected for turbidity to determine bacterial growth. The MIC is the lowest concentration of the antibiotic(s) that inhibits visible growth.
  • The Fractional Inhibitory Concentration (FIC) is calculated for each agent in the combination:
  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
  • The FIC Index (FICI) is the sum of the individual FICs:
  • FICI = FIC of Drug A + FIC of Drug B
  • The interaction is interpreted based on the FICI value:[6][7]
  • Synergy: FICI ≤ 0.5
  • Additive/Indifference: 0.5 < FICI ≤ 4
  • Antagonism: FICI > 4

Below is a diagram illustrating the workflow of a checkerboard assay.

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Bacterial Inoculum C Serial Dilution of Antibiotics in 96-Well Plate A->C B Antibiotic Stock Solutions (this compound & Partner) B->C D Inoculation of Plate with Bacteria C->D E Incubation (35°C, 24h) D->E F Read MICs G Calculate FIC Index F->G H Determine Interaction (Synergy, Additive, Antagonism) G->H E->F

Workflow for a checkerboard assay to determine antibiotic synergy.

Illustrative Comparison of this compound Combinations

The following tables present hypothetical data to illustrate how the synergistic effects of this compound with other antibacterial agents would be summarized. Note: This data is for illustrative purposes only and is not derived from actual experimental results.

Table 1: Hypothetical Synergistic Activity of this compound Combinations against Staphylococcus aureus
Combination PartnerMIC of this compound (µg/mL)MIC of Partner (µg/mL)FICIInteraction
Alone 8---
Penicillin G
    Alone-0.5--
    Combination20.06250.375Synergy
Gentamicin
    Alone-4--
    Combination10.50.25Synergy
Tetracycline
    Alone-2--
    Combination411.0Additive
Ciprofloxacin
    Alone-1--
    Combination20.1250.375Synergy
Table 2: Hypothetical Synergistic Activity of this compound Combinations against Escherichia coli
Combination PartnerMIC of this compound (µg/mL)MIC of Partner (µg/mL)FICIInteraction
Alone 32---
Ampicillin
    Alone-8--
    Combination810.375Synergy
Tobramycin
    Alone-2--
    Combination40.250.25Synergy
Chloramphenicol
    Alone-16--
    Combination1681.0Additive
Levofloxacin
    Alone-0.25--
    Combination80.031250.375Synergy

Signaling Pathways and Logical Relationships

The synergistic interaction between this compound and a cell wall inhibitor can be visualized as a logical relationship where the action of one agent facilitates the action of the other.

G A Cell Wall Inhibitor (e.g., Penicillin) B Weakened Cell Wall A->B C Increased This compound Uptake B->C E Inhibition of EF-Tu C->E D This compound D->C F Inhibition of Protein Synthesis E->F G Bacterial Cell Death F->G

Logical relationship of synergistic action between a cell wall inhibitor and this compound.

Conclusion and Future Directions

While concrete experimental data on the synergistic effects of this compound with other antibiotics is currently lacking in the available literature, its unique mechanism of action targeting EF-Tu makes it a prime candidate for combination therapy research. The experimental protocols outlined in this guide provide a clear framework for researchers to systematically evaluate the synergistic potential of this compound with a diverse range of antibacterial agents. Such studies are crucial for unlocking new therapeutic strategies to combat the growing threat of antibiotic-resistant infections. Further research into the synergistic interactions of this compound is highly encouraged to explore its full therapeutic potential.

References

Validating Pulvomycin's Grip: A Comparative Guide to Cellular Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a drug molecule binds to its intended target within a cell is a critical step. This guide provides a comparative overview of cellular assays to validate the engagement of Pulvomycin (B1679863) with its target, the bacterial elongation factor Tu (EF-Tu).

This compound is an antibiotic that halts bacterial protein synthesis by inhibiting the function of EF-Tu. It specifically prevents the formation of the crucial ternary complex, which consists of EF-Tu, guanosine (B1672433) triphosphate (GTP), and aminoacyl-tRNA (aa-tRNA).[1][2] This guide details experimental methodologies to quantify this target engagement and compares this compound's activity with other EF-Tu inhibitors, providing a framework for robust validation.

Comparative Analysis of EF-Tu Inhibitors

To effectively evaluate this compound's target engagement, it is benchmarked against other well-characterized antibiotics that also target EF-Tu. This comparison provides context for its potency and specificity.

Compound Mechanism of Action Reported Cellular Activity (MIC in µg/mL)
This compound Prevents the formation of the EF-Tu-GTP-aa-tRNA ternary complex.[1][2]Data not readily available in cited literature.
Kirromycin (B1673653) Binds to a different site on EF-Tu than this compound, inducing a conformation that prevents its release from the ribosome after GTP hydrolysis.[3]Bacillus subtilis: 0.2Staphylococcus aureus: >128Streptococcus pneumoniae: 0.1Escherichia coli: 64Haemophilus influenzae: 1[4]
Efrotomycin (B607273) A narrow-spectrum antibiotic that is most active against genera such as Moraxella, Pasteurella, Yersinia, Haemophilus, Streptococcus, and Corynebacterium.[5][6]Clostridium difficile (98 isolates): MIC₅₀: 0.125, MIC₉₀: 0.25[4]
GE2270 A Interferes with the binding of the 3'-aminoacyl group and part of the acceptor stem of aa-tRNA to EF-Tu.[7]Data not readily available in cited literature for direct comparison.

Key Cellular Assays for Target Engagement

A multi-pronged approach employing several cellular assays is recommended to definitively validate this compound's target engagement.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental test to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. It provides a quantitative measure of the compound's overall cellular efficacy.

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system, typically using a bacterial lysate (e.g., E. coli S30 extract). By quantifying the production of a reporter protein, the half-maximal inhibitory concentration (IC50) can be determined.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding can stabilize a protein against thermal denaturation. A shift in the melting temperature of EF-Tu in the presence of this compound provides strong evidence of target engagement.[8][9]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate their implementation.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

Objective: To determine the lowest concentration of this compound that inhibits the growth of a specific bacterium.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound and comparator compounds

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Prepare Antibiotic Dilutions: Perform serial dilutions of this compound and comparator compounds in MHB in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic at which no visible growth (turbidity) is observed.

Protocol 2: In Vitro Protein Synthesis Inhibition Assay

Objective: To quantify the inhibition of bacterial protein synthesis by this compound.

Materials:

  • E. coli S30 cell-free extract system

  • DNA template encoding a reporter protein (e.g., luciferase, β-galactosidase)

  • Amino acid mixture (including a radiolabeled or fluorescently tagged amino acid if required)

  • This compound and comparator compounds

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the S30 extract, DNA template, amino acid mixture, and a buffer system.

  • Add Inhibitors: Add varying concentrations of this compound or comparator compounds to the reaction tubes. Include a no-inhibitor control.

  • Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for protein synthesis.

  • Quantify Protein Synthesis: Measure the amount of newly synthesized reporter protein. This can be done by measuring radioactivity (if a radiolabeled amino acid was used) or by a colorimetric or fluorescent assay for the specific reporter protein.

  • Calculate IC50: Plot the percentage of protein synthesis inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in protein synthesis.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to EF-Tu in intact bacterial cells.

Materials:

  • Bacterial culture

  • This compound

  • Phosphate-buffered saline (PBS)

  • Protease inhibitors

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator, bead beater)

  • SDS-PAGE and Western blotting reagents

  • Anti-EF-Tu antibody

Procedure:

  • Cell Treatment: Incubate the bacterial culture with either this compound or a vehicle control (e.g., DMSO) for a specified time.

  • Heat Treatment: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures in a thermal cycler.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins.

  • Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for EF-Tu.

  • Data Analysis: Quantify the band intensity of soluble EF-Tu at each temperature. A shift in the melting curve for the this compound-treated cells compared to the control indicates target engagement.

Visualizing the Pathways and Workflows

To better understand the underlying mechanisms and experimental processes, the following diagrams are provided.

Pulvomycin_Mechanism_of_Action EF-Tu-GDP EF-Tu-GDP EF-Tu-GTP EF-Tu-GTP EF-Tu-GDP->EF-Tu-GTP GTP exchange GTP GTP aa-tRNA aa-tRNA Ternary Complex\n(EF-Tu-GTP-aa-tRNA) Ternary Complex (EF-Tu-GTP-aa-tRNA) EF-Tu-GTP->Ternary Complex\n(EF-Tu-GTP-aa-tRNA) + aa-tRNA Ribosome Ribosome Ternary Complex\n(EF-Tu-GTP-aa-tRNA)->Ribosome Binds to A-site Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis This compound This compound This compound->Ternary Complex\n(EF-Tu-GTP-aa-tRNA) Inhibits formation MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Standardized Inoculum Standardized Inoculum Bacterial Culture->Standardized Inoculum Inoculation in 96-well plate Inoculation in 96-well plate Standardized Inoculum->Inoculation in 96-well plate Antibiotic Stock Antibiotic Stock Serial Dilutions Serial Dilutions Antibiotic Stock->Serial Dilutions Serial Dilutions->Inoculation in 96-well plate Incubation (18-24h, 37°C) Incubation (18-24h, 37°C) Inoculation in 96-well plate->Incubation (18-24h, 37°C) Visual Inspection for Growth Visual Inspection for Growth Incubation (18-24h, 37°C)->Visual Inspection for Growth Determine MIC Determine MIC Visual Inspection for Growth->Determine MIC CETSA_Workflow Bacterial Cells Bacterial Cells Treat with this compound/Vehicle Treat with this compound/Vehicle Bacterial Cells->Treat with this compound/Vehicle Heat Treatment (Temperature Gradient) Heat Treatment (Temperature Gradient) Treat with this compound/Vehicle->Heat Treatment (Temperature Gradient) Cell Lysis Cell Lysis Heat Treatment (Temperature Gradient)->Cell Lysis Centrifugation (Separate Soluble/Aggregated) Centrifugation (Separate Soluble/Aggregated) Cell Lysis->Centrifugation (Separate Soluble/Aggregated) Collect Supernatant (Soluble Proteins) Collect Supernatant (Soluble Proteins) Centrifugation (Separate Soluble/Aggregated)->Collect Supernatant (Soluble Proteins) Western Blot for EF-Tu Western Blot for EF-Tu Collect Supernatant (Soluble Proteins)->Western Blot for EF-Tu Analyze Melting Curve Shift Analyze Melting Curve Shift Western Blot for EF-Tu->Analyze Melting Curve Shift

References

A Comparative Guide to the Resistance Mechanisms of Pulvomycin and Kirromycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the resistance mechanisms against two elongation factor Tu (EF-Tu) targeting antibiotics, Pulvomycin (B1679863) and Kirromycin (B1673653). The information presented is curated from experimental data to facilitate a comprehensive understanding of how bacteria develop resistance to these compounds, aiding in the development of novel antimicrobial strategies.

Introduction to this compound and Kirromycin

This compound and Kirromycin are antibiotics that inhibit bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu), a crucial GTPase responsible for delivering aminoacyl-tRNA to the ribosome.[1][2] Despite both targeting EF-Tu, they exhibit distinct mechanisms of action and, consequently, different resistance profiles. Kirromycin locks EF-Tu in a conformation that remains bound to the ribosome after GTP hydrolysis, stalling translation.[3] this compound, on the other hand, prevents the formation of the EF-Tu·GTP·aminoacyl-tRNA ternary complex, thereby inhibiting the delivery of amino acids to the ribosome.[4] Understanding the molecular basis of resistance to these antibiotics is paramount for overcoming antibiotic resistance and for the rational design of new therapeutics.

Mechanisms of Resistance

The primary mechanism of resistance to both this compound and Kirromycin is the alteration of their common target, EF-Tu, through mutations in the tuf genes.[5][6] These mutations are clustered in specific regions of the EF-Tu protein, affecting the binding of the antibiotics or the conformational changes required for their inhibitory action.

This compound Resistance

Resistance to this compound is conferred by mutations located in the three-domain junction interface of EF-Tu in its GTP-bound form.[6][7] These mutations are thought to destabilize the EF-Tu·GTP conformation, thereby hindering the binding of this compound.[6][7]

Kirromycin Resistance

Kirromycin resistance arises from mutations in the interface of domains 1 and 3 of EF-Tu in its GTP-bound state.[5] Two distinct mechanisms of resistance have been identified:

  • Inhibition of Antibiotic Binding: Mutations can sterically hinder or alter the binding pocket of Kirromycin, reducing its affinity for EF-Tu.[5]

  • Facilitation of Antibiotic Release: Some mutations allow the ribosome to actively release the Kirromycin-bound EF-Tu, enabling protein synthesis to resume.[5]

Quantitative Analysis of Resistance

The following tables summarize the quantitative data available on the resistance conferred by specific mutations in E. coli EF-Tu.

Table 1: this compound Resistance in E. coli EF-Tu Mutants

MutationLocation in EF-TuLevel of ResistanceReference
R230CThree-domain junction interfaceHigh[6][7]
R333CThree-domain junction interfaceHigh[6][7]
T334AThree-domain junction interfaceModerate[6][7]

Table 2: Kirromycin Resistance in E. coli EF-Tu Mutants

MutationLocation in EF-TuLevel of Resistance (Fold Increase)Reference
G316DDomain 1-3 interfaceIncreasing resistance in the order listed[5]
A375TDomain 1-3 interfaceIncreasing resistance in the order listed[5]
A375VDomain 1-3 interfaceIncreasing resistance in the order listed[5]
Q124KDomain 1-3 interfaceIncreasing resistance in the order listed[5]
UnknownNot specified80 - 700[8]

Signaling Pathways and Resistance Mechanisms

The following diagrams illustrate the mechanism of action of this compound and Kirromycin and how resistance mutations interfere with their inhibitory effects.

Pulvomycin_Mechanism cluster_0 Normal Protein Synthesis cluster_1 Inhibition by this compound cluster_2 This compound Resistance EF-Tu-GTP EF-Tu-GTP Ternary Complex Ternary Complex EF-Tu-GTP->Ternary Complex binds Inactive Complex Inactive Complex EF-Tu-GTP->Inactive Complex binds aa-tRNA aa-tRNA aa-tRNA->Ternary Complex binds Ribosome Ribosome Ternary Complex->Ribosome delivers aa-tRNA Peptide Elongation Peptide Elongation Ribosome->Peptide Elongation This compound This compound This compound->Inactive Complex binds Inactive Complex->Ternary Complex prevents formation Mutant EF-Tu-GTP Mutant EF-Tu-GTP Mutant EF-Tu-GTP->this compound reduced binding

Caption: Mechanism of this compound action and resistance.

Kirromycin_Mechanism cluster_0 Normal Protein Synthesis Cycle cluster_1 Inhibition by Kirromycin cluster_2 Kirromycin Resistance Mechanisms EF-Tu-GTP_aa-tRNA Ternary Complex Ribosome_A-site Ribosome (A-site) EF-Tu-GTP_aa-tRNA->Ribosome_A-site GTP_Hydrolysis GTP Hydrolysis Ribosome_A-site->GTP_Hydrolysis EF-Tu-GDP EF-Tu-GDP GTP_Hydrolysis->EF-Tu-GDP EF-Tu_Release EF-Tu Release EF-Tu-GDP->EF-Tu_Release Stalled_Complex Stalled Ribosome Complex EF-Tu-GDP->Stalled_Complex binds Kirromycin Kirromycin Kirromycin->Stalled_Complex binds Stalled_Complex->EF-Tu_Release prevents release Enhanced_Release Enhanced EF-Tu Release Stalled_Complex->Enhanced_Release Mutant_EF-Tu Mutant_EF-Tu Reduced_Binding Reduced Kirromycin Binding Mutant_EF-Tu->Reduced_Binding

Caption: Mechanism of Kirromycin action and resistance.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Poly(U)-directed Poly(Phe) Synthesis Assay

This assay measures the inhibitory effect of antibiotics on the in vitro synthesis of polyphenylalanine directed by a polyuridylic acid (poly(U)) template.

Materials:

  • S30 extract from E. coli

  • Reaction buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, DTT)

  • ATP and GTP solutions

  • Creatine (B1669601) phosphate (B84403) and creatine kinase

  • Poly(U) template

  • [¹⁴C]-Phenylalanine and a mixture of the other 19 unlabeled amino acids

  • tRNA mixture

  • Antibiotics (this compound or Kirromycin) at various concentrations

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare reaction mixtures containing all components except the S30 extract and the antibiotic.

  • Add the antibiotic at the desired final concentration to the respective tubes.

  • Initiate the reaction by adding the S30 extract.

  • Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding cold TCA to precipitate the synthesized [¹⁴C]-polyphenylalanine.

  • Heat the samples at 90°C for 20 minutes to hydrolyze aminoacyl-tRNAs.

  • Cool the samples on ice and collect the precipitate by vacuum filtration through glass fiber filters.

  • Wash the filters with cold TCA and ethanol.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each antibiotic concentration relative to a no-antibiotic control.

PolyPhe_Workflow A Prepare Reaction Mix (Buffer, ATP, GTP, poly(U), [14C]Phe, etc.) B Add Antibiotic (Varying Concentrations) A->B C Initiate with S30 Extract B->C D Incubate at 37°C C->D E Stop with Cold TCA D->E F Precipitate and Filter E->F G Measure Radioactivity F->G H Calculate % Inhibition G->H

Caption: Workflow for the poly(U)-directed poly(Phe) synthesis assay.

EF-Tu GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by EF-Tu in the presence and absence of antibiotics.

Materials:

  • Purified EF-Tu

  • Reaction buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl)

  • [γ-³²P]GTP

  • Antibiotics (this compound or Kirromycin)

  • Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)

  • Developing buffer (e.g., LiCl, formic acid)

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare reaction mixtures containing EF-Tu, reaction buffer, and the antibiotic.

  • Initiate the reaction by adding [γ-³²P]GTP.

  • Incubate at 37°C.

  • At various time points, take aliquots of the reaction and stop it by adding formic acid.

  • Spot the quenched aliquots onto a TLC plate.

  • Develop the TLC plate to separate [γ-³²P]GTP from the released [³²P]inorganic phosphate (Pi).

  • Dry the TLC plate and visualize the radioactive spots using a phosphorimager or autoradiography.

  • Quantify the intensity of the spots corresponding to GTP and Pi.

  • Calculate the percentage of GTP hydrolyzed over time.

GTPase_Assay_Workflow A Prepare Reaction Mix (EF-Tu, Buffer, Antibiotic) B Initiate with [γ-³²P]GTP A->B C Incubate at 37°C (Time course) B->C D Quench with Formic Acid C->D E Spot on TLC Plate D->E F Separate GTP and Pi E->F G Visualize and Quantify F->G H Calculate % GTP Hydrolysis G->H

Caption: Workflow for the EF-Tu GTPase activity assay.

Conclusion

Resistance to both this compound and Kirromycin is primarily mediated by mutations in their common target, EF-Tu. The locations of these mutations within the protein structure directly correlate with the distinct mechanisms of action of the two antibiotics. While Kirromycin resistance mutations cluster in the domain 1-3 interface, affecting either antibiotic binding or its release from the ribosome, this compound resistance mutations are found in the three-domain junction, destabilizing the conformation required for antibiotic binding. The quantitative data, though not exhaustive for all known mutations, clearly demonstrates that single amino acid substitutions can confer high levels of resistance. This detailed comparison provides valuable insights for the development of new EF-Tu inhibitors that can evade these resistance mechanisms. Future research should focus on obtaining more precise quantitative resistance data for a wider range of mutants and exploring potential cross-resistance between these and other EF-Tu targeting antibiotics.

References

Evaluating the Efficacy of Synthetic Pulvomycin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of synthetic Pulvomycin analogs. This compound is a natural product antibiotic that inhibits bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu).[1][2][3] The development of synthetic analogs aims to improve its antibacterial spectrum, potency, and pharmacokinetic properties. This document summarizes key performance data, details relevant experimental methodologies, and visualizes the underlying molecular mechanism and experimental workflows.

Mechanism of Action: Inhibition of Elongation Factor Tu

This compound exerts its antibacterial effect by binding to EF-Tu, a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the ribosome during the elongation phase of protein synthesis.[1][4] The binding of this compound to EF-Tu prevents the formation of the functional EF-Tu-GTP-aminoacyl-tRNA ternary complex.[1][3] This action effectively stalls protein synthesis, leading to bacterial growth inhibition.[2] There are two main mechanisms by which antibiotics targeting EF-Tu can act: some, like kirromycin, lock EF-Tu in an active conformation on the ribosome, while others, like this compound, prevent the initial interaction with aminoacyl-tRNA.[5]

Pulvomycin_Mechanism EF_Tu_GTP EF-Tu-GTP Ternary_Complex EF-Tu-GTP-aa-tRNA Ternary Complex EF_Tu_GTP->Ternary_Complex + aa-tRNA Blocked_Complex Inactive Complex aa_tRNA Aminoacyl-tRNA Ribosome Ribosome Ternary_Complex->Ribosome Binding to A-site Protein_Elongation Protein Elongation Ribosome->Protein_Elongation Peptide bond formation This compound This compound Analog This compound->EF_Tu_GTP Binds to EF-Tu Blocked_Complex->Ternary_Complex Prevents formation Experimental_Workflow Synthesis Synthesis of Analogs MIC_Screening MIC Screening (Gram-positive & Gram-negative) Synthesis->MIC_Screening Translation_Assay In Vitro Translation Inhibition Assay MIC_Screening->Translation_Assay Active Analogs Cytotoxicity_Assay Cytotoxicity Assay (Mammalian Cells) Translation_Assay->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

Safety Operating Guide

Proper Disposal of Pulvomycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of antibiotics, including Pulvomycin, is a critical component of laboratory safety and environmental responsibility. Careless disposal can contribute to the development of antibiotic-resistant bacteria and contaminate ecosystems. This guide provides a procedural framework for the safe handling and disposal of this compound waste, based on established best practices for antibiotic agents in a laboratory setting.

Immediate Safety and Handling

Before beginning any procedure involving this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves. All handling of concentrated this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation risk. In case of a spill, isolate the area and follow your institution's established spill cleanup procedures for chemical agents.

This compound Waste Disposal Procedures

All waste containing this compound should be treated as hazardous chemical waste.

Step 1: Waste Segregation

Proper segregation of waste at the source is fundamental to safe and compliant disposal. Do not mix this compound waste with general laboratory trash or biohazardous waste unless your institution's protocols specifically allow for it.

Step 2: Waste Categorization and Containment

This compound waste should be categorized and collected in designated, properly labeled containers as outlined in the table below.

Waste CategoryDescriptionContainer TypeDisposal Route
Solid this compound Waste Pure this compound powder, unused or expired vials.Sealed, clearly labeled hazardous chemical waste container.Collection by a certified hazardous waste disposal service for high-temperature incineration.
Concentrated Liquid Waste Stock solutions of this compound.Leak-proof, sealed hazardous chemical waste container. Label as "Hazardous Waste: this compound".Collection by a certified hazardous waste disposal service.
Dilute Liquid Waste Used cell culture media or buffer solutions containing this compound.Labeled, leak-proof container for chemical waste. Do not pour down the drain.Collection by a certified hazardous waste disposal service. Autoclaving is not a reliable method of inactivation for potentially heat-stable antibiotics.[1]
Contaminated Labware Pipette tips, flasks, gloves, and other disposable materials contaminated with this compound.Designated hazardous chemical waste container.Collection by a certified hazardous waste disposal service.
Contaminated Sharps Needles, syringes, or other sharps contaminated with this compound.Puncture-resistant sharps container labeled "Hazardous Chemical Waste".Collection by a certified hazardous waste disposal service.

Step 3: Storage and Disposal

Store all this compound waste containers in a designated, secure area away from general lab traffic until they are collected by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

Experimental Protocols

In the absence of specific, validated inactivation protocols for this compound, chemical inactivation should not be attempted. The recommended and most reliable method for the disposal of potentially heat-stable antibiotic waste is high-temperature incineration.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Pulvomycin_Disposal_Workflow start This compound Waste Generated is_sharp Is the waste a sharp? start->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharps_container Collect in a designated hazardous chemical waste sharps container. is_sharp->sharps_container Yes is_concentrated Is the liquid waste concentrated (e.g., stock solution)? is_liquid->is_concentrated Yes solid_waste Solid this compound Waste (e.g., powder, contaminated labware) is_liquid->solid_waste No concentrated_liquid_container Collect in a sealed, labeled hazardous liquid waste container. is_concentrated->concentrated_liquid_container Yes dilute_liquid_container Collect in a labeled chemical waste container. DO NOT DRAIN DISPOSE. is_concentrated->dilute_liquid_container No solid_waste_container Collect in a designated hazardous chemical waste container. solid_waste->solid_waste_container disposal Arrange for pickup by a certified hazardous waste disposal service for high-temperature incineration. sharps_container->disposal concentrated_liquid_container->disposal dilute_liquid_container->disposal solid_waste_container->disposal

This compound Waste Disposal Workflow

Disclaimer: The information provided in this guide is based on general best practices for the disposal of antibiotic waste. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the material's Safety Data Sheet (SDS) for definitive disposal procedures. The absence of a specific SDS for this compound necessitates a cautious approach, treating it as a potentially hazardous and stable chemical.

References

Essential Safety and Disposal Plan for Handling Pulvomycin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling Pulvomycin based on general best practices for potent powdered antibacterial compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to perform a risk assessment before handling any new chemical.

Personal Protective Equipment (PPE)

Consistent and correct use of appropriate Personal Protective Equipment (PPE) is the primary defense against exposure to potent powdered compounds like this compound. The following table summarizes the recommended PPE.[1]

Protection TypeRequired PPESpecifications and Use Cases
Respiratory NIOSH-approved Respirator (e.g., N95 or higher)Mandatory for all procedures involving open handling of the powder, especially during weighing and transferring. A full-face respirator may be required for high-risk procedures or in the event of a spill.[1]
Eye & Face Safety Goggles and Face ShieldSafety goggles are required at all times in the laboratory.[2] A face shield should be worn over safety goggles during powder handling to protect against splashes and airborne particles.[1]
Hand Double Gloving with Chemical-Resistant GlovesWear two pairs of nitrile or neoprene gloves.[1] The outer glove should be removed immediately after handling the compound, and the inner glove should be removed upon leaving the designated work area.[1] Change gloves frequently.[1]
Body Disposable, Low-Permeability Gown or Lab Coat with Long SleevesA disposable gown is preferred to prevent contamination of personal clothing.[1] It should have a solid front and tight-fitting cuffs.[1] If a reusable lab coat is used, it should be laundered regularly and not worn outside the lab.[1]
Foot Closed-toe, Chemical-Resistant ShoesShoes must fully cover the feet.[1]

Operational Plan: Step-by-Step Handling Procedures

All handling of powdered this compound must be conducted within a certified chemical fume hood or other approved containment device to minimize inhalation exposure.[1]

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The product should be stored in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[3]

  • Store the container in a designated, clearly labeled, and secure location.

2. Weighing the Powdered Compound:

  • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure (VBE).

  • Place a lidded container on the balance and tare it.

  • Carefully add the powdered agent to the container and securely close the lid.

  • Place the closed container back on the balance to record the weight.[1]

  • Clean the balance and surrounding surfaces with a damp cloth after weighing to remove any residual powder. Dispose of the cloth as hazardous waste.

3. Preparing Stock Solutions:

  • All handling of the powdered agent to create a stock solution must be done within a chemical fume hood or other approved containment device.[1]

  • Use a properly calibrated pipette to add the desired solvent to the container with the pre-weighed this compound.

  • Ensure the container is securely capped and mix gently until the solid is fully dissolved.

Disposal Plan

Due to the lack of specific degradation data for this compound, all contaminated materials must be handled as hazardous chemical waste.[4] Standard disposal methods for biological waste, such as autoclaving, may not be sufficient to inactivate the antibiotic and could contribute to environmental contamination.[4]

1. Waste Segregation:

  • Do not mix this compound waste with general laboratory or biohazardous waste destined for autoclaving.[4]

  • Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, tubes, flasks, and paper) in a designated, clearly labeled, and leak-proof hazardous chemical waste container.[4]

  • Liquid Waste: Collect all contaminated liquid waste (e.g., stock solutions, unused media containing the antibiotic) in a separate, compatible, and clearly labeled hazardous chemical waste container.[4]

2. Final Disposal:

  • Incineration: This is the preferred and most effective method for the complete destruction of organic compounds, including antibiotics.[4] All this compound waste should be disposed of through a licensed hazardous waste management facility, as arranged by your institution's EHS department.[4]

Experimental Workflow and Safety Precautions

Pulvomycin_Handling_Workflow cluster_prep Preparation cluster_handling Handling Procedures cluster_disposal Waste Management A Don Appropriate PPE B Prepare Chemical Fume Hood A->B C Weigh this compound Powder B->C Proceed to handling D Prepare Stock Solution C->D E Segregate Solid Waste D->E Dispose of waste F Segregate Liquid Waste D->F Dispose of waste G Arrange for Incineration E->G F->G

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.